HyNic-PEG2-TCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C24H37N5O5 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H37N5O5/c1-19(2)28-29-22-11-10-20(18-27-22)23(30)25-12-14-32-16-17-33-15-13-26-24(31)34-21-8-6-4-3-5-7-9-21/h3-4,10-11,18,21H,5-9,12-17H2,1-2H3,(H,25,30)(H,26,31)(H,27,29)/b4-3+ |
InChI Key |
FQSCUAUGUCLBSR-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OC2CCC/C=C/CC2)C |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OC2CCCC=CCC2)C |
Origin of Product |
United States |
Foundational & Exploratory
HyNic-PEG2-TCO: A Technical Guide to a Versatile Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
HyNic-PEG2-TCO is a heterobifunctional linker molecule designed for advanced bioconjugation applications, particularly in the fields of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and molecular imaging.[1][2][3] This linker is composed of three key functional components: a 6-hydrazinonicotinamide (HyNic) moiety, a hydrophilic di-polyethylene glycol (PEG2) spacer, and a strained trans-cyclooctene (TCO) group. This unique combination of functionalities allows for a two-step sequential or one-pot bioconjugation strategy, enabling the precise assembly of complex biomolecular architectures.
The HyNic group provides a reactive handle for conjugation to molecules containing aldehyde or ketone functionalities through the formation of a stable hydrazone bond.[4][5] The TCO group is a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-modified molecules. This "click chemistry" reaction is known for its exceptional speed and bioorthogonality, proceeding rapidly under physiological conditions without the need for a catalyst. The PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, and its flexibility can help to minimize steric hindrance between the conjugated molecules.
Mechanism of Action
The mechanism of action of this compound is defined by the independent and highly specific reactivities of its two terminal functional groups:
-
Hydrazone Formation (HyNic Moiety): The hydrazine group of the HyNic moiety reacts with an aldehyde or ketone to form a C=N double bond, resulting in a stable hydrazone linkage. This reaction is chemoselective and proceeds efficiently under mildly acidic conditions (pH 4-6), but can also occur at neutral pH. The rate of hydrazone formation can be influenced by the electronic properties of the carbonyl compound and the presence of local catalytic groups.
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition (TCO Moiety): The TCO group reacts with a 1,2,4,5-tetrazine via a [4+2] cycloaddition reaction. This reaction is exceptionally fast, with second-order rate constants among the highest of all bioorthogonal reactions. The primary driving force for this rapid reaction is the high ring strain of the trans-cyclooctene. The reaction is irreversible and results in the formation of a stable dihydropyridazine product with the concomitant release of nitrogen gas.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 475.59 g/mol | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF |
Reaction Kinetics
Table 1: TCO-Tetrazine Ligation Kinetics
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| TCO and 3,6-diphenyl-1,2,4,5-tetrazine | ~1,000 - 30,000 | Methanol or PBS, ambient temperature or 37°C | |
| TCO and various tetrazine derivatives | Up to 750,000 | Aqueous buffer | |
| General TCO-tetrazine reaction | >800 | Physiological conditions |
Note: The reaction rate is highly dependent on the specific structures of the TCO and tetrazine derivatives.
Table 2: HyNic-Hydrazone Formation Kinetics
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| Hydrazines and aromatic aldehydes | 2 - 20 | Aqueous buffer, pH 7.4 | |
| HYNIC-functionalized peptides and 4-fluorobenzaldehyde | Yields of ~85% in 10 min | 2.1 mM precursor, 70°C |
Note: Hydrazone formation is reversible and the stability of the bond is pH-dependent, with greater stability at neutral and basic pH.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound. These protocols are based on established procedures for TCO-tetrazine ligation and HyNic-hydrazone formation and may require optimization for specific applications.
Protocol 1: Two-Step Bioconjugation of a Protein and a Small Molecule
This protocol describes the conjugation of an aldehyde-modified protein to a tetrazine-modified small molecule using this compound as a linker.
Materials:
-
Aldehyde-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Tetrazine-modified small molecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment
-
Analytical instrumentation (e.g., SDS-PAGE, mass spectrometry, HPLC)
Procedure:
Step 1: Reaction of this compound with Aldehyde-Modified Protein
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
To the aldehyde-modified protein solution (typically 1-5 mg/mL), add the this compound stock solution to achieve a 10- to 20-fold molar excess of the linker.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The optimal pH for this reaction is typically between 6.0 and 7.5.
-
Remove the excess, unreacted this compound using a spin desalting column or by dialysis against the reaction buffer.
-
Verify the successful conjugation of the linker to the protein using mass spectrometry.
Step 2: TCO-Tetrazine Ligation
-
To the TCO-modified protein from Step 1, add the tetrazine-modified small molecule. A slight molar excess (1.5 to 5-fold) of the tetrazine-containing molecule is recommended.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction can also be performed at 4°C with a longer incubation time.
-
The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purify the final protein-small molecule conjugate using size-exclusion chromatography or another appropriate purification method to remove any unreacted small molecule.
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and HPLC.
Protocol 2: General Protocol for TCO-Tetrazine Ligation
This protocol provides a general procedure for the reaction between a TCO-modified molecule and a tetrazine-modified molecule.
Materials:
-
TCO-modified molecule in a suitable solvent (e.g., PBS, DMF, DMSO)
-
Tetrazine-modified molecule in a compatible solvent
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometry)
Procedure:
-
Dissolve the TCO-modified molecule and the tetrazine-modified molecule in a compatible solvent.
-
Mix the two solutions. For optimal results, a slight excess of the tetrazine-functionalized molecule (1.05-1.5 molar equivalents) can be used.
-
The reaction is typically complete within 30-60 minutes at room temperature. Reaction progress can be monitored by the disappearance of the tetrazine's absorbance peak between 510 and 550 nm.
-
The resulting conjugate is generally stable and can be used directly or purified as needed.
Mandatory Visualization
Caption: Sequential bioconjugation workflow using this compound.
Caption: Mechanism of the TCO-tetrazine inverse-electron-demand Diels-Alder reaction.
Caption: Mechanism of HyNic-hydrazone formation.
Conclusion
This compound is a powerful and versatile tool for the construction of complex bioconjugates. Its dual reactivity, combined with the beneficial properties of the PEG spacer, allows for precise and efficient labeling of biomolecules under mild conditions. The exceptionally fast and bioorthogonal nature of the TCO-tetrazine ligation makes this linker particularly well-suited for applications in live-cell imaging and in vivo studies where speed and selectivity are paramount. The information and protocols provided in this guide offer a comprehensive resource for researchers and scientists looking to leverage the capabilities of this compound in their drug development and biomedical research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 3. gentaur.com [gentaur.com]
- 4. Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to HyNic-PEG2-TCO: A Bioorthogonal Linker for Modular PROTAC Synthesis and Design
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the HyNic-PEG2-TCO linker and its strategic role in the synthesis and design of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, its application in modular and in-cell PROTAC assembly, and provide relevant experimental data and protocols.
Introduction to PROTACs and the Critical Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention from occupancy-based inhibition to event-driven protein degradation.[1] A PROTAC consists of three components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[][3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC induces ubiquitination of the POI, marking it for degradation by the cell's ubiquitin-proteasome system (UPS).[1][4]
The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy. Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the molecule's physicochemical properties like solubility and cell permeability. The evolution of linker technology has moved from simple alkyl and PEG chains to more sophisticated moieties that enable advanced synthesis strategies. The this compound linker exemplifies this evolution, incorporating bioorthogonal reactive handles to facilitate modular and rapid PROTAC development.
The this compound Linker: A Multifunctional Tool for PROTAC Design
This compound is a trifunctional linker designed for advanced PROTAC synthesis, particularly for strategies involving "click chemistry." Its structure consists of three key components:
-
HyNic (6-hydrazinonicotinic acid): This moiety provides a versatile conjugation point. The hydrazine group can react with aldehydes and ketones to form stable hydrazone bonds, while the carboxylic acid on the pyridine ring can form amide bonds. This dual reactivity allows for flexible attachment to a POI or E3 ligase ligand.
-
PEG2 (two-unit Polyethylene Glycol): The PEG spacer enhances the hydrophilicity and aqueous solubility of the resulting PROTAC, which is often a challenge for these high molecular weight molecules. The flexibility of the PEG chain can also be crucial for allowing the two ends of the PROTAC to adopt the optimal orientation for ternary complex formation.
-
TCO (trans-cyclooctene): As a strained alkene, TCO is a key component for bioorthogonal chemistry. It reacts specifically and rapidly with tetrazine (Tz) through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast and proceeds in biological conditions without a catalyst, making it ideal for both modular synthesis and in-cell assembly.
The primary advantage of using a linker like this compound is its role in enabling modular, high-throughput PROTAC synthesis and the innovative "Click-formed PROTAC" (CLIPTAC) strategy.
Modular Synthesis and Direct-to-Biology (D2B) Workflows
The TCO handle allows for a convergent synthesis approach where a library of TCO-functionalized POI ligands can be rapidly combined with a library of tetrazine-functionalized E3 ligase ligands (or vice versa). This "click chemistry" approach is highly efficient and compatible with miniaturized, automated synthesis platforms, enabling "Direct-to-Biology" (D2B) workflows where crude reaction mixtures can be directly used in cellular screening assays, dramatically accelerating the discovery of potent degraders.
References
Understanding the HyNic-PEG2-TCO linker structure and properties.
For Researchers, Scientists, and Drug Development Professionals
The HyNic-PEG2-TCO linker is a heterobifunctional crosslinker integral to the fields of bioconjugation and targeted therapeutics. Its unique architecture, comprising a 6-hydrazinonicotinamide (HyNic) moiety, a hydrophilic di-ethylene glycol (PEG2) spacer, and a strained trans-cyclooctene (TCO) group, enables a versatile two-step ligation strategy. This guide provides an in-depth overview of the linker's structure, properties, and its application in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs).
Core Structure and Properties
The this compound linker is designed for sequential conjugations. The HyNic group provides a reactive handle for initial modification of a biomolecule, while the TCO group participates in a highly efficient and bioorthogonal "click" reaction. The PEG2 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.
Chemical Structure
-
HyNic (6-hydrazinonicotinamide): An aromatic hydrazine that reacts with aldehydes and ketones to form a stable hydrazone bond.
-
PEG2 (di-ethylene glycol): A short, hydrophilic spacer that improves the linker's solubility and reduces steric hindrance.
-
TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines.
A general representation of the this compound structure is provided by various chemical suppliers.
Quantitative Properties
The following table summarizes key quantitative data for the this compound linker and its reactive components.
| Property | Value | Notes |
| Molecular Weight | ~475.59 g/mol | Varies slightly based on the exact salt form. |
| Solubility | Soluble in DMSO, DMF | The PEG2 spacer enhances solubility in aqueous media[1][2]. |
| Storage Conditions | -20°C, protect from light and moisture | The TCO group is susceptible to isomerization[1][3]. |
| HyNic-Aldehyde Reaction pH | Optimal at pH 6.0 for antibody conjugation | The hydrazone bond is stable between pH 2.0-10.0[4]. |
| HyNic-Aldehyde Reaction Temperature | Room temperature | Conjugation is efficient at ambient temperatures. |
| **TCO-Tetrazine Ligation Reaction Rate (k₂) ** | 10³ to 10⁶ M⁻¹s⁻¹ | This is a general range for TCO-tetrazine reactions; the rate is dependent on the specific tetrazine used. |
| TCO Stability | Stable for weeks at 4°C in aqueous buffer (pH 7.5) | Susceptible to isomerization in the presence of thiols and certain metal ions. |
| Conjugation Efficiency (HyNic) | >95% with aniline catalyst | High conversion of biomolecules can be achieved. |
| Conjugation Efficiency (TCO-Tetrazine) | Quantitative | The reaction proceeds to completion rapidly, even at low concentrations. |
Reaction Mechanisms and Experimental Workflows
The utility of the this compound linker lies in its two distinct reactive ends, allowing for a controlled, sequential conjugation process.
Step 1: HyNic-Mediated Biomolecule Modification
The initial step involves the conjugation of the HyNic moiety to a biomolecule, typically a protein such as an antibody. This is achieved by reacting the biomolecule with a HyNic-NHS ester, which targets primary amines (e.g., lysine residues). To achieve a stable conjugate, the HyNic-modified biomolecule is then reacted with a molecule containing an aldehyde group (4-formylbenzamide, 4FB), forming a stable bis-arylhydrazone bond. The formation of this bond can be monitored spectrophotometrically at 354 nm.
Step 2: TCO-Tetrazine Bioorthogonal Ligation
The second step utilizes the bioorthogonal reaction between the TCO group on the linker and a tetrazine-functionalized molecule. This inverse-electron-demand Diels-Alder (IEDDA) reaction is exceptionally fast and proceeds with high specificity in complex biological media without the need for a catalyst. The reaction results in the formation of a stable dihydropyridazine linkage and the release of nitrogen gas as the only byproduct.
Experimental Protocols
The following are generalized protocols for the use of the this compound linker in the preparation of an antibody-drug conjugate (ADC).
Protocol 1: Modification of Antibody with HyNic
Materials:
-
Antibody in amine-free buffer (e.g., PBS) at 1-5 mg/mL
-
S-HyNic (succinimidyl 6-hydrazinonicotinate acetone hydrazone)
-
Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Anhydrous DMF or DMSO
-
Desalting columns
Procedure:
-
Prepare the antibody by buffer exchanging into Modification Buffer.
-
Prepare a stock solution of S-HyNic in anhydrous DMF or DMSO (e.g., 10 mM).
-
Add a 20-fold molar excess of the S-HyNic stock solution to the antibody solution.
-
Incubate the reaction for 2 hours at room temperature.
-
Remove excess S-HyNic using a desalting column, exchanging the buffer to a Conjugation Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.0).
-
The degree of HyNic incorporation can be quantified colorimetrically by reacting a small aliquot with 2-sulfobenzaldehyde and measuring the absorbance at 350 nm.
Protocol 2: Conjugation of this compound to a 4FB-Modified Payload
This protocol assumes the payload has been pre-functionalized with a 4-formylbenzamide (4FB) group.
Materials:
-
This compound linker
-
4FB-modified payload
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
TurboLINK™ Catalyst Buffer (10X Aniline Buffer) - optional, to increase reaction rate
Procedure:
-
Dissolve the this compound linker and the 4FB-modified payload in Conjugation Buffer.
-
Mix the this compound linker with the 4FB-modified payload at a desired molar ratio (e.g., 1.5 to 5-fold excess of the linker).
-
If desired, add TurboLINK™ Catalyst Buffer to a final concentration of 10 mM to accelerate the reaction.
-
Incubate the reaction for 2-4 hours at room temperature.
-
The reaction progress can be monitored by the increase in absorbance at 354 nm, which is characteristic of the bis-arylhydrazone bond formed.
-
Purify the resulting TCO-functionalized payload using an appropriate chromatographic method (e.g., size exclusion or reverse phase chromatography).
Protocol 3: TCO-Tetrazine Click Reaction for Final ADC Assembly
Materials:
-
TCO-functionalized payload from Protocol 2
-
Tetrazine-modified antibody (prepared separately)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Dissolve the TCO-functionalized payload and the tetrazine-modified antibody in the Reaction Buffer.
-
Add the TCO-functionalized payload to the tetrazine-modified antibody solution. A 1.5 to 3.0 molar excess of the TCO-payload is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically rapid.
-
The final ADC can be purified from excess payload and linker using size exclusion chromatography or other appropriate methods.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
Logical Workflow for ADC Synthesis
The following diagram illustrates the overall workflow for synthesizing an antibody-drug conjugate using a this compound linker, where the antibody is first modified with a tetrazine and the payload is conjugated to the TCO-linker.
Conclusion
The this compound linker offers a robust and efficient platform for the construction of complex bioconjugates. Its dual reactivity allows for a controlled and sequential approach to linking biomolecules, which is particularly advantageous in the development of targeted therapies like ADCs. By understanding the underlying chemistry and optimizing the reaction conditions, researchers can leverage this powerful tool to advance their drug development and molecular biology research.
References
Inverse electron demand Diels-Alder (iEDDA) reaction with HyNic-PEG2-TCO.
An In-depth Technical Guide to the Inverse Electron Demand Diels-Alder (iEDDA) Reaction with HyNic-PEG2-TCO
The inverse electron demand Diels-Alder (iEDDA) reaction has emerged as a premier bioorthogonal "click chemistry" tool, distinguished by its exceptionally fast reaction rates, high specificity, and ability to proceed in complex biological environments without a catalyst.[1][2][3] This guide provides a detailed overview of the iEDDA reaction with a specific focus on this compound, a versatile linker molecule designed for advanced bioconjugation and the development of sophisticated therapeutics like Proteolysis Targeting Chimeras (PROTACs).[4][5]
Core Principles: The iEDDA Reaction
Unlike the conventional Diels-Alder reaction, the iEDDA cycloaddition occurs between an electron-poor diene and an electron-rich dienophile. In the context of bioconjugation, the most prominent reaction partners are an electron-deficient 1,2,4,5-tetrazine (Tz, the diene) and a strained, electron-rich trans-cyclooctene (TCO, the dienophile).
The reaction proceeds via a [4+2] cycloaddition to form an unstable tricyclic intermediate, which then undergoes a retro-Diels-Alder reaction to rapidly and irreversibly release dinitrogen gas (N₂), forming a stable dihydropyridazine product. This rapid, irreversible, and bioorthogonal nature makes the TCO-tetrazine ligation ideal for applications where low concentrations and high selectivity are paramount.
The this compound Linker
This compound is a heterobifunctional linker that incorporates three key components:
-
HyNic (6-hydrazinonicotinamide): A hydrazine-based moiety that selectively reacts with aldehydes and ketones to form a stable hydrazone bond. This functionality is often used to conjugate the linker to antibodies or other biomolecules that have been chemically or enzymatically modified to present a carbonyl group.
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic PEG spacer that enhances the aqueous solubility and can reduce potential aggregation of the resulting conjugate.
-
TCO (trans-cyclooctene): The strained alkene dienophile that participates in the extremely rapid iEDDA reaction with a tetrazine-functionalized molecule.
This modular design allows for a two-step conjugation strategy, providing precise control over the linkage and final construct assembly.
Quantitative Data: Reaction Kinetics
The reaction rate of the iEDDA ligation is among the fastest of all bioorthogonal reactions, with second-order rate constants (k₂) spanning from ~1 to over 10⁶ M⁻¹s⁻¹. The kinetics are highly dependent on the specific structures of the TCO and tetrazine derivatives. While specific kinetic data for this compound is not extensively published, the reactivity is governed by its TCO moiety. The table below summarizes representative rate constants for various TCO and tetrazine pairs to provide a quantitative context.
| Dienophile (TCO Derivative) | Diene (Tetrazine Derivative) | Solvent | k₂ (M⁻¹s⁻¹) |
| trans-cyclooctene | 3,6-diphenyl-s-tetrazine | Methanol | 19.1 |
| d-TCO | 3,6-diphenyl-s-tetrazine | Methanol | 520 |
| s-TCO | 3,6-diphenyl-s-tetrazine | Methanol | 3,100 |
| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1) | 2,000 |
| d-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Water | 366,000 |
| PeptoBrush (30% TCO) | Lipophilic Tetrazine (15) | Aqueous Buffer | >25,000 (per TCO unit) |
Data compiled from multiple sources. d-TCO: dioxolane-fused TCO; s-TCO: cyclopropene-fused TCO.
Note on Stability: While highly reactive, TCO derivatives can be susceptible to isomerization to their less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or certain metals. More stable derivatives like d-TCO have been developed to mitigate this issue for applications requiring longer-term stability in biological media.
Visualization of Key Processes
The fundamental reaction involves the cycloaddition of TCO and tetrazine, followed by the irreversible elimination of nitrogen gas.
Caption: The iEDDA reaction between TCO and tetrazine proceeds via cycloaddition and N₂ release.
A typical workflow for conjugating a payload to an antibody using this compound involves antibody modification, linker attachment, and the final iEDDA ligation.
Caption: General workflow for site-specific antibody conjugation using this compound.
Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions such as molar ratios, buffer composition, and reaction times for their specific biomolecules and payloads.
This protocol describes the conjugation of this compound to an antibody via its glycan moieties.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
Sodium periodate (NaIO₄) solution (e.g., 20 mM in water).
-
Propylene glycol.
-
This compound dissolved in a compatible organic solvent (e.g., DMSO).
-
Aniline (catalyst), freshly prepared solution (e.g., 100 mM in water).
-
Size-Exclusion Chromatography (SEC) columns or spin filters (e.g., 30 kDa MWCO) for purification.
-
Reaction Buffer: PBS or similar, pH ~6.0-7.0.
Methodology:
-
Antibody Oxidation:
-
Adjust the mAb concentration to 1-5 mg/mL in PBS.
-
Add NaIO₄ to a final concentration of 1-2 mM.
-
Incubate in the dark at 4°C for 30 minutes to oxidize the cis-diols on the antibody's glycans, forming aldehyde groups.
-
Quench the reaction by adding propylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.
-
Remove excess periodate and quenching agent by buffer exchange into Reaction Buffer (pH ~6.5) using a desalting column or spin filter.
-
-
HyNic-TCO Conjugation:
-
To the aldehyde-modified antibody, add a 20-50 molar excess of this compound from a stock solution in DMSO. The final DMSO concentration should be kept below 10% (v/v).
-
Add aniline catalyst to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove unreacted this compound and aniline by SEC or repeated buffer exchange with spin filters.
-
The final TCO-modified antibody should be stored in a suitable buffer (e.g., PBS, pH 7.4) at 4°C. Characterize the degree of labeling using mass spectrometry if possible.
-
This protocol details the final click reaction step.
Materials:
-
TCO-modified antibody (from Protocol 1).
-
Tetrazine-functionalized molecule (e.g., Tz-fluorophore, Tz-drug) dissolved in a compatible solvent.
-
Reaction Buffer: PBS, pH 7.4.
Methodology:
-
Reaction Setup:
-
Combine the TCO-modified antibody with the tetrazine-functionalized molecule in the Reaction Buffer.
-
The molar ratio of TCO-mAb to tetrazine-payload can be varied, but a slight excess of the tetrazine molecule (e.g., 1.5 to 5 equivalents per TCO site) is often used to ensure complete reaction.
-
-
Incubation:
-
Incubate at room temperature for 30-60 minutes. The reaction is typically very fast and can be monitored by following the disappearance of the tetrazine's characteristic color (~520 nm) via UV-Vis spectroscopy.
-
-
Purification (Optional):
-
If necessary, remove excess unreacted tetrazine-payload using SEC or spin filtration. For many applications, such as in vitro cell labeling, this purification step may not be required due to the high specificity and low concentration of reactants.
-
-
Analysis:
-
Analyze the final conjugate using appropriate methods, such as SDS-PAGE, mass spectrometry, or fluorescence imaging, to confirm successful ligation.
-
Applications in Research and Drug Development
The unique properties of the this compound linker and the iEDDA reaction enable numerous advanced applications.
-
Antibody-Drug Conjugates (ADCs): By linking a potent cytotoxic drug to a tumor-targeting antibody, ADCs can be created with a precise drug-to-antibody ratio (DAR), leading to a better therapeutic window.
-
PROTAC Development: As a PROTAC linker, this compound can be used to synthesize molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system.
-
Pretargeted Imaging and Therapy: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). After the unbound antibody has cleared from circulation, a much smaller, rapidly clearing tetrazine-labeled imaging agent (e.g., attached to a PET isotope like ¹⁸F) or therapeutic agent is administered. This strategy significantly improves target-to-background ratios and reduces off-target toxicity.
-
Live-Cell Imaging and Probing: The bioorthogonality of the reaction allows for the specific labeling of biomolecules on or inside living cells with minimal perturbation to the biological system.
This technical guide provides a framework for understanding and utilizing the iEDDA reaction with this compound. Its unparalleled speed and selectivity make it an indispensable tool for creating precisely engineered biomolecules for the next generation of diagnostics and therapeutics.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 0|DC Chemicals [dcchemicals.com]
An In-depth Technical Guide to HyNic-PEG2-TCO for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker, HyNic-PEG2-TCO, and its applications in click chemistry, particularly in the field of bioconjugation and drug development. This document details its core functionalities, provides quantitative data on its reactivity and stability, and offers detailed experimental protocols for its use.
Introduction to this compound
This compound is a heterobifunctional crosslinker that incorporates two distinct reactive moieties for a two-step sequential bioconjugation strategy. It contains a 6-hydrazinonicotinamide (HyNic) group and a trans-cyclooctene (TCO) group, separated by a short polyethylene glycol (PEG2) spacer.
-
HyNic Moiety: The HyNic group provides a versatile handle for conjugation to molecules containing aldehyde or ketone functionalities, such as those introduced onto biomolecules through modification with linkers like S-4FB (succinimidyl-4-formylbenzoate). The reaction between HyNic and an aromatic aldehyde forms a stable bis-aryl hydrazone bond.[1][2]
-
PEG2 Spacer: The short polyethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial for biological applications.[3] It also provides spatial separation between the conjugated molecules, potentially reducing steric hindrance.
-
TCO Moiety: The trans-cyclooctene group is a key component for bioorthogonal "click chemistry." It reacts specifically and rapidly with a tetrazine-containing molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][5] This reaction is known for its high speed and selectivity, allowing for efficient ligation even at low concentrations in complex biological media.
Quantitative Data
Table 1: Physicochemical Properties of a Representative this compound Linker
| Property | Value | Source |
| Molecular Weight | ~475.5 g/mol | AxisPharm |
| Purity | ≥95% | AxisPharm |
| Solubility | Soluble in DMSO, DMF |
Table 2: Reaction Kinetics of HyNic and TCO Moieties
| Reaction | Reactants | Second-Order Rate Constant (k) | Conditions | Source |
| Hydrazone Formation | HyNic & 4-Formylbenzamide (4FB) | Catalyzed by aniline, >95% conversion in ~2 hours | pH 6.0 | |
| iEDDA Click Reaction | TCO-PEG & Tetrazine | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |
| iEDDA Click Reaction | TCO & various Tetrazines | 200 - 30,000 M⁻¹s⁻¹ | PBS, 37°C |
Table 3: Stability of the Conjugate Bonds
| Bond | Conditions | Stability | Source |
| Bis-aryl Hydrazone (HyNic-4FB) | pH 2.0-10.0, up to 92°C | Stable | |
| Dihydropyridazine (TCO-Tetrazine) | Aqueous buffer, 4°C | TCO moiety stable for weeks |
Experimental Protocols
This section provides detailed protocols for a two-step bioconjugation strategy using this compound to link two proteins (Protein A and Protein B).
Step 1: Modification of Protein A with an Aldehyde Group (4FB)
This protocol describes the introduction of an aromatic aldehyde onto Protein A using S-4FB.
Materials:
-
Protein A in amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
S-4FB (succinimidyl-4-formylbenzoate)
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare a solution of Protein A at a concentration of 1-5 mg/mL in Modification Buffer.
-
S-4FB Stock Solution: Immediately before use, prepare a 10 mM stock solution of S-4FB in anhydrous DMSO or DMF.
-
Modification Reaction: Add a 10- to 20-fold molar excess of the S-4FB stock solution to the Protein A solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess S-4FB and byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.0).
-
Quantification: Determine the concentration of the 4FB-modified Protein A. The degree of modification can be quantified using a colorimetric assay with 2-hydrazinopyridine.
Step 2: Conjugation of this compound to 4FB-Modified Protein A
This protocol details the reaction between the HyNic moiety of the linker and the newly introduced aldehyde on Protein A.
Materials:
-
4FB-modified Protein A from Step 1
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
-
(Optional) TurboLink™ Catalyst Buffer (100 mM aniline in Conjugation Buffer)
Procedure:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the 4FB-modified Protein A.
-
(Optional) Catalysis: For enhanced reaction kinetics, the reaction can be catalyzed by the addition of aniline to a final concentration of 10 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance at 354 nm, which is characteristic of the bis-aryl hydrazone bond (molar extinction coefficient ≈ 29,000 L·mol⁻¹·cm⁻¹).
-
Purification: Purify the Protein A-PEG2-TCO conjugate using a desalting column to remove excess linker.
Step 3: Click Chemistry Ligation of Protein A-PEG2-TCO to Tetrazine-Modified Protein B
This final step utilizes the bioorthogonal TCO-tetrazine reaction to conjugate Protein A-PEG2-TCO with a tetrazine-modified Protein B.
Materials:
-
Protein A-PEG2-TCO from Step 2
-
Tetrazine-modified Protein B (prepared using a suitable tetrazine-NHS ester)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare solutions of Protein A-PEG2-TCO and tetrazine-modified Protein B in the reaction buffer.
-
Click Reaction: Mix the two protein solutions in a 1:1 to 1.5:1 molar ratio (TCO:tetrazine).
-
Incubation: The reaction is typically very fast and can be complete within minutes to an hour at room temperature.
-
Purification: The final conjugate can be purified from unreacted components by size-exclusion chromatography (SEC).
Visualizations
The following diagrams illustrate the chemical reactions and workflows described in this guide.
Caption: Chemical structure and dual reactivity of this compound.
Caption: Two-step bioconjugation workflow using this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for various applications, including:
-
Antibody-Drug Conjugates (ADCs): The sequential nature of the conjugation allows for the precise attachment of a drug molecule to an antibody. The stable hydrazone bond can be formed first, followed by the click reaction to attach a cytotoxic payload.
-
PROTACs and Molecular Glues: As a PEG-based linker, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to link a target-binding ligand and an E3 ligase-binding ligand.
-
Pre-targeting for in vivo Imaging and Therapy: In a pre-targeting strategy, an antibody modified with the TCO moiety can be administered first to accumulate at a target site. Subsequently, a smaller, rapidly clearing imaging or therapeutic agent carrying a tetrazine group can be administered, which then "clicks" to the pre-localized antibody. This approach can improve target-to-background ratios and reduce off-target toxicity.
-
Assembly of Complex Biomolecular Structures: The bifunctional nature of the linker allows for the controlled assembly of proteins, peptides, nucleic acids, and other biomolecules into well-defined architectures.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables a robust two-step bioconjugation strategy. By combining the stable hydrazone bond formation of the HyNic moiety with the rapid and bioorthogonal click chemistry of the TCO group, researchers can achieve precise and efficient labeling and ligation of biomolecules. This capability is of significant importance for advancing the fields of drug discovery, diagnostics, and fundamental biological research.
References
An In-depth Technical Guide to HyNic-PEG2-TCO and Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamentals of HyNic-PEG2-TCO and its application in tetrazine ligation, a cornerstone of modern bioconjugation strategies. We will delve into the core principles of this powerful bioorthogonal reaction, present key quantitative data, and provide detailed experimental protocols to facilitate its implementation in your research and development endeavors.
Introduction to Tetrazine Ligation and this compound
The inverse electron demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (Tz) and a strained trans-cyclooctene (TCO) is one of the fastest and most specific bioorthogonal reactions known.[1][2] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it an ideal tool for in vivo applications.[3][4] The reaction is characterized by its high specificity, impressive rate constants (up to 107 M−1s−1), and the formation of a stable dihydropyridazine product with the release of nitrogen gas as the only byproduct.[3]
This compound is a bifunctional linker molecule that incorporates a highly reactive TCO moiety for tetrazine ligation. It also features a 6-hydrazinonicotinamide (HyNic) group and a polyethylene glycol (PEG) spacer. The HyNic group can react with aldehydes and ketones to form stable hydrazone linkages, providing a versatile handle for conjugation to biomolecules. The PEG spacer enhances aqueous solubility and reduces steric hindrance. This combination of features makes this compound a valuable reagent for constructing complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted imaging agents.
The Reaction Mechanism
The tetrazine ligation is a two-step process initiated by an IEDDA [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich, strained TCO (dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly eliminates a molecule of nitrogen gas (N2) to form a stable dihydropyridazine product.
Caption: The reaction mechanism of tetrazine ligation with this compound.
Quantitative Data: Reaction Kinetics
The kinetics of the tetrazine ligation are a key advantage, with second-order rate constants spanning several orders of magnitude depending on the specific structures of the tetrazine and TCO. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO generally lead to faster reaction rates.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 ± 400 | 9:1 Methanol/Water | |
| Hydrogen-substituted tetrazines | trans-cyclooctene | up to 30,000 | Aqueous | |
| Methyl-substituted tetrazines | trans-cyclooctene | ~1000 | Aqueous | |
| General Range | trans-cyclooctene | 1 - 1 x 10⁶ | PBS buffer | |
| ATTO-tetrazines | trans-cyclooctene | up to 1000 | Not specified | |
| General | trans-cyclooctene | > 800 | Not specified |
Experimental Protocols
General Protocol for Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol provides a general framework for conjugating two proteins using a TCO-linker and a tetrazine-linker.
Caption: General workflow for protein-protein conjugation.
Materials:
-
Protein A and Protein B
-
TCO-NHS ester (e.g., TCO-PEG-NHS)
-
Tetrazine-NHS ester (e.g., Methyltetrazine-PEG-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns
-
Anhydrous DMSO or DMF
Procedure:
-
Protein A Activation with TCO-NHS Ester:
-
Dissolve 100 µg of Protein A in 100 µL of PBS.
-
Add 5 µL of 1 M NaHCO₃ to the protein solution.
-
Immediately prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.
-
Add a 20-fold molar excess of the TCO-NHS ester to the protein solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Remove excess TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.
-
-
Protein B Activation with Tetrazine-NHS Ester:
-
Dissolve 100 µg of Protein B in 100 µL of PBS.
-
Add 5 µL of 1 M NaHCO₃ to the protein solution.
-
Immediately prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO or DMF.
-
Add 20 nmol of the Tetrazine-NHS ester to the protein solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Remove excess Tetrazine-NHS ester using a spin desalting column.
-
-
Conjugation of TCO-Protein A and Tetrazine-Protein B:
-
Mix the TCO-activated Protein A and the tetrazine-activated Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used for optimal results.
-
Incubate the mixture for 1 hour at room temperature with gentle rotation.
-
The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
The final conjugate can be purified from unreacted proteins using size-exclusion chromatography if necessary.
-
Protocol for Labeling a TCO-Modified Antibody with a Tetrazine-Fluorophore
Materials:
-
TCO-modified antibody in PBS
-
Tetrazine-functionalized fluorophore
-
DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Prepare a stock solution of the tetrazine-fluorophore in DMSO or DMF.
-
To the solution of the TCO-modified antibody, add a 5-10 fold molar excess of the tetrazine-fluorophore solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Remove the excess, unreacted tetrazine-fluorophore using a desalting column or dialysis.
Applications in Research and Drug Development
The exceptional characteristics of the tetrazine ligation have led to its widespread adoption in various fields:
-
Antibody-Drug Conjugates (ADCs): The ability to conjugate cytotoxic drugs to antibodies with high precision and under mild conditions is a significant advantage in ADC development.
-
In Vivo Imaging: The rapid kinetics of the reaction are ideal for pre-targeted imaging strategies, where a TCO-modified targeting molecule is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.
-
PROTACs: this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.
-
Biomolecule Labeling: The bioorthogonality of the reaction allows for the specific labeling of proteins, nucleic acids, and glycans in complex biological environments, including living cells.
Stability Considerations
While TCOs are highly reactive, their stability can be a concern. They can isomerize to the less reactive cis-cyclooctene, particularly in the presence of thiols or copper-containing proteins. The stability of tetrazines can also vary depending on their substituents. For applications requiring long-term stability, it is crucial to select appropriately substituted TCO and tetrazine derivatives.
Conclusion
The this compound linker, in conjunction with tetrazine ligation, provides a robust and versatile platform for the construction of complex bioconjugates. Its rapid, specific, and bioorthogonal nature has made it an indispensable tool for researchers in chemical biology, drug discovery, and diagnostics. By understanding the fundamental principles, kinetics, and experimental protocols outlined in this guide, scientists can effectively harness the power of this remarkable chemical reaction to advance their research and development goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
HyNic-PEG2-TCO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core solubility and stability characteristics of HyNic-PEG2-TCO, a heterobifunctional linker critical in the field of bioconjugation and targeted drug delivery. Understanding these properties is paramount for the successful design and execution of experiments, ensuring the integrity and reactivity of this versatile molecule.
Introduction to this compound
This compound is a valuable tool in bioconjugation, featuring a 6-hydrazinonicotinamide (HyNic) group and a trans-cyclooctene (TCO) moiety, separated by a two-unit polyethylene glycol (PEG) spacer. The HyNic group readily reacts with aldehydes and ketones to form stable hydrazone bonds, while the TCO group participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazines. This "click chemistry" reaction is known for its high efficiency and bioorthogonality, proceeding readily in aqueous environments without the need for a catalyst.[1] The PEG linker enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugates and reduce aggregation.[1]
Solubility Characteristics
The incorporation of a hydrophilic PEG2 spacer significantly influences the solubility profile of this compound, rendering it more amenable to use in aqueous buffers commonly employed in biological applications. While specific quantitative solubility data for this compound is not extensively published, the general properties of similar PEGylated TCO linkers provide valuable insights.
Table 1: Solubility of Related PEGylated TCO Compounds
| Compound | Solvent | Solubility |
| TCO-PEG8-NHS ester | Water | ≥ 100 mg/mL (144.76 mM) |
| TCO-PEG8-TCO | DMSO, DCM, DMF | Soluble |
| TCO-PEG2-DBCO | DMSO, DCM, DMF | Soluble |
Data for related compounds are provided as an indication of expected solubility. Actual solubility of this compound may vary and should be determined empirically for specific applications.
Experimental Protocol: Determining Aqueous Solubility
A common method to determine the kinetic solubility of a compound in an aqueous buffer is through a nephelometric or UV absorbance-based assay.
Objective: To determine the kinetic solubility of this compound in a relevant aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for absorbance method)
-
Plate shaker
-
Nephelometer or UV/Vis microplate reader
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a new 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours) to allow for equilibration.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well. An increase in turbidity indicates precipitation of the compound. The highest concentration that does not show a significant increase in turbidity compared to the buffer blank is considered the kinetic solubility.
-
UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where this compound has a known extinction coefficient. The concentration is calculated using the Beer-Lambert law. The highest concentration that can be measured in the supernatant represents the kinetic solubility.
-
Stability Characteristics
The stability of the TCO moiety is a critical consideration, as it is susceptible to isomerization to its less reactive cis-cyclooctene (CCO) isomer. This isomerization can be promoted by factors such as exposure to thiols and certain metal ions, particularly copper.[2] The HyNic moiety, forming a hydrazone bond, is generally stable at neutral pH but can be reversible under acidic conditions.
Table 2: Stability of TCO Moieties Under Various Conditions
| TCO Derivative | Condition | Observation |
| d-TCO | Phosphate buffered D2O (pD 7.4) | No isomerization or decomposition after 14 days.[3] |
| d-TCO | Human serum, room temperature | >97% remained as trans-isomer after 4 days.[4] |
| s-TCO | 30 mM mercaptoethanol in D2O-PBS (pD 7.4) | 100% isomerization to cis-isomer after 18.5 hours. |
| TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to cis-isomer within 7 hours. |
Data for different TCO derivatives are presented to highlight general stability trends. The stability of this compound should be evaluated for the specific conditions of use.
The primary degradation pathway for the TCO group is the isomerization to the CCO form, which is unreactive in IEDDA reactions. This process can be accelerated by radical mechanisms, particularly in the presence of thiols.
Experimental Protocol: Assessing Stability by HPLC
A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard for assessing the stability of compounds like this compound.
Objective: To evaluate the stability of this compound over time under specific conditions (e.g., in a particular buffer, at a certain temperature).
Materials:
-
This compound
-
Solvents and buffers for the stability study (e.g., PBS, pH 7.4; cell culture media)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with a modifier like trifluoroacetic acid)
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the desired buffer or medium.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from one of the vials.
-
Quenching (if necessary): If the degradation is rapid, the reaction may need to be quenched, for example, by snap-freezing in liquid nitrogen and storing at -80°C until analysis.
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Elute the sample using a suitable gradient of the mobile phases to separate the parent compound from any degradants.
-
Monitor the elution profile with the detector. The parent this compound will have a characteristic retention time. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the peak area at time zero.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life.
-
Recommendations for Handling and Storage
To ensure the integrity and reactivity of this compound, the following handling and storage recommendations should be followed:
-
Storage: Store the solid material at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF. For short-term storage, these solutions can be kept at -20°C. For long-term storage, it is advisable to store them at -80°C.
-
Aqueous Solutions: Prepare aqueous solutions fresh for each use. Avoid prolonged storage in aqueous buffers, especially those containing thiols.
-
Thiol-Containing Buffers: If working with buffers containing reducing agents like DTT or TCEP, the exposure of this compound to these reagents should be minimized. The use of radical inhibitors like Trolox may be considered to suppress thiol-promoted isomerization.
By understanding the fundamental solubility and stability characteristics of this compound and employing appropriate experimental methodologies, researchers can effectively utilize this powerful linker in their bioconjugation strategies, leading to more reliable and reproducible results.
References
- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bioorthogonal Chemistry with TCO Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bioorthogonal chemistry centered on the use of trans-cyclooctene (TCO) reagents. It delves into the core principles, reaction kinetics, and practical applications of TCO-tetrazine ligation, a cornerstone of modern bioconjugation techniques. This guide is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical protocols necessary to leverage this powerful chemistry in their work.
Core Principles of TCO-Tetrazine Bioorthogonal Ligation
The foundation of TCO's utility in bioorthogonal chemistry lies in its exceptionally rapid and specific reaction with 1,2,4,5-tetrazines. This reaction, often termed the TCO-tetrazine ligation, proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine product.[1][2][3]
Key characteristics of this reaction include:
-
Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹.[3] This allows for efficient conjugation even at the low concentrations typically found in biological systems.
-
Biocompatibility: The reaction proceeds readily under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for cytotoxic catalysts, such as copper, which is often required for other "click chemistry" reactions.[4]
-
High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates. This ensures that the conjugation is highly specific and avoids off-target reactions.
-
Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, leading to a stable conjugate. The only byproduct of the reaction is nitrogen gas.
The reactivity of the TCO-tetrazine ligation is governed by several factors:
-
Ring Strain of TCO: The inherent strain of the trans-cyclooctene double bond is a major driving force for the reaction. More strained TCO derivatives generally exhibit faster reaction rates.
-
Electronics: The reaction rate is accelerated by decreasing the electron density of the tetrazine (using electron-withdrawing substituents) and increasing the electron density of the TCO (using electron-donating substituents).
-
Sterics: Less sterically hindered tetrazines and TCOs will generally react faster.
Mechanism of TCO-Tetrazine Ligation
The reaction proceeds in two main steps: a [4+2] cycloaddition followed by a retro-Diels-Alder reaction.
Quantitative Data: Reaction Kinetics and Stability
The selection of a TCO-tetrazine pair is critical for experimental success and is largely dictated by the desired reaction kinetics and the stability of the reagents in the experimental environment. The following tables summarize key quantitative parameters for various TCO derivatives.
Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Ligations
This table provides a comparative analysis of reaction kinetics for different TCO-tetrazine pairs. Higher k₂ values indicate a faster reaction.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |
| sTCO | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | ACN/PBS |
| TCO-PEG₄ | Me4Pyr-Tz | 69,400 | DPBS |
| Diol-derivatized a-TCO | 3,6-dipyridyl-s-tetrazine derivative | (150 ± 8) × 10³ | Not specified |
| d-TCO (syn-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | (366 ± 15) × 10³ | Water, 25 °C |
| d-TCO (anti-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | (318 ± 3) × 10³ | Water, 25 °C |
| s-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | (3,300 ± 40) × 10³ | Not specified |
Note: Reaction rates are highly dependent on the specific structures of the TCO and tetrazine, as well as the reaction conditions. The values presented here are for comparative purposes.
Table 2: Stability of TCO Derivatives
The stability of TCO reagents is a critical consideration, particularly for in vivo applications where they are exposed to biological nucleophiles like thiols. The primary mechanism of TCO deactivation is isomerization to the less reactive cis-isomer.
| TCO Derivative | Stability Characteristics |
| d-TCO | No degradation or isomerization observed in phosphate-buffered D₂O for up to 14 days. Remained as >97% trans-isomer after 4 days in human serum at room temperature. |
| s-TCO | Isomerizes rapidly in the presence of high thiol concentrations (30 mM). Prone to deactivation upon long-term storage. |
| oxoTCO | In D₂O (pD = 7.4) with 25 mM mercaptoethanol, the major diastereomer isomerized with a half-life of 2.2 hours, and the minor diastereomer with a half-life of 1.6 hours. Stability is similar to dTCO. |
| General TCOs | Can be stabilized for long-term storage by complexation with Ag(I) metal complexes. The radical inhibitor Trolox can suppress isomerization in the presence of high thiol concentrations. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving TCO reagents.
Protocol 1: Labeling of Primary Amines on Proteins with TCO-NHS Ester
This protocol describes the functionalization of a protein with a TCO moiety by targeting primary amines, such as the N-terminus and lysine residues, using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting spin column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester and the quenching agent by size exclusion chromatography (e.g., a desalting spin column) or dialysis. The TCO-labeled protein is now ready for subsequent ligation with a tetrazine-modified molecule.
Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation
This protocol details the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule (e.g., a fluorescent dye or a drug).
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine (typically pink or red).
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.
Applications and Workflows
The versatility of TCO-tetrazine chemistry has led to its widespread adoption in various fields of research and drug development.
Pretargeted Imaging
Pretargeted imaging is a multi-step strategy that decouples the targeting of a biomolecule from the delivery of an imaging agent. This is particularly advantageous for antibody-based imaging, as it allows for the use of short-lived radionuclides.
This approach results in a significantly improved signal-to-background ratio compared to directly labeled antibodies.
Click-to-Release Chemistry for Drug Delivery
"Click-to-release" strategies utilize the TCO-tetrazine reaction to trigger the release of a caged therapeutic agent at a specific target site. This approach can minimize off-target toxicity and increase the therapeutic index of potent drugs.
In a typical click-to-release system, a drug is linked to the TCO molecule through a carbamate bond. The IEDDA reaction with a tetrazine initiates an electronic cascade that leads to the cleavage of the carbamate and the release of the active drug.
References
- 1. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 2. Pretargeted brain PET imaging reveals amyloid-β pathology using a TCO-modified antibody and a fluorine-18 labeled tetrazine | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using HyNic-PEG2-TCO Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the development of ADCs using a HyNic-PEG2-TCO linker.
This innovative linker system employs two distinct bioorthogonal chemistries:
-
Hydrazino-Nicotinamide (HyNic) Chemistry: A stable hydrazone bond is formed between a HyNic moiety and an aromatic aldehyde (4-Formylbenzamide, 4FB). This is used to conjugate the linker to the antibody.
-
trans-Cyclooctene/Tetrazine (TCO/Tz) Inverse Electron-Demand Diels-Alder (IEDDA) Click Chemistry: This exceptionally fast and specific reaction connects the TCO end of the linker to a tetrazine-modified cytotoxic payload.[1]
The inclusion of a two-unit polyethylene glycol (PEG2) spacer enhances aqueous solubility and can improve the overall pharmacokinetic properties of the resulting ADC.[2]
Core Principle
The development of an ADC using the this compound linker involves a three-stage process:
-
Preparation of Components: The antibody is modified to introduce aromatic aldehyde (4FB) groups, and the cytotoxic payload is functionalized with a tetrazine moiety.
-
Two-Step Conjugation: The bifunctional this compound linker is first reacted with the 4FB-modified antibody. In the second step, the tetrazine-modified payload is "clicked" to the TCO group on the antibody-linker complex.
-
Purification and Characterization: The resulting ADC is purified and characterized to determine critical quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.
Data Presentation
The following tables summarize representative quantitative data for ADCs developed using similar TCO-based linker technologies. This data is intended to provide a general understanding of the expected performance. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Representative ADC Characterization Summary
| ADC Construct | Target Antigen | Payload | Average DAR (by HIC) | Monomer Purity (by SEC) |
|---|---|---|---|---|
| ADC-X1 | HER2 | MMAE | 3.9 | >98% |
| ADC-X2 | Trop-2 | PBD Dimer | 2.0 | >99% |
| Control mAb | HER2 | None | 0 | >99% |
(Note: Data is representative and based on similar TCO-linker technologies.)
Table 2: Representative In Vitro Cytotoxicity Data
| ADC Construct | Cell Line (Antigen Status) | IC50 (nM) |
|---|---|---|
| ADC-X1 | SK-BR-3 (HER2+++) | 0.45 |
| ADC-X1 | MDA-MB-468 (HER2-) | >1000 |
| ADC-X2 | NCI-H292 (Trop-2++) | 0.07 |
| ADC-X2 | Jurkat (Trop-2-) | >500 |
(Note: Data is representative and based on similar TCO-linker technologies.)
Table 3: Representative In Vivo Efficacy in Xenograft Model (e.g., SK-BR-3)
| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Complete Regressions |
|---|---|---|
| Vehicle Control | 0% | 0/8 |
| ADC-X1 (3 mg/kg) | 96% | 6/8 |
| Control mAb (3 mg/kg) | 18% | 0/8 |
(Note: Data is representative and based on similar TCO-linker technologies.)
Experimental Protocols
Protocol 1: Antibody Modification with S-4FB
This protocol describes the introduction of aromatic aldehyde (4FB) groups onto the antibody via reaction with succinimidyl-4-formylbenzoate (S-4FB).
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Modification Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 8.0[5]
-
Anhydrous Dimethylformamide (DMF) or DMSO (for non-sulfonated S-4FB)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into Modification Buffer (pH 8.0) using a desalting column to remove any primary amine-containing buffer components (e.g., Tris).
-
Determine the antibody concentration using a spectrophotometer at 280 nm or a protein concentration assay (e.g., BCA).
-
Adjust the antibody concentration to 1.0–5.0 mg/mL in Modification Buffer.
-
-
S-4FB Stock Solution Preparation:
-
Immediately before use, prepare a 10-20 mg/mL stock solution of S-4FB in anhydrous DMF or DMSO. For Sulfo-S-4FB, use water or Modification Buffer.
-
-
Modification Reaction:
-
Add a 5- to 15-fold molar excess of the S-4FB stock solution to the antibody solution. The optimal molar excess should be determined empirically for each antibody.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification of 4FB-Modified Antibody:
-
Remove excess, unreacted S-4FB by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer (100 mM sodium phosphate, 150 mM sodium chloride, pH 6.0).
-
-
Quantification of Modification (Optional but Recommended):
-
The molar substitution ratio (MSR) of 4FB groups per antibody can be determined using a colorimetric assay with 2-hydrazinopyridine, which forms a hydrazone that absorbs at 350 nm.
-
Protocol 2: Payload Modification with Tetrazine-NHS Ester
This protocol details the functionalization of an amine-containing payload (or a payload with a suitable linker) with a tetrazine moiety using a Tetrazine-NHS ester.
Materials:
-
Amine-containing cytotoxic payload
-
Tetrazine-PEGn-NHS ester (e.g., Tetrazine-PEG5-NHS Ester)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reverse-phase HPLC system for purification
Procedure:
-
Payload and Reagent Preparation:
-
Dissolve the payload in anhydrous DMSO or DMF.
-
Immediately before use, dissolve the Tetrazine-PEGn-NHS ester in anhydrous DMSO to a final concentration of 10 mM.
-
-
Modification Reaction:
-
Add a 1.5- to 3-fold molar excess of the Tetrazine-NHS ester solution to the payload solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the resulting Tetrazine-Payload conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Lyophilize the pure fractions and store at -20°C under desiccated conditions.
-
Protocol 3: ADC Conjugation and Purification
This protocol describes the final two-step conjugation of the this compound linker to the 4FB-antibody and the subsequent click reaction with the Tetrazine-Payload.
Materials:
-
4FB-modified antibody (from Protocol 1)
-
Tetrazine-Payload (from Protocol 2)
-
This compound linker
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.0
-
Anhydrous DMSO
-
Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Step 1: Antibody-Linker Conjugation (HyNic-4FB Reaction):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the 4FB-modified antibody in Conjugation Buffer (pH 6.0).
-
Incubate the reaction for 2-4 hours at room temperature. The formation of the stable bis-arylhydrazone bond can be monitored by an increase in absorbance at 354 nm.
-
Remove excess linker using a desalting column, exchanging the buffer to PBS, pH 7.4. The product is now Ab-Linker-TCO.
-
-
Step 2: Linker-Payload Conjugation (TCO-Tetrazine Click Reaction):
-
Prepare a 10 mM stock solution of the Tetrazine-Payload in DMSO.
-
Add a 1.5- to 3-fold molar excess of the Tetrazine-Payload stock solution to the Ab-Linker-TCO solution.
-
The final concentration of DMSO in the reaction should not exceed 10% (v/v).
-
Incubate the reaction for 1-4 hours at room temperature or 37°C. The disappearance of the characteristic pink color of the tetrazine can indicate reaction progression.
-
-
Purification of the Final ADC:
-
Purify the ADC from unreacted linker-payload and solvent using Size Exclusion Chromatography (SEC) with PBS as the mobile phase.
-
Protocol 4: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination by HIC:
-
Principle: HIC separates ADC species based on hydrophobicity. The addition of each hydrophobic drug-linker molecule increases the retention time on the HIC column, allowing for the quantification of species with different numbers of drugs.
-
System: HPLC or UPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 (may contain 5-15% isopropanol to facilitate elution).
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.
-
Detection: UV absorbance at 280 nm.
-
Calculation: The average DAR is calculated from the relative peak area of each species (DAR0, DAR2, DAR4, etc.) weighted by its drug load.
2. Purity and Aggregation Analysis by SEC:
-
Principle: SEC separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates or low molecular weight fragments.
-
System: HPLC or UPLC system with a UV detector.
-
Column: An SEC column (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, 200 mM NaCl, pH 7.0.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the monomer, aggregate, and fragment species to determine the purity of the ADC.
Mandatory Visualizations
Logical Workflow for ADC Synthesis
Caption: Workflow for this compound ADC Synthesis.
Mechanism of Action: MMAE-based ADC
This diagram illustrates the mechanism of action for an ADC utilizing the common payload Monomethyl Auristatin E (MMAE).
Caption: MMAE Payload Signaling Pathway.
References
Application Notes and Protocols for Labeling Proteins with HyNic-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the site-specific labeling of proteins using the bifunctional linker, HyNic-PEG2-TCO. This methodology facilitates a two-stage conjugation process. Initially, a protein of interest is functionalized with a trans-cyclooctene (TCO) moiety via the reaction between a 6-hydrazinonicotinamide (HyNic) group on the linker and a 4-formylbenzamide (4FB) group introduced onto the protein. Subsequently, the TCO-labeled protein can be conjugated to a tetrazine-modified molecule through a rapid and highly selective bioorthogonal click chemistry reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1]
The HyNic-4FB conjugation chemistry provides a stable covalent bond, and the subsequent TCO-tetrazine ligation is exceptionally fast and biocompatible, proceeding efficiently under physiological conditions without the need for a copper catalyst.[2][3][4] This makes the combined approach ideal for a wide range of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and the creation of complex biomolecular structures.
Principle of the Labeling Strategy
The labeling process is a sequential three-step procedure:
-
Protein Modification with 4FB: The protein of interest is first modified by introducing aromatic aldehyde (4FB) groups. This is typically achieved by reacting the primary amine groups (e.g., the ε-amino group of lysine residues) on the protein with S-4FB (succinimidyl-4-formylbenzoate).
-
Conjugation with this compound: The 4FB-modified protein is then reacted with this compound. The HyNic (aromatic hydrazine) end of the linker forms a stable bis-arylhydrazone bond with the 4FB groups on the protein. This step results in the protein being covalently labeled with the TCO moiety.
-
TCO-Tetrazine Click Reaction: The TCO-functionalized protein is now ready for the final conjugation step. It can be reacted with any molecule containing a tetrazine group. The TCO and tetrazine moieties will rapidly and specifically react to form a stable covalent linkage.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the protein modification and conjugation reactions.
Table 1: Protein Modification with S-4FB
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1.0–4.0 mg/mL | Higher concentrations can improve modification efficiency. |
| Modification Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0 | Buffer must be free of primary amines (e.g., Tris, glycine). |
| S-4FB Molar Excess | 10-30 fold | The optimal ratio should be determined empirically for each protein. |
| Reaction Temperature | Room Temperature or 0°C | 0°C can be used to better preserve the activity of sensitive proteins. |
| Reaction Time | 1-2 hours | |
| Quenching | Not typically required | Excess S-4FB is removed by desalting. |
| Purification | Desalting spin column or dialysis | To remove unreacted S-4FB. |
Table 2: Conjugation of 4FB-Protein with this compound
| Parameter | Recommended Value | Notes |
| Conjugation Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0 | The reaction is acid-catalyzed, with optimal kinetics at lower pH. |
| HyNic-Linker Molar Excess | 1.5-2.0 fold over 4FB-protein | A slight molar excess of the HyNic linker is recommended. |
| Catalyst (Optional) | 10 mM Aniline (TurboLINK™ Catalyst Buffer) | Aniline can significantly increase the reaction rate. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 2-4 hours (without catalyst), ~2 hours (with catalyst) | Reaction progress can be monitored spectrophotometrically at 354 nm. |
| Purification | Desalting spin column or dialysis | To remove excess this compound. |
Table 3: TCO-Tetrazine Click Reaction
| Parameter | Recommended Value | Notes |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 6.0-9.0 | The reaction is robust across a wide pH range. |
| Tetrazine Molar Excess | 1.05-1.5 fold over TCO-protein | A slight molar excess of the tetrazine reagent is recommended. |
| Reaction Temperature | Room Temperature or 37°C | |
| Reaction Time | 30 minutes - 2 hours | The reaction is often complete within minutes. |
| Purification (Optional) | Size-Exclusion Chromatography | If removal of unreacted tetrazine is required. |
Experimental Protocols
Protocol 1: Modification of Protein with S-4FB
This protocol describes the introduction of 4-formylbenzamide (4FB) groups onto a protein.
Materials:
-
Protein of interest
-
S-4FB (succinimidyl-4-formylbenzoate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Desalting spin columns
Procedure:
-
Buffer Exchange: Prepare the protein in Modification Buffer at a concentration of 1.0–4.0 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column.
-
Prepare S-4FB Solution: Immediately before use, prepare a 10 mM stock solution of S-4FB in anhydrous DMF or DMSO.
-
Modification Reaction: Add a 10- to 30-fold molar excess of the S-4FB stock solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted S-4FB by desalting the protein solution using a desalting spin column. The 4FB-modified protein is now ready for conjugation with the HyNic-linker.
Protocol 2: Conjugation of 4FB-Protein with this compound
This protocol details the reaction between the 4FB-modified protein and the this compound linker.
Materials:
-
4FB-modified protein (from Protocol 1)
-
This compound
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0
-
TurboLINK™ Catalyst Buffer (10 mM Aniline), optional
-
Desalting spin columns
Procedure:
-
Buffer Exchange: If necessary, exchange the 4FB-modified protein into Conjugation Buffer using a desalting spin column.
-
Prepare this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Conjugation Reaction: Add a 1.5- to 2.0-fold molar excess of the this compound solution to the 4FB-modified protein.
-
(Optional) Add Catalyst: For an accelerated reaction, add TurboLINK™ Catalyst Buffer to a final concentration of 10 mM aniline.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature (or ~2 hours with catalyst).
-
Purification: Purify the TCO-labeled protein from the excess, unreacted this compound using a desalting spin column. The TCO-labeled protein can be stored at 4°C for subsequent use.
Protocol 3: TCO-Tetrazine Click Reaction
This protocol describes the final conjugation of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 2)
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column (optional)
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.
-
Click Reaction: Add a 1.05- to 1.5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography. For many applications, the reaction is clean enough that no further purification is required.
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
References
Application Notes and Protocols: HyNic-PEG2-TCO for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, enabling the selective labeling of biomolecules in their native environment. This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for toxic catalysts, making it an ideal tool for live-cell imaging.[1][2][3][4][5]
The reagent HyNic-PEG2-TCO is a versatile tool designed for a two-step "pre-targeting" approach in live-cell imaging. It incorporates three key functional domains:
-
HyNic (6-hydrazinonicotinamide): While traditionally used as a chelator for radiometals like Technetium-99m in pretargeted radioimmunotherapy and SPECT imaging, in this context, HyNic can serve as a stable, conjugatable linker. It provides a reactive hydrazine moiety for covalent attachment to biomolecules (e.g., antibodies, proteins, or small molecules) that have been modified to contain an aldehyde or ketone.
-
PEG2 (two-unit polyethylene glycol): This short, hydrophilic spacer enhances the solubility of the conjugate in aqueous media, reduces potential aggregation, and minimizes steric hindrance between the conjugated biomolecule and the reactive TCO group.
-
TCO (trans-cyclooctene): As the strained alkene component of the iEDDA reaction, the TCO moiety serves as the reactive handle for "clicking" with a tetrazine-functionalized probe, such as a fluorescent dye. The high ring strain of the TCO enables extremely rapid reaction rates with tetrazines.
This two-step labeling strategy offers significant advantages for live-cell imaging. First, a biomolecule of interest is targeted with a this compound conjugate. After allowing for localization and clearance of any unbound conjugate, a small, cell-permeable tetrazine-fluorophore is introduced. This probe rapidly and covalently attaches to the TCO-tagged biomolecule, enabling precise visualization with high signal-to-noise ratios.
Data Presentation
Table 1: Key Parameters of the Tetrazine-TCO Ligation
| Parameter | Value | Significance |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | Indicates an extremely fast and efficient reaction, ideal for rapid labeling in dynamic biological systems. |
| Reaction Conditions | Physiological (pH 7.4, 37°C) | Ensures biocompatibility and suitability for live-cell applications without perturbing cellular processes. |
| Activation Requirement | None (spontaneous) | The reaction proceeds without the need for catalysts (e.g., copper) or external triggers (e.g., UV light), minimizing cytotoxicity. |
| Stability of TCO | Prone to isomerization to the less reactive cis-isomer, especially in the presence of thiols or copper. Can be stabilized by complexation with Ag(I) or by structural modifications. | The stability of the TCO moiety is a critical consideration for the design of long-term imaging experiments. |
| Stability of Tetrazines | Varies by substituent; some are susceptible to hydrolysis. | The choice of tetrazine conjugate should be optimized for stability in aqueous buffer. |
Table 2: Recommended Concentration Ranges for Live-Cell Labeling
| Reagent | Concentration Range | Incubation Time | Notes |
| TCO-labeled Antibody | 10 - 100 nM | 30 - 60 minutes | Optimal concentration and time should be determined empirically for each antibody and cell type to maximize target binding and minimize non-specific uptake. |
| Tetrazine-Fluorophore | 1 - 5 µM | 5 - 30 minutes | The rapid kinetics of the ligation allow for short incubation times. Time-lapse imaging can begin almost immediately after addition. |
| Small Molecule-TCO Conjugate | 1 - 10 µM | 15 - 60 minutes | Dependent on the cell permeability and target-binding affinity of the small molecule. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Aldehyde-Modified Antibody
This protocol describes the initial step of creating the targeting agent by conjugating this compound to an antibody that has been site-specifically modified to contain an aldehyde group.
Materials:
-
Aldehyde-modified antibody in PBS, pH 6.0
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the aldehyde-modified antibody at a concentration of 1-5 mg/mL in PBS at pH 6.0. The slightly acidic pH is optimal for the formation of the stable bis-arylhydrazone bond.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 20-50 fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% to prevent denaturation of the antibody.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature, protected from light.
-
Purification: Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. Store the TCO-labeled antibody at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Pre-targeting and Live-Cell Imaging of a Cell Surface Receptor
This protocol outlines the two-step procedure for labeling and visualizing a specific cell surface receptor on live cells.
Materials:
-
Cells expressing the target receptor of interest
-
TCO-labeled antibody (from Protocol 1)
-
Tetrazine-functionalized fluorescent dye (e.g., SiR-Tetrazine, H-Tetrazine-TAMRA)
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F12 supplemented with HEPES and FBS)
-
Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom imaging dish and allow them to adhere and grow to 60-80% confluency.
-
Pre-targeting with TCO-Antibody:
-
Dilute the TCO-labeled antibody to a final concentration of 10-100 nM in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and add the antibody solution.
-
Incubate for 30-60 minutes at 37°C to allow for antibody binding to the target receptor.
-
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-labeled antibody. This step is crucial for minimizing background fluorescence.
-
Ligation and Imaging:
-
Prepare a 1-5 µM solution of the tetrazine-fluorophore in pre-warmed imaging medium.
-
Add the tetrazine-fluorophore solution to the cells.
-
Immediately place the imaging dish on the microscope stage.
-
-
Image Acquisition: Begin acquiring images using the appropriate fluorescence channels. The signal from the tetrazine-TCO ligation should appear rapidly. Time-lapse imaging can be performed to monitor the internalization and trafficking of the receptor-antibody complex in real-time.
Controls:
-
No TCO Control: Incubate cells with the tetrazine-fluorophore only to assess non-specific binding of the dye.
-
No Tetrazine Control: Incubate cells with the TCO-labeled antibody only to determine any background fluorescence from the antibody or cellular autofluorescence in the chosen channel.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
Application Notes and Protocols for Protein-Protein Conjugation with HyNic-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the site-specific conjugation of two proteins utilizing a heterobifunctional linker, HyNic-PEG2-TCO. This advanced bioconjugation strategy employs two distinct and highly efficient bioorthogonal reactions. The overall process involves the initial, separate modification of two proteins: one is functionalized with an aromatic aldehyde (4-formylbenzamide, 4FB), and the second is modified with a tetrazine (Tz) moiety.
The this compound linker serves as the bridge. Its 6-hydrazinonicotinamide (HyNic) end reacts specifically with the 4FB group on the first protein to form a stable bis-aryl hydrazone bond. This reaction is efficient and can be accelerated by aniline catalysis.[1][2] The trans-cyclooctene (TCO) end of the linker is then available to react with the tetrazine-modified second protein. This subsequent ligation occurs via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a reaction renowned for its exceptionally fast kinetics (up to 10^6 M⁻¹s⁻¹) and high specificity, proceeding rapidly at low concentrations without the need for a catalyst.[3][4] The polyethylene glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the conjugate.
This dual bioorthogonal approach allows for the controlled and efficient formation of stable protein-protein conjugates with a defined linkage, making it an invaluable tool for creating antibody-drug conjugates, bispecific antibodies, and other complex protein chimeras for therapeutic and diagnostic applications.
Data Presentation: Summary of Quantitative Data
The efficiency and conditions for the key reactions in this protocol are summarized below. These values are compiled from various sources and represent typical ranges. Optimal conditions may vary depending on the specific proteins being conjugated.
| Parameter | Value | Reaction Step | Conditions | Source |
| S-4FB & S-HyNic Modification | ||||
| Reaction pH | 8.0 | Protein modification with NHS ester | 100 mM Sodium Phosphate, 150 mM NaCl | [1] |
| Molar Excess of NHS Ester | 10 to 30-fold | Protein modification | For protein concentrations ≥ 2.5 mg/mL | |
| Reaction Temperature | Room Temperature (or 0°C for sensitive proteins) | Protein modification | ||
| Reaction Time | 1.5 - 2.0 hours | Protein modification | ||
| Hydrazone Bond Formation | ||||
| Reaction pH | 6.0 | HyNic-4FB Ligation | 100 mM Sodium Phosphate, 150 mM NaCl | |
| Aniline Catalyst | 10-100 mM | HyNic-4FB Ligation | Accelerates reaction significantly | |
| Reaction Time | ~2 hours (with catalyst) | HyNic-4FB Ligation | >95% conversion can be achieved | |
| Stability of Hydrazone Bond | Stable at pH 2.0-10.0 and up to 92°C | Conjugate Stability | ||
| Molar Extinction Coefficient | ~29,000 L/(mol·cm) at 354 nm | Conjugate Detection | Allows for spectrophotometric monitoring | |
| TCO-Tetrazine Ligation | ||||
| Second-Order Rate Constant (k) | >800 to 1 x 10^6 M⁻¹s⁻¹ | TCO-Tz Ligation | The fastest bioorthogonal reaction | |
| Reaction pH | 6.0 - 9.0 | TCO-Tz Ligation | PBS or similar non-amine buffers | |
| Reaction Temperature | Room Temperature or 4°C | TCO-Tz Ligation | ||
| Reaction Time | 10 - 60 minutes | TCO-Tz Ligation | Rapid, even at low concentrations |
Mandatory Visualization
Caption: Overall experimental workflow for protein-protein conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Protein Conjugation: Application to the Development of a Highly Sensitive Bioluminescent Immunoassay for the Detection of Interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Biomolecules using HyNic-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of HyNic-PEG2-TCO, a bifunctional linker, for the surface modification of biomolecules. This reagent is particularly useful for applications requiring a two-step sequential bioconjugation strategy, such as in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.
The this compound linker contains two distinct reactive moieties:
-
HyNic (Hydrazinonicotinamide): An aromatic hydrazine that reacts specifically with aldehydes and ketones to form a stable bis-arylhydrazone bond. This functionality is often introduced to one biomolecule through modification with reagents like S-4FB (succinimidyl-4-formylbenzoate).
-
TCO (trans-Cyclooctene): A strained alkene that participates in an exceptionally fast and selective bioorthogonal "click chemistry" reaction, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, with a tetrazine (Tz) partner.[1][2][3]
The short polyethylene glycol (PEG2) spacer enhances the solubility of the linker and the modified biomolecule, reduces potential aggregation, and minimizes steric hindrance during conjugation.[4]
I. Chemical Principle and Workflow
The use of this compound enables a precise, two-step modification and conjugation strategy. First, a biomolecule is functionalized with the HyNic end of the linker. Subsequently, the TCO group is available for a rapid and specific reaction with a tetrazine-modified molecule. This bioorthogonal nature of the TCO-tetrazine ligation allows for conjugation in complex biological media with minimal side reactions.[2]
Below is a diagram illustrating the general workflow for biomolecule conjugation using a HyNic linker and a TCO-tetrazine reaction.
Caption: General workflow for biomolecule conjugation.
II. Quantitative Data Summary
The efficiency and kinetics of the conjugation reactions are critical for successful experimental outcomes. The following tables summarize key quantitative data gathered from various studies.
Table 1: TCO-Tetrazine Reaction Kinetics
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| TCO-modified Antibody + Tetrazine-DOTA | (13 ± 0.08) x 10³ | |
| Water-soluble s-TCO + 3,6-dipyridyl-s-tetrazine | (3,300 ± 40) x 10³ | |
| d-TCO + Water-soluble 3,6-dipyridyl-s-tetrazine | (366 ± 15) x 10³ | |
| General TCO-Tetrazine Ligation | Up to 3.3 x 10⁶ | |
| General TCO-Tetrazine Ligation | 1 x 10³ - 1 x 10⁶ |
Table 2: Degree of Labeling (DOL) for TCO-Modified Antibodies
| Antibody | Molar Equivalents of TCO-NHS per Antibody | TCOs per Antibody (DOL) | Reference(s) |
| Anti-c-myc | 5 | 4 | |
| Anti-c-myc | 10 | 8 | |
| Anti-c-myc | 15 | 10 | |
| Anti-CEA | 5 | 4 | |
| Anti-A33 | 10 | 5 | |
| Herceptin | Not Specified | 1-2 | |
| Brain Shuttle | 10 | 2.6 |
Table 3: Stability of TCO-Modified Biomolecules
| Biomolecule/Condition | Stability Observation | Reference(s) |
| TCO-conjugated CC49 Antibody in vivo | 75% of TCO remained reactive after 24 hours. | |
| d-TCO in human serum (room temp) | >97% remained as the trans-isomer after 4 days. | |
| d-TCO in phosphate-buffered D₂O | No degradation or isomerization observed for up to 14 days. | |
| s-TCO conjugated to mAb in vivo | Half-life of 0.67 days with rapid isomerization to the cis form. | |
| General TCO in 50% fresh mouse serum | Almost complete conversion to the unreactive cis-isomer within 7 hours at 37°C. |
III. Experimental Protocols
Protocol 1: Modification of a Biomolecule with this compound
This protocol describes the modification of a protein (e.g., an antibody) with this compound via reaction with primary amines (lysine residues).
Materials:
-
Protein of interest (1-5 mg/mL)
-
This compound
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns or dialysis cassettes
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Modification Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle stirring.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Purification: Remove excess, unreacted linker by passing the reaction mixture through a desalting spin column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Quantification: Determine the concentration of the modified protein. The degree of labeling can be quantified using colorimetric methods.
Protocol 2: Ligation of a TCO-Modified Biomolecule with a Tetrazine-Functionalized Molecule
This protocol details the bioorthogonal click reaction between the TCO-modified biomolecule and a tetrazine-labeled partner.
Materials:
-
TCO-modified biomolecule (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., drug, fluorophore)
-
Reaction buffer (e.g., PBS, pH 6.0-7.5)
Procedure:
-
Prepare Reactants: Dissolve the TCO-modified biomolecule in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) and then dilute into the reaction buffer.
-
Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-modified biomolecule. A 1.5 to 5-fold molar excess of the tetrazine reagent is often recommended.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine molecule using size exclusion chromatography or dialysis.
IV. Application Example: Pre-targeted Imaging
A prominent application of TCO-tetrazine chemistry is in pre-targeted in vivo imaging. This strategy separates the targeting of a biomolecule (e.g., an antibody to a tumor antigen) from the delivery of the imaging agent. This approach can improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues.
The workflow for pre-targeted imaging is as follows:
Caption: Workflow for pre-targeted in vivo imaging.
This pre-targeting strategy leverages the high specificity of the antibody and the rapid kinetics and bioorthogonality of the TCO-tetrazine reaction to achieve high-contrast images.
V. Conclusion
The this compound linker is a versatile tool for the surface modification of biomolecules, enabling advanced bioconjugation strategies. The combination of a stable hydrazone linkage and a highly efficient and bioorthogonal TCO-tetrazine click reaction provides researchers with a powerful method for creating well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. Careful consideration of reaction conditions, stoichiometry, and purification is essential for achieving optimal results.
References
Application Notes and Protocols for HyNic-PEG2-TCO in the Development of Diagnostic Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly specific and sensitive diagnostic probes is a cornerstone of modern molecular imaging and diagnostics. HyNic-PEG2-TCO is a heterobifunctional linker that plays a crucial role in the construction of these probes, particularly in the realm of pretargeted imaging. This linker incorporates three key functional elements:
-
Hydrazinonicotinamide (HyNic): A versatile chelator for the stable coordination of radiometals, most notably Technetium-99m (99mTc), the most widely used radionuclide in diagnostic medicine.
-
Polyethylene Glycol (PEG2): A short, hydrophilic spacer that enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.
-
Trans-Cyclooctene (TCO): A strained alkyne that participates in an exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine (Tz) moiety.
This combination of features makes this compound an ideal tool for two-step pretargeted imaging strategies. In this approach, a targeting molecule (e.g., an antibody) conjugated to the TCO group is first administered and allowed to accumulate at the target site. Subsequently, a much smaller, rapidly clearing diagnostic agent carrying a tetrazine and a radiolabel (chelated by HyNic) is injected. The TCO and tetrazine moieties then rapidly and specifically react in vivo, localizing the diagnostic signal at the target site. This strategy significantly improves the target-to-background signal ratio and reduces the overall radiation dose to the patient compared to conventional direct targeting methods.[1][2][3][4]
These application notes provide a comprehensive overview of the use of this compound in developing diagnostic probes, including detailed experimental protocols and a summary of relevant quantitative data.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound and related compounds in the development of diagnostic probes. This data is compiled from various studies to provide a basis for experimental design and comparison.
Table 1: Biodistribution of 99mTc-Labeled Tetrazine Probes
| Organ/Tissue | 99mTc-HYNIC-Tetrazine (%ID/g at 0.5h) | 99mTc-HYNIC-Tetrazine (%ID/g at 6h) |
| Blood | 4.8 ± 0.1 | 1.7 ± 0.3 |
| Heart | 1.5 ± 0.1 | 0.5 ± 0.1 |
| Lungs | 3.2 ± 0.4 | 1.1 ± 0.2 |
| Liver | 13.6 ± 1.5 | 8.9 ± 1.1 |
| Spleen | 1.8 ± 0.3 | 0.9 ± 0.2 |
| Kidneys | 10.2 ± 1.2 | 5.6 ± 0.9 |
| Stomach | 2.5 ± 0.8 | 2.1 ± 0.7 |
| Intestines | 15.1 ± 2.5 | 18.2 ± 3.1 |
| Muscle | 1.1 ± 0.2 | 0.4 ± 0.1 |
| Bone | 2.1 ± 0.4 | 1.5 ± 0.3 |
(Data extracted from studies on healthy CD1 mice.[5] %ID/g = percentage of injected dose per gram of tissue.)
Table 2: Comparison of Active vs. Pretargeted Bone Targeting with a 99mTc-HYNIC-Tetrazine Probe
| Organ/Tissue | Active Targeting (%ID/g at 6h) | Pretargeting (%ID/g at 6h) |
| Blood | 0.8 ± 0.1 | 0.5 ± 0.1 |
| Liver | 3.5 ± 0.5 | 2.1 ± 0.3 |
| Kidneys | 4.1 ± 0.6 | 2.9 ± 0.4 |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Bone (Knee) | 8.9 ± 1.2 | 6.5 ± 0.9 |
| Bone (Shoulder) | 7.5 ± 1.0 | 5.8 ± 0.8 |
(Active targeting involved pre-reacting 99mTc-HYNIC-tetrazine with a TCO-bisphosphonate before injection. Pretargeting involved injecting the TCO-bisphosphonate 1 hour before the 99mTc-HYNIC-tetrazine.)
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the development of diagnostic probes using this compound.
Protocol 1: Conjugation of this compound to a Targeting Antibody
This protocol describes the conjugation of the TCO moiety of this compound to primary amines (e.g., lysine residues) on an antibody via an N-hydroxysuccinimide (NHS) ester activation of a carboxylated TCO derivative, which is a common strategy. For direct use of a pre-activated this compound-NHS ester, the initial activation steps can be omitted.
Materials:
-
Targeting Antibody (e.g., IgG)
-
This compound (or a carboxylated TCO derivative for activation)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (0.1 M MES, pH 5.0-6.0)
-
Coupling Buffer (1X PBS, pH 7.2-7.5)
-
Quenching Solution (1 M Tris-HCl, pH 8.0)
-
Desalting spin columns or dialysis cassettes
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer using a desalting spin column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in the Coupling Buffer.
-
-
Activation of TCO (if starting with a carboxylated version):
-
Dissolve the carboxylated TCO derivative in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
In a separate tube, dissolve EDC and Sulfo-NHS in the Activation Buffer to a final concentration of 50 mM each.
-
Add a 10-fold molar excess of the EDC/Sulfo-NHS solution to the TCO solution.
-
Incubate for 15-30 minutes at room temperature to form the TCO-NHS ester.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated TCO-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.
-
Remove excess linker and byproducts by buffer exchange into PBS using a desalting column or dialysis.
-
The resulting TCO-modified antibody is ready for characterization and use in pretargeting studies.
-
Protocol 2: Radiolabeling of a HyNic-Functionalized Tetrazine with 99mTc
This protocol describes the radiolabeling of a HyNic-functionalized tetrazine probe with 99mTc.
Materials:
-
HyNic-functionalized tetrazine
-
99mTc-pertechnetate (Na99mTcO4) from a generator
-
Tricine (co-ligand)
-
Stannous chloride (SnCl2) solution (freshly prepared in nitrogen-purged 0.1 M HCl)
-
Sodium acetate buffer (1 M, pH 5.5)
-
Saline (0.9% NaCl)
-
Sep-Pak C18 cartridges for purification (optional)
Procedure:
-
Preparation of the Labeling Solution:
-
In a sterile vial, dissolve the HyNic-functionalized tetrazine in saline or water.
-
Add a solution of tricine in sodium acetate buffer. The molar ratio of tricine to the HyNic-tetrazine can be optimized but is typically high (e.g., 1000:1).
-
Add freshly eluted 99mTc-pertechnetate (37–370 MBq) to the vial.
-
Initiate the reduction of 99mTc by adding a small volume of the stannous chloride solution.
-
-
Incubation:
-
Gently mix the reaction vial and incubate at room temperature for 20-30 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the 99mTc-HYNIC-tetrazine using instant thin-layer chromatography (ITLC) or radio-HPLC.
-
-
Purification (if necessary):
-
If the RCP is below 95%, the product can be purified using a Sep-Pak C18 cartridge to remove unreacted 99mTc and other impurities.
-
Protocol 3: In Vivo Pretargeted Imaging
This protocol outlines a general procedure for a pretargeted imaging study in a tumor-bearing mouse model.
Materials:
-
TCO-modified antibody
-
99mTc-HYNIC-tetrazine
-
Tumor-bearing animal model (e.g., xenograft mice)
-
SPECT/CT scanner
Procedure:
-
Antibody Administration (Step 1):
-
Administer the TCO-modified antibody to the tumor-bearing mice via intravenous (tail vein) injection. The typical dose and timing will need to be optimized for the specific antibody and tumor model. A common approach is to allow 24-72 hours for the antibody to accumulate at the tumor and for the unbound antibody to clear from circulation.
-
-
Radiotracer Administration (Step 2):
-
After the predetermined accumulation time, administer the 99mTc-HYNIC-tetrazine via intravenous injection. The dose will depend on the imaging system and desired signal-to-noise ratio.
-
-
Imaging:
-
Acquire SPECT/CT images at various time points post-injection of the radiotracer (e.g., 1, 4, and 24 hours) to visualize the biodistribution and tumor targeting of the probe.
-
-
Biodistribution Analysis (Optional):
-
Following the final imaging session, euthanize the animals and collect major organs and tissues.
-
Measure the radioactivity in each sample using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for diagnostic probe development and pretargeted imaging.
Caption: In vivo bioorthogonal ligation for pretargeted imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A 99mTc-Labelled Tetrazine for Bioorthogonal Chemistry. Synthesis and Biodistribution Studies with Small Molecule trans-Cyclooctene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Protein Modification with HyNic-PEG2-TCO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific modification of proteins using the heterobifunctional linker, HyNic-PEG2-TCO. This linker enables a two-step conjugation strategy, combining the formation of a stable hydrazone bond with a highly efficient and bioorthogonal TCO-tetrazine ligation. This approach is particularly valuable for the construction of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other precisely engineered protein conjugates where site-specificity and preservation of protein function are critical.
Introduction
Site-specific protein modification is essential for creating well-defined and functional bioconjugates. The this compound linker offers a powerful solution by first introducing a trans-cyclooctene (TCO) moiety onto a protein through the reaction of a 6-hydrazinonicotinamide (HyNic) group with an aldehyde or ketone. This is followed by the rapid and specific "click" reaction between the TCO group and a tetrazine-functionalized molecule.
The key advantages of this methodology include:
-
Site-Specificity: By introducing a carbonyl group (aldehyde or ketone) at a specific site on the protein, the this compound linker can be precisely directed.
-
Stable Linkage: The formation of a bis-aryl hydrazone bond between HyNic and an aromatic aldehyde (like 4-formylbenzamide) results in a highly stable conjugate.[1]
-
Bioorthogonal Ligation: The TCO-tetrazine reaction is extremely fast and proceeds with high efficiency in complex biological media without interfering with native biological functional groups.
-
PEG Spacer: The integrated polyethylene glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the conjugated molecule.
This document will detail the necessary steps, from introducing the reactive carbonyl handle on the protein to the final bioorthogonal ligation, providing quantitative data and detailed protocols to guide your research.
Principle of the Method
The site-specific modification of a protein with this compound and a subsequent tetrazine ligation involves a three-stage process:
Stage 1: Introduction of a Carbonyl Group on the Target Protein. A reactive aldehyde or ketone group is introduced onto the protein. This can be achieved through two primary methods:
- Modification of Amines: Primary amines (lysine residues or the N-terminus) can be modified with S-4FB (succinimidyl 4-formylbenzoate) to introduce an aromatic aldehyde (4-formylbenzamide, 4FB).[1]
- Oxidation of Glycans: For glycoproteins like antibodies, the carbohydrate chains can be oxidized with sodium periodate to generate aldehyde groups.[2]
Stage 2: this compound Conjugation. The HyNic moiety of the linker reacts with the introduced carbonyl group on the protein to form a stable hydrazone bond. This reaction is catalyzed by aniline and is most efficient at a slightly acidic pH.[3]
Stage 3: TCO-Tetrazine Ligation. The TCO-functionalized protein is then reacted with a tetrazine-modified molecule of interest (e.g., a fluorophore, a small molecule drug, or another protein). This inverse electron-demand Diels-Alder cycloaddition is a bioorthogonal reaction, meaning it is highly specific and does not interfere with biological systems.
Quantitative Data
The following tables summarize key quantitative parameters for the HyNic-TCO conjugation and subsequent TCO-tetrazine ligation.
Table 1: HyNic-4FB Conjugation Parameters
| Parameter | Value | Reference |
| Optimal pH for HyNic-4FB reaction | 6.0 | [3] |
| Aniline catalyst concentration | 10 mM | |
| Reaction time for >95% conversion | ~2 hours | |
| Molar extinction coefficient of hydrazone bond | 29,000 M⁻¹cm⁻¹ at 354 nm | |
| Stability of hydrazone bond | Stable at 92°C and pH 2.0-10.0 |
Table 2: TCO-Tetrazine Ligation Kinetics
| Reaction Pair | Second-Order Rate Constant (k₂) | Reference |
| TCO - Tetrazine | > 800 M⁻¹s⁻¹ | |
| TCO - Tetrazine | ~2000 M⁻¹s⁻¹ (in 9:1 methanol/water) |
Experimental Protocols
Protocol 1: Introduction of 4-Formylbenzamide (4FB) onto a Protein
This protocol describes the modification of primary amines on a protein with S-4FB to introduce aldehyde groups.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
S-4FB (succinimidyl 4-formylbenzoate)
-
Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Buffer Exchange: Equilibrate the protein into Modification Buffer using a desalting column to a final concentration of 1-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
Prepare S-4FB Solution: Immediately before use, prepare a 10-20 mg/mL stock solution of S-4FB in anhydrous DMSO or DMF.
-
Modification Reaction: Add a 10- to 20-fold molar excess of the S-4FB solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess S-4FB and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the next step (e.g., Conjugation Buffer, pH 6.0).
Protocol 2: Conjugation of this compound to a 4FB-Modified Protein
This protocol details the reaction of the HyNic linker with the introduced aldehyde groups on the protein.
Materials:
-
4FB-modified protein (from Protocol 4.1)
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
TurboLink™ Catalyst Buffer (100 mM Aniline in Conjugation Buffer) or 1 M aniline stock in DMF/DMSO.
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Prepare this compound Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: a. To the 4FB-modified protein in Conjugation Buffer, add the this compound solution to achieve a 5- to 10-fold molar excess. b. Add the aniline catalyst to a final concentration of 10 mM.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
Purification: Purify the this compound-modified protein using a desalting column equilibrated with a buffer suitable for the subsequent TCO-tetrazine ligation (e.g., PBS, pH 7.4).
Protocol 3: TCO-Tetrazine Ligation
This protocol describes the final bioorthogonal reaction to conjugate a tetrazine-modified molecule to the TCO-labeled protein.
Materials:
-
This compound-modified protein (from Protocol 4.2)
-
Tetrazine-functionalized molecule of interest (e.g., Tetrazine-PEG-fluorophore)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF (if needed to dissolve the tetrazine molecule)
Procedure:
-
Prepare Reactants: a. The this compound-modified protein should be in the Reaction Buffer at a concentration of 1-5 mg/mL. b. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).
-
Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-modified protein solution. A 1.5- to 5-fold molar excess of the tetrazine molecule is typically recommended.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography (SEC) or dialysis.
Characterization of Conjugates
It is crucial to characterize the modified protein at each stage of the process.
-
Quantification of 4FB and HyNic Incorporation: The number of 4FB and HyNic groups per protein can be determined using colorimetric assays. 4FB groups can be quantified by reacting with 2-hydrazinopyridine, and HyNic groups can be quantified by reacting with 4-nitrobenzaldehyde.
-
Mass Spectrometry: MALDI-TOF or ESI-MS can be used to determine the molecular weight of the protein before and after modification to confirm the number of attached linkers.
-
SDS-PAGE: Denaturing gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation.
-
Functional Assays: It is essential to perform functional assays (e.g., ELISA for antibodies) to ensure that the modification process has not compromised the biological activity of the protein. Studies have shown that a high degree of modification can sometimes reduce protein activity.
Diagrams
Experimental Workflow
References
Application Notes and Protocols for HyNic-PEG2-TCO in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the bifunctional linker, HyNic-PEG2-TCO, in the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). Detailed protocols for key experimental procedures are provided, along with representative data and visualizations to guide researchers in this field.
Introduction to this compound
6-hydrazinonicotinamide (HyNic) and trans-cyclooctene (TCO) are powerful tools in bioconjugation. This compound is a heterobifunctional linker that leverages the unique reactivity of both moieties. The HyNic group reacts with aldehydes and ketones to form stable hydrazone bonds, while the TCO group participates in a rapid and highly specific bioorthogonal reaction with tetrazine-modified molecules, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation of the resulting conjugate.[1]
This linker is particularly valuable for two key applications in targeted drug delivery:
-
Antibody-Drug Conjugate (ADC) Development: Creating stable and targeted ADCs where a cytotoxic payload is attached to a monoclonal antibody (mAb).
-
Pretargeted Radioimmunotherapy and Imaging: A two-step approach where a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by the injection of a smaller, rapidly clearing tetrazine-labeled therapeutic or imaging agent.[3]
Key Applications and Methodologies
Antibody-Drug Conjugate (ADC) Formation
The formation of an ADC using this compound involves a two-step process. First, the antibody is modified with a HyNic moiety. This is typically achieved by reacting the lysine residues of the antibody with an NHS-ester functionalized HyNic linker. Alternatively, for more site-specific conjugation, the carbohydrate domains of the antibody can be oxidized to generate aldehyde groups that then react with the HyNic linker. The second step involves the "click" reaction between the TCO group of the drug-linker conjugate and a tetrazine-modified payload.
Experimental Workflow for ADC Formation
Pretargeted Radioimmunotherapy
Pretargeting separates the targeting and payload delivery steps to improve the therapeutic index. A TCO-modified antibody is administered first, allowing it to accumulate at the tumor and clear from circulation. Subsequently, a small, radiolabeled tetrazine molecule is administered, which rapidly binds to the TCO-antibody at the tumor site and clears quickly from the body, reducing off-target toxicity.
Logical Flow of a Pretargeting Strategy
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing TCO-tetrazine chemistry for targeted drug delivery.
Table 1: In Vivo Tumor Uptake in Pretargeting Studies
| Targeting Agent | Payload | Tumor Model | Time Post-Injection of Payload | Tumor Uptake (%ID/g) | Reference |
| 5B1-TCO (anti-CA19.9) | 177Lu-DOTA-PEG7-Tz | Pancreatic Cancer Xenograft | 4 h | 4.6 ± 0.8 | [3] |
| 5B1-TCO (anti-CA19.9) | 177Lu-DOTA-PEG7-Tz | Pancreatic Cancer Xenograft | 120 h | 16.8 ± 3.9 | |
| TCO-U36 (anti-CD44v6) | [89Zr]Zr-DFO-PEG5-Tz | HNSCC Xenograft | 72 h | 1.5 ± 0.2 | |
| TCO-modified cetuximab | [68Ga]Ga-NOTA-PEG-Tz | A431 Xenograft | 23 h | 3.48 |
%ID/g: Percentage of Injected Dose per Gram of Tissue
Table 2: In Vitro Cytotoxicity of ADCs with PEG Linkers
| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| HER2-targeting ADC (disulfide rebridging) | BT-474 | HER2 | Low nanomolar range | |
| Camptothecin-based ADC (7300-LP2004) | SHP-77 | Not Specified | 32.17 | |
| Camptothecin-based ADC (7300-LP3004) | SHP-77 | Not Specified | 39.74 |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Protocol 1: Modification of a Monoclonal Antibody with S-HyNic
This protocol describes the modification of a monoclonal antibody (mAb) with 6-hydrazinonicotinamide (HyNic) using S-HyNic (succinimidyl 6-hydrazinonicotinate acetone hydrazone).
Materials:
-
Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
S-HyNic reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Modification Buffer: 100 mM phosphate, 150 mM NaCl, pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Exchange the buffer of the mAb solution to Modification Buffer using a desalting column to a final concentration of 2-5 mg/mL.
-
-
S-HyNic Solution Preparation:
-
Prepare a 10 mM stock solution of S-HyNic in anhydrous DMF or DMSO.
-
-
Modification Reaction:
-
Add a 10-20 fold molar excess of the S-HyNic solution to the antibody solution.
-
Incubate the reaction mixture at room temperature for 1.5-2 hours with gentle mixing.
-
-
Purification of HyNic-modified Antibody:
-
Remove the excess S-HyNic reagent and exchange the buffer to a conjugation-compatible buffer (e.g., PBS, pH 6.0) using a desalting column.
-
-
Characterization (Optional but Recommended):
-
Determine the molar substitution ratio (MSR) of HyNic to antibody using a colorimetric assay, such as the 2-sulfobenzaldehyde assay.
-
Protocol 2: Preparation of a Drug-TCO Conjugate and ADC Formation
This protocol outlines the conjugation of a tetrazine-modified drug to a TCO-modified antibody. A similar process can be followed for conjugating a TCO-modified drug to a tetrazine-modified antibody.
Materials:
-
TCO-modified mAb (from a procedure analogous to Protocol 1, using a TCO-NHS ester)
-
Tetrazine-modified cytotoxic drug
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Drug-Linker Solution Preparation:
-
Dissolve the tetrazine-modified drug in an appropriate solvent (e.g., DMSO) to a known concentration.
-
-
Conjugation Reaction (IEDDA Click Chemistry):
-
Add a 1.5-5 fold molar excess of the tetrazine-modified drug solution to the TCO-modified antibody solution in Conjugation Buffer.
-
The reaction is typically rapid and can be incubated at room temperature for 1-4 hours, or at 4°C overnight.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug and other byproducts using SEC or HIC.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using techniques like HIC or Mass Spectrometry.
-
Purity and Aggregation: Assess the purity and presence of aggregates using SEC.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based cytotoxicity assay (e.g., MTT or CellTiter-Glo) on target antigen-positive and negative cell lines.
-
Mechanism of Action of a Typical ADC
The following diagram illustrates the general mechanism of action of an ADC that delivers a microtubule inhibitor payload, such as Monomethyl Auristatin E (MMAE).
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically via endocytosis. It is then trafficked to the lysosome, where acidic conditions or specific enzymes cleave the linker, releasing the cytotoxic payload. The payload can then exert its cell-killing effect, for instance, by disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.
Conclusion
This compound is a versatile and powerful linker for the construction of targeted drug delivery systems. Its dual reactivity allows for robust and specific conjugation strategies, particularly in the development of ADCs and pretargeted therapeutics. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing this advanced bioconjugation technology. Careful characterization of the resulting conjugates is crucial for ensuring their efficacy and safety in preclinical and clinical development.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Evaluation of Cytotoxic Effects of Novel Hybrid Steroidal Heterocycles as PEG Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve HyNic-PEG2-TCO conjugation efficiency.
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HyNic-PEG2-TCO linkers. The focus is on improving the efficiency of the initial, critical step: the conjugation of the HyNic (hydrazinonicotinamide) moiety to a carbonyl group (aldehyde or ketone) on your target molecule.
Troubleshooting Guide: Low HyNic Conjugation Efficiency
This section addresses the common issue of low yield during the hydrazone bond formation step, which attaches the this compound linker to your target molecule.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | 1. Inefficient Aldehyde/Ketone Generation: The target molecule lacks a sufficient number of reactive carbonyl groups. | • Verify Oxidation: Ensure the sodium periodate (NaIO₄) solution is fresh, as it is light-sensitive.[1] • Optimize Oxidation pH: Perform the oxidation step in a slightly acidic buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) for optimal efficiency.[1] • Quench Properly: Quench the oxidation reaction with an excess of ethylene glycol or glycerol before purification.[1] |
| 2. Suboptimal Reaction pH: The pH of the conjugation buffer is not ideal for hydrazone formation. | • Adjust pH: The optimal pH for uncatalyzed hydrazone ligation is typically between 4.5 and 6.0.[1][2] This range balances hydrazine nucleophilicity with the need for acid-catalyzed dehydration. | |
| 3. Slow Reaction Kinetics at Neutral pH: The reaction is being performed at a neutral pH (7.0-7.4) where the uncatalyzed reaction is very slow. | • Add a Catalyst: Introduce a nucleophilic catalyst like aniline (typically 10-100 mM) to the reaction buffer. Aniline significantly accelerates hydrazone formation at neutral pH. | |
| 4. Incompatible Buffer Components: The buffer contains competing nucleophiles that react with the target molecule or the linker. | • Use Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine, which can compete with the HyNic linker. Recommended buffers include MES, HEPES, or Phosphate-Buffered Saline (PBS). | |
| High Background / Non-Specific Binding | 1. Insufficient Purification: Excess, unreacted this compound linker remains in the final product. | • Improve Purification: Use size-exclusion chromatography (SEC) or dialysis to thoroughly remove unreacted linker and catalyst after the reaction is complete. |
| 2. Hydrophobic Interactions: The linker or target molecule is prone to non-specific binding. | • Add Surfactant: Consider adding a non-ionic surfactant like 0.05% Tween-20 to buffers to minimize non-specific interactions. | |
| Protein Aggregation | 1. Protein Instability: The reaction conditions (e.g., pH, temperature) are causing the target protein to denature or aggregate. | • Optimize Buffer: Ensure the chosen buffer and pH are suitable for the stability of your specific protein. • Control Temperature: Run the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the specific role of each component in the this compound linker?
A: The this compound linker is a heterobifunctional molecule designed for two sequential reactions:
-
HyNic (6-hydrazinonicotinamide): This moiety contains a hydrazine group that reacts with an aldehyde or ketone on your first target molecule (e.g., an oxidized antibody) to form a stable hydrazone bond.
-
PEG2 (Polyethylene Glycol, 2 units): This is a short, hydrophilic spacer that improves the solubility of the linker and the final conjugate, and can reduce steric hindrance.
-
TCO (trans-cyclooctene): This is a strained alkene that serves as the reactive handle for a second, independent bioorthogonal "click chemistry" reaction. The TCO group reacts extremely rapidly and specifically with a tetrazine-functionalized molecule.
Q2: Why is my reaction so slow at neutral pH, and how does aniline help?
A: The formation of a hydrazone bond involves a two-step process: nucleophilic attack by the hydrazine followed by dehydration to form the C=N double bond. At neutral pH, the dehydration step is the rate-limiting step and is very slow. Aniline acts as a nucleophilic catalyst by first reacting with the aldehyde on your target molecule to form a more reactive Schiff base intermediate. This intermediate is more susceptible to attack by the HyNic hydrazine, thereby significantly accelerating the overall rate of hydrazone formation, especially in the pH range of 6.0-7.4.
Q3: What is the optimal pH for HyNic conjugation?
A: The optimal pH depends on whether you are using a catalyst.
-
Without a Catalyst: The reaction is most efficient in a mildly acidic buffer, typically pH 4.5 - 6.0 .
-
With an Aniline Catalyst: Aniline catalysis allows for efficient conjugation across a broader pH range, including neutral pH. Studies show that aniline significantly increases reaction efficiency from pH 4.5 to 7.4.
Q4: How do I introduce the necessary aldehyde groups onto my antibody for conjugation?
A: The most common method is to oxidize the carbohydrate chains located in the Fc region of the antibody. This is typically done using sodium periodate (NaIO₄), which cleaves the vicinal diols on the sugar residues to create reactive aldehyde groups. This method is advantageous because it targets a site away from the antigen-binding (Fab) regions.
Q5: After attaching the this compound linker, what factors affect the subsequent TCO-tetrazine reaction?
A: The TCO-tetrazine ligation is an extremely fast and specific bioorthogonal reaction. However, efficiency can be affected by:
-
Steric Hindrance: The local environment around the TCO group on the newly formed conjugate can impede the approach of the tetrazine molecule. The PEG spacer in the linker is designed to help minimize this.
-
TCO Stability: While generally stable, the strained TCO ring can sometimes isomerize to its less reactive cis-cyclooctene form, though this is less of a concern under typical bioconjugation conditions.
Quantitative Data on Reaction Parameters
The following tables summarize quantitative data on factors influencing hydrazone ligation efficiency.
Table 1: Effect of pH and Aniline Catalyst on Hydrazone Formation Rate
This data illustrates the significant rate enhancement provided by an aniline catalyst, especially at a less acidic pH. The reaction involves the formation of a hydrazone bond between two model peptides.
| pH | Catalyst (Aniline) | Second-Order Rate Constant (k₁) | Rate Enhancement |
| 5.7 | None | 0.0031 M⁻¹s⁻¹ | - |
| 5.7 | 10 mM | 0.21 M⁻¹s⁻¹ | ~70-fold |
| 4.5 | None | 0.030 M⁻¹s⁻¹ | - |
| 4.5 | 10 mM | 0.49 M⁻¹s⁻¹ | ~16-fold |
| Data adapted from Dirkx, A. J. et al., J. Am. Chem. Soc. (2007). |
Table 2: Relative Hydrazone Formation Rate vs. pH in Catalytic Buffers
This table shows the pH-dependence of the reaction rate for a model hydrazone formation in different buffer systems. The rate is highest in the mildly acidic range (pH ~5.5), even in the presence of catalytic amine buffers.
| pH | Relative Reaction Rate (in N,N-dimethylethylenediamine buffer) |
| 4.5 | ~85% |
| 5.5 | 100% (Peak) |
| 6.5 | ~70% |
| 7.4 | ~30% |
| 8.0 | ~20% |
| 9.0 | ~10% |
| Data interpretation based on kinetic plots from Larsen, D. et al., RSC Publishing (2018). |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on an Antibody
This protocol describes the gentle oxidation of antibody glycans to produce reactive aldehydes.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: 20 mM Ethylene Glycol
-
Desalting columns
Procedure:
-
Buffer Exchange: Exchange the antibody into Oxidation Buffer to a final concentration of 1-5 mg/mL using a desalting column.
-
Prepare Periodate: Immediately before use, prepare a 20 mM solution of NaIO₄ in Oxidation Buffer. Protect from light.
-
Oxidation: Add the NaIO₄ solution to the antibody to achieve a final periodate concentration of 1-10 mM (10 mM is a common starting point).
-
Incubation: Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20 mM. Incubate for 10 minutes at room temperature.
-
Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with the buffer intended for the subsequent conjugation step (e.g., 0.1 M Sodium Acetate, pH 5.5 or PBS, pH 7.4).
Protocol 2: Aniline-Catalyzed this compound Conjugation
This protocol describes the conjugation of the HyNic linker to the aldehyde-containing antibody.
Materials:
-
Oxidized antibody (from Protocol 1)
-
Conjugation Buffer: e.g., PBS, pH 7.4
-
This compound linker
-
Anhydrous DMSO or DMF
-
Aniline
-
Desalting columns
Procedure:
-
Prepare Reagents:
-
Dissolve the this compound linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Prepare a stock solution of aniline in the Conjugation Buffer (e.g., 100 mM).
-
-
Set Up Reaction:
-
In a reaction tube, add the oxidized antibody in Conjugation Buffer.
-
Add the aniline stock solution to achieve a final concentration of 10-20 mM.
-
-
Initiate Conjugation: Add the this compound stock solution to the antibody-aniline mixture. A 20- to 50-fold molar excess of the linker over the antibody is a common starting point.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
Purification: Remove excess this compound linker and aniline by purifying the conjugate using size-exclusion chromatography (SEC) or multiple passes through desalting columns.
-
Storage: Store the purified conjugate in a suitable buffer (e.g., PBS) at 4°C or frozen at -80°C for long-term storage.
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in HyNic-PEG2-TCO Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for HyNic-PEG2-TCO reactions. The question-and-answer format directly addresses specific issues that can lead to low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the overall workflow for a typical this compound conjugation reaction?
A1: The process involves a two-stage strategy. First, a biomolecule (e.g., a protein or antibody) is modified with a HyNic (Hydrazinonicotinamide) linker. This is typically achieved by reacting the biomolecule's primary amines (like lysine residues) with S-HyNic. The second stage involves the bioorthogonal reaction between the now HyNic-functionalized biomolecule and a molecule containing a Trans-Cyclooctene (TCO) group. This TCO-labeled molecule is then ready to react with a tetrazine-labeled partner in an inverse-electron-demand Diels-Alder cycloaddition, often referred to as a "click" reaction.[1][2][3]
Q2: At what wavelengths can I monitor the progress of my conjugation reactions?
A2: The formation of the bis-arylhydrazone bond between a HyNic-modified molecule and a 4-formylbenzamide (4FB) modified molecule can be monitored spectrophotometrically at 354 nm, as the conjugate has a molar extinction coefficient of 29,000 L/(mol·cm).[4][5] The TCO-tetrazine ligation can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.
Q3: What is the role of aniline in HyNic ligation reactions?
A3: Aniline acts as a catalyst for the formation of the stable bis-arylhydrazone bond between HyNic and an aromatic aldehyde (like 4FB). The addition of an aniline catalyst, often provided as a "TurboLINK Catalyst Buffer," can significantly increase the reaction rate, in some cases leading to over 95% conversion to the conjugate within approximately 2 hours.
Troubleshooting Guide: Low Conjugation Yield
Low yield in your this compound reaction can arise from issues in either the initial HyNic labeling step or the subsequent TCO-tetrazine ligation. This guide is divided to address problems in both stages.
Stage 1: HyNic Modification of your Biomolecule
Issue: Low incorporation of the HyNic linker onto the target biomolecule.
| Potential Cause | Recommended Solution |
| Suboptimal pH for S-HyNic Reaction | The reaction of S-HyNic (an NHS ester) with primary amines is pH-dependent. Ensure the reaction buffer is at a pH between 7.2 and 9.5, with an optimal pH of around 8.2 for efficient conjugation. |
| Presence of Primary Amine Contaminants in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target biomolecule for reaction with the S-HyNic linker. It is crucial to use an amine-free buffer like phosphate-buffered saline (PBS) for the modification step. |
| Hydrolysis of S-HyNic Reagent | S-HyNic is moisture-sensitive and can hydrolyze, rendering it inactive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Low Biomolecule Concentration | Dilute protein solutions can lead to inefficient labeling. For optimal results, protein concentrations should be at or above 2.5 mg/mL. |
| Incorrect Molar Ratio of S-HyNic to Biomolecule | The efficiency of HyNic incorporation increases with a higher molar ratio of S-HyNic to the biomolecule. It is recommended to perform initial optimizations with molar coupling ratios ranging from 10:1 to 40:1. However, be aware that very high substitution ratios may impact the biological activity of the protein. |
Stage 2: TCO-Tetrazine Ligation
Issue: Incomplete reaction between the this compound molecule and the tetrazine-labeled partner.
| Potential Cause | Recommended Solution |
| Degradation of Reactants | Tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols or upon exposure to UV light. Use freshly prepared solutions and store reagents under the recommended conditions (desiccated and protected from light). |
| Suboptimal Stoichiometry | While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule can help drive the reaction to completion. |
| Steric Hindrance | If the TCO and tetrazine moieties are attached to large, bulky molecules, their ability to react can be sterically hindered. The "PEG2" spacer in your this compound reagent is designed to mitigate this, but if issues persist, consider using a linker with a longer PEG chain. |
| Side Reactions | Ensure that your starting materials are of high purity to avoid competing side reactions. If your molecules are oxygen-sensitive, degassing the reaction buffer can help prevent oxidation. |
| Precipitation of Reactants or Product | The PEG spacer in your reagent is intended to enhance water solubility. However, if you observe precipitation, adding a small percentage of an organic co-solvent like DMSO or DMF may improve solubility. Ensure the co-solvent is compatible with your biomolecules. |
| Inaccurate Quantification of Reactants | Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentrations of your TCO- and tetrazine-labeled molecules before setting up the reaction. |
Experimental Protocols
Protocol 1: HyNic Modification of a Protein
-
Buffer Exchange: Ensure your protein is in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 8.0. If your current buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of S-HyNic in anhydrous DMSO or DMF.
-
Modification Reaction: Add a 20-fold molar excess of the S-HyNic stock solution to your protein solution (at a concentration of 1-5 mg/mL).
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Purification: Remove excess, unreacted S-HyNic using a desalting column, exchanging the buffer to a conjugation buffer (100 mM sodium phosphate, 150 mM sodium chloride, pH 6.0).
-
Quantification of HyNic Incorporation (Optional but Recommended): The degree of HyNic incorporation can be determined colorimetrically. Reacting a small aliquot of the HyNic-modified protein with 2-sulfobenzaldehyde will yield a product with a characteristic absorbance at 350 nm.
Protocol 2: TCO-Tetrazine Ligation
-
Reactant Preparation: Prepare your this compound-labeled protein and your tetrazine-labeled molecule in a suitable reaction buffer, such as PBS at a pH between 6 and 9.
-
Reaction Setup: Mix the TCO-labeled protein with the tetrazine-labeled protein. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-containing molecule is often recommended.
-
Incubation: The reaction is typically fast and can be incubated for 30 to 120 minutes at room temperature. For very dilute reactants, the incubation time may be extended or performed at 4°C overnight.
-
Monitoring the Reaction (Optional): The progress of the ligation can be monitored by the decrease in the tetrazine's absorbance in the 510-550 nm range.
-
Purification (Optional): If necessary, the final conjugate can be purified from unreacted starting materials using size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C.
Visualizations
Caption: Workflow for this compound conjugation and subsequent ligation.
References
Preventing TCO isomerization to inactive CCO during experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the isomerization of trans-cyclooctene (TCO) to its inactive cis-cyclooctene (CCO) isomer during experiments.
Troubleshooting Guide
Issue 1: Low or No Yield in TCO-Tetrazine Ligation Reactions
Possible Cause: Your TCO reagent has isomerized to the inactive CCO form.
| Potential Reason for Isomerization | Suggested Solution |
| Improper Storage | TCO derivatives, especially highly strained ones like s-TCO, can be unstable with prolonged storage. Non-crystalline derivatives are particularly prone to isomerization. Store all TCO reagents, especially non-crystalline forms, as dilute solutions in the freezer. Crystalline derivatives should be stored as solids in the refrigerator or freezer.[1] For long-term storage, consider protecting TCOs as stable Ag(I) metal complexes.[1] |
| Presence of Thiols in Reaction Buffer | Thiol-containing reagents (e.g., DTT, β-mercaptoethanol) or biological samples with high concentrations of thiols (like glutathione in cell lysates) can promote the isomerization of TCO to CCO.[2][3] If possible, remove thiol-containing compounds from your reaction mixture. If thiols are essential for your experiment, consider using a radical inhibitor like Trolox to suppress isomerization.[1] Alternatively, use more stable TCO derivatives like d-TCO. |
| Presence of Copper Ions | Copper-containing proteins in serum have been shown to mediate the trans-to-cis isomerization of TCO. When working with serum-containing media, minimize the incubation time of the TCO-conjugated molecule. If possible, perform the experiment in a serum-free medium. |
| Exposure to Light and Heat | While photoisomerization is a method to generate TCO from CCO, exposure to UV light can also potentially contribute to reaching an equilibrium state, which favors the cis-isomer. Minimize the exposure of your TCO reagents to direct light and elevated temperatures. Store stock solutions protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TCO deactivation in biological experiments?
A1: The primary mechanism for the deactivation of TCO reagents is the isomerization to their cis-isomer (CCO). This isomerization reduces the labeling efficiency in bioorthogonal reactions as CCO is significantly less reactive in inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines.
Q2: How do thiols promote the isomerization of TCO to CCO?
A2: The isomerization of TCO in the presence of high thiol concentrations is thought to occur through a free radical-mediated pathway. This process can sometimes have an induction period before rapid isomerization begins.
Q3: Are all TCO derivatives equally susceptible to isomerization?
A3: No, the stability of TCO derivatives varies. Generally, more reactive, strained TCOs like s-TCO are more prone to isomerization than the parent TCO or d-TCO derivatives. For instance, s-TCO isomerizes rapidly in the presence of high thiol concentrations and has a shorter half-life in vivo compared to other derivatives. d-TCO, on the other hand, shows improved stability in aqueous solutions, blood serum, and in the presence of thiols.
Q4: How can I protect my TCO reagent from isomerization during long-term storage?
A4: For long-term storage, TCO reagents can be protected by forming stable silver(I) metal complexes (TCO•AgNO₃). These complexes can be stored for extended periods and the active TCO can be readily released when needed by the addition of a sodium chloride solution.
Q5: Can I use TCO reagents in cell culture media?
A5: Caution should be exercised when using TCO reagents in cell culture media, as some components, such as thiamine degradation products, can catalyze the isomerization to CCO. It is advisable to minimize the incubation time in media or to use a more stable TCO derivative.
Quantitative Stability of TCO Derivatives
The stability of TCO derivatives is crucial for the success of bioorthogonal labeling experiments. The following table summarizes the stability of various TCO derivatives under different conditions.
| TCO Derivative | Condition | Stability/Half-life | Reference |
| TCO (general) | In serum | 25% deactivation in 24 hours | |
| s-TCO | In vivo (conjugated to a mAb) | Half-life of 0.67 days | |
| s-TCO | 30 mM ethanethiol in CD₃OD-d₄ | 12% isomerization after 12 hours | |
| s-TCO | 30 mM reduced glutathione (GSH) in DMSO/PBS (1:1), pH 7.4 | 60% isomerization in 12 hours | |
| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization for up to 14 days | |
| d-TCO | Human serum at room temperature | >97% remained as trans-isomer after 4 days | |
| d-TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours | |
| a-TCO | MeOD | >99% stable after 1 week at room temperature | |
| a-TCO | D₂O-PBS (pD 7.4) | 90% stability after 24 hours at room temperature | |
| a-TCO | D₂O-PBS with 25 mM mercaptoethanol | 49% remained after 20 hours |
Experimental Protocols
Protocol 1: General Handling and Storage of TCO Reagents
-
Receiving and Initial Storage : Upon receiving, store TCO reagents in a cool, dark, and dry place. For long-term stability, it is recommended to store them at -20°C or below.
-
Protection from Light : TCOs can be light-sensitive. Always store them in amber vials or wrap the container with aluminum foil to protect from light.
-
Inert Atmosphere : For highly sensitive TCO derivatives, it is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.
-
Solution Preparation : Prepare stock solutions in an anhydrous solvent such as DMSO or DMF. For aqueous experiments, dilute the stock solution into the aqueous buffer immediately before use.
-
Storage of Solutions : Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Aqueous solutions of TCOs are generally less stable and should be used fresh.
Protocol 2: Stabilization of TCO with Silver Nitrate (AgNO₃) and Release
A. Formation of the TCO-AgNO₃ Complex:
-
Dissolve TCO : Dissolve the TCO derivative in a minimal amount of a suitable solvent like acetonitrile or methanol.
-
Prepare AgNO₃ Solution : In a separate vial, prepare a solution of silver nitrate (1.1 equivalents) in the same solvent.
-
Mixing : Add the AgNO₃ solution to the TCO solution.
-
Reaction : Stir the reaction mixture at room temperature for approximately 15 minutes.
-
Isolation : Concentrate the mixture under reduced pressure to obtain the TCO•AgNO₃ complex as a white semisolid. The complex can be stored under appropriate conditions (cool, dark, and dry).
B. Release of TCO from the AgNO₃ Complex:
-
Dissolve the Complex : Dissolve the TCO•AgNO₃ complex in the desired reaction buffer.
-
Addition of NaCl : The presence of chloride ions, for example from NaCl in buffers like PBS, will lead to the precipitation of AgCl and the immediate release of the free TCO, which is then available for reaction.
Protocol 3: Using Trolox to Inhibit Thiol-Mediated Isomerization
-
Prepare Trolox Stock Solution : Prepare a stock solution of Trolox (a water-soluble analog of vitamin E) in a suitable solvent (e.g., ethanol or DMSO). The solubility of Trolox in water is limited, but it can be dissolved in aqueous solutions with the addition of a base to adjust the pH to neutral.
-
Reaction Setup : In your reaction vessel, combine your TCO-containing molecule and other reactants in the appropriate buffer.
-
Add Trolox : Add the Trolox stock solution to the reaction mixture to achieve a final concentration that is sufficient to inhibit isomerization. A concentration of 30 mM Trolox has been shown to completely suppress the isomerization of s-TCO in the presence of 30 mM mercaptoethanol for over 29 hours.
-
Introduce Thiol Reagent : If your protocol requires the addition of a thiol-containing reagent, add it to the mixture after the addition of Trolox.
-
Proceed with Experiment : Continue with your experimental procedure. The presence of Trolox will help to maintain the TCO in its active trans-conformation.
Visualizations
Caption: Isomerization between active TCO and inactive CCO.
Caption: Workflow for TCO stabilization with AgNO₃.
Caption: Inhibition of thiol-mediated TCO isomerization by Trolox.
References
- 1. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HyNic-PEG2-TCO and Tetrazine Ligation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the bioorthogonal ligation between HyNic-PEG2-TCO and tetrazine. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you achieve successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound and tetrazine ligation?
A1: The optimal temperature for this compound and tetrazine ligation depends on a balance between reaction rate and the stability of the reactants, particularly the tetrazine and any biomolecules involved. Reactions are commonly performed at room temperature (25°C) or 37°C for faster kinetics.[1][2] For sensitive biological samples or to slow down a very fast reaction for better control, 4°C can be used, though this will necessitate longer incubation times.[3] In some cases, temperatures as high as 75°C or 80°C have been used to significantly accelerate the reaction, but this is only recommended after confirming the thermal stability of all components.[3][4]
Q2: How does temperature affect the rate of the ligation reaction?
A2: Increasing the temperature generally increases the reaction rate. For less reactive dienophiles or in systems with low reactant concentrations, elevating the temperature can be beneficial. However, the relationship is not always linear, and excessive heat can lead to degradation of reactants, diminishing the overall yield.
Q3: What are the risks of increasing the reaction temperature?
A3: While higher temperatures can speed up the reaction, they also introduce potential risks:
-
Degradation of Tetrazine: Some tetrazine derivatives are sensitive to heat and can degrade, especially at a high pH. It is crucial to assess the thermal stability of your specific tetrazine.
-
Instability of Biomolecules: If you are working with proteins or other sensitive biomolecules, high temperatures can cause denaturation and loss of biological function.
-
Side Reactions: Elevated temperatures may promote undesired side reactions, although the tetrazine ligation is known for its high specificity.
Q4: Can I perform the ligation at 4°C?
A4: Yes, performing the ligation at 4°C is a common practice, especially when working with delicate biological samples. This temperature helps to preserve the integrity of proteins and other biomolecules. Be aware that the reaction rate will be significantly slower, requiring longer incubation times to achieve a satisfactory yield. A reaction that takes 30-60 minutes at room temperature might require several hours to overnight incubation at 4°C.
Q5: How does the choice of tetrazine and TCO derivative affect the optimal temperature?
A5: The reactivity of the specific tetrazine and TCO derivatives used is a critical factor. More reactive pairs, such as those with electron-withdrawing groups on the tetrazine and strained TCOs, will react faster at lower temperatures. For less reactive pairs, a higher temperature may be necessary to achieve a reasonable reaction rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | Reaction temperature is too low. | Increase the temperature to 25°C or 37°C. Ensure your biomolecules are stable at the higher temperature. |
| Degradation of tetrazine at elevated temperatures. | If you suspect degradation, perform a stability test of your tetrazine at the intended reaction temperature by monitoring its characteristic absorbance (around 520-540 nm) over time. If unstable, reduce the temperature and increase the reaction time. | |
| Suboptimal pH. | The reaction is typically robust between pH 6 and 9. For labeling with NHS esters, a pH of 7.2-9.0 is recommended. | |
| Hydrolysis of NHS ester (if applicable). | Allow NHS ester reagents to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | |
| Reaction is Too Fast to Control | Reaction temperature is too high for the given reactants. | Decrease the temperature. Performing the reaction at 4°C or even on ice can provide better control over highly exothermic or rapid reactions. |
| Presence of Unexpected Byproducts | High temperature leading to side reactions or degradation. | Lower the reaction temperature. Analyze the byproducts to understand their origin. Consider if the biomolecules or other components in your reaction mixture are sensitive to the higher temperature. |
| Inconsistent Results | Temperature fluctuations during incubation. | Use a temperature-controlled environment such as a water bath, incubator, or thermocycler to ensure a stable reaction temperature. |
| Variability in reactant stability. | Store tetrazine and TCO reagents under recommended conditions (typically at -20°C, protected from light and moisture). Assess the stability of your specific reagents under your experimental conditions. |
Quantitative Data
Table 1: Second-Order Rate Constants of Tetrazine-TCO Ligations at Different Temperatures
| Tetrazine Derivative | TCO Derivative | Temperature (°C) | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 25 | Methanol | 520 |
| Methyl-substituted tetrazines | TCO | Not specified | Aqueous media | ~1000 |
| Hydrogen-substituted tetrazines | TCO | 37 | PBS | up to 30,000 |
| Various Scaffolds | TCO | 25 | 1,4-dioxane | 1.4 - 230 |
| Various Scaffolds | TCO-PEG₄ | 37 | DPBS | 1100 - 73,000 |
| Not specified | TCO | Not specified | Not specified | up to 1 x 10⁶ |
Table 2: Stability of Tetrazine Derivatives
| Tetrazine Derivative | Conditions | Stability |
| 3-(but-3-yn-1-yl)-6-phenyl-1,2,4,5-tetrazine | PBS or cell lysate, 37°C, 24h | Stable |
| Dipyridyl-substituted tetrazine | PBS, 37°C, 6h | 25% degradation |
| Dipyridyl-substituted tetrazine | PBS, 37°C, 24h | 73% degradation |
| Dipyridyl-substituted tetrazine | Cell lysate, 37°C, 6h | 57% degradation |
| Dipyridyl-substituted tetrazine | Cell lysate, 37°C, 24h | 100% degradation |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, 37°C, 12h | 60-85% degradation |
| Pyridyl and Phenyl tetrazines | 1:9 DMSO/PBS, 37°C, 12h | >75% remaining |
Experimental Protocols
Protocol 1: General Temperature Optimization for this compound and Tetrazine Ligation
-
Preparation of Reactants:
-
Dissolve the tetrazine-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.
-
Dissolve the this compound-functionalized molecule in the same buffer to a final concentration of 10 µM.
-
-
Reaction Setup:
-
Set up multiple reaction vials, each containing the tetrazine solution.
-
Place the vials in temperature-controlled environments (e.g., water baths) set to a range of temperatures (e.g., 4°C, 25°C, 37°C).
-
Allow the vials to equilibrate to the desired temperature for 5-10 minutes.
-
-
Initiation of Reaction:
-
To each vial, add the this compound solution to initiate the ligation.
-
Start a timer for each reaction.
-
-
Monitoring the Reaction:
-
At various time points (e.g., 5, 15, 30, 60 minutes), take an aliquot from each reaction.
-
The reaction can be monitored by following the disappearance of the tetrazine's characteristic absorbance at 510-550 nm.
-
-
Analysis:
-
Analyze the aliquots using an appropriate method (e.g., LC-MS, SDS-PAGE) to determine the extent of product formation at each temperature and time point.
-
Visualizations
Caption: Experimental workflow for temperature optimization.
Caption: Troubleshooting logic for low reaction yield.
References
Impact of buffer pH on HyNic-PEG2-TCO reaction kinetics.
Welcome to the technical support center for HyNic-PEG2-TCO. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this bifunctional linker, with a specific focus on the impact of buffer pH on its reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive ends?
This compound is a heterobifunctional linker used in bioconjugation and for the synthesis of molecules like PROTACs.[1][2][3][4] It contains two distinct reactive moieties separated by a PEG2 spacer:
-
HyNic (Hydrazinonicotinamide): This end reacts with aldehydes and ketones, most commonly with 4-formylbenzoate (4FB), to form a stable bis-aryl hydrazone bond.
-
TCO (trans-cyclooctene): This end participates in a bioorthogonal "click" reaction, specifically an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) derivative.[1]
The PEG spacer enhances solubility and provides spatial separation between the conjugated molecules.
Q2: How does buffer pH affect the HyNic-aldehyde ligation?
The formation of the bis-aryl hydrazone bond between HyNic and an aldehyde (like 4FB) is pH-dependent.
-
Optimal pH: The recommended pH for the conjugation reaction is around 6.0.
-
Modification pH: When modifying a biomolecule to introduce the HyNic group (e.g., using an NHS-ester derivative of HyNic), a pH of around 6.5 is often recommended.
-
Bond Stability: The resulting conjugate bond is highly stable over a broad pH range, typically from pH 2.0 to 10.0.
Q3: What is the optimal pH for the TCO-tetrazine click reaction?
The TCO-tetrazine iEDDA reaction is robust and proceeds efficiently across a wider pH range.
-
Optimal pH Range: This reaction is typically effective in a pH range of 6.0 to 9.0.
-
Catalyst-Free: A key advantage of this reaction is that it does not require a metal catalyst (like copper), which can be toxic to cells, making it ideal for biological applications.
Q4: How does pH affect the stability of the this compound linker itself?
The stability of the individual components of the linker should be considered:
-
HyNic Moiety: The hydrazone bond formed by the HyNic group is stable across a wide pH range (2.0-10.0).
-
TCO Moiety: The stability of the TCO group can be a concern. It can isomerize to its unreactive cis-cyclooctene form. This isomerization can be promoted by thiols and is more rapid at a pH of 7.4 compared to 6.8. Therefore, for long-term stability, slightly acidic to neutral conditions are preferable.
-
Linker Attachment Chemistry: If the this compound linker is being attached to a biomolecule via an NHS ester, it is crucial to perform this step in an amine-free buffer (e.g., phosphate buffer) at a pH of 7.2-8.5 to ensure efficient acylation while minimizing the hydrolysis of the NHS ester, which is more rapid at higher pH.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No HyNic-Aldehyde Conjugation | Suboptimal pH: Reaction buffer is too acidic or too basic. | Ensure the conjugation buffer pH is at or near 6.0. Use a buffer with high capacity, such as 100 mM phosphate. |
| Hydrolysis of Aldehyde: The aldehyde-containing molecule is not stable in the reaction buffer. | Check the stability of your aldehyde-modified molecule at the reaction pH. | |
| Low or No TCO-Tetrazine Ligation | TCO Isomerization: The TCO group has isomerized to the inactive cis-cyclooctene. | Avoid prolonged exposure to thiols. Store the TCO-containing molecule at a slightly acidic to neutral pH. Consider using radical inhibitors like Trolox if thiol presence is unavoidable. |
| Suboptimal pH: While the reaction works over a broad range, extreme pH values can affect the stability of the biomolecules involved. | Perform the reaction in a buffer with a pH between 6.0 and 9.0. | |
| Steric Hindrance/Hydrophobicity: The TCO group may be "buried" within the hydrophobic core of a protein, making it inaccessible. | The PEG spacer in this compound is designed to minimize this. If this is still an issue, consider a linker with a longer PEG chain. | |
| Poor Overall Yield with Bifunctional Linker | Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | For the TCO-tetrazine reaction, a slight molar excess (1.05 to 1.5-fold) of the tetrazine component is often recommended. |
| Competing Side Reactions: If using NHS ester chemistry to attach the linker, buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction. | Use an amine-free buffer like PBS or phosphate buffer for NHS ester reactions. |
Quantitative Data Summary
The reaction kinetics of the TCO-tetrazine ligation are highly dependent on the specific structures of the TCO and tetrazine derivatives used.
Table 1: Representative Second-Order Rate Constants for TCO-Tetrazine Reactions
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 M⁻¹s⁻¹ | Not specified |
| Hydrogen substituted tetrazines | TCO | up to 30,000 M⁻¹s⁻¹ | PBS, 37°C |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 M⁻¹s⁻¹ | Water, 25°C |
| Not specified | s-TCO | up to 1 x 10⁶ M⁻¹s⁻¹ | Not specified |
Table 2: pH Influence on Stability and Reaction Efficiency
| Moiety/Reaction | Parameter | pH Range | Notes |
| HyNic-4FB Conjugate Bond | Stability | 2.0 - 10.0 | The formed bond is very stable. |
| HyNic-4FB Ligation | Reaction Optimum | ~6.0 | Aniline can be used as a catalyst. |
| TCO-Tetrazine Ligation | Reaction Optimum | 6.0 - 9.0 | Robust over a broad range. |
| TCO Isomerization | Stability | More stable at pH 6.8 vs 7.4 | Isomerization to the inactive cis-form is faster at higher pH in the presence of thiols. |
| NHS Ester Hydrolysis | Stability | More stable at lower pH | Hydrolysis rate increases significantly at pH > 8.5. |
Experimental Protocols
Protocol 1: General Procedure for Two-Step Bioconjugation using this compound
This protocol describes the conjugation of two proteins (Protein-A and Protein-B). Protein-A will be modified with a 4FB group, and Protein-B will be modified with the this compound linker, followed by conjugation to a tetrazine-modified molecule.
A. Modification of Protein-A with 4FB
-
Buffer Exchange: Dissolve Protein-A in a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
S-4FB Addition: Add a 10-20 fold molar excess of S-4FB (succinimidyl 4-formylbenzoate) dissolved in a minimal amount of anhydrous DMSO or DMF.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Purification: Remove excess S-4FB using a desalting column or dialysis, exchanging into a buffer at pH 6.0.
B. Modification of Protein-B with this compound
-
Buffer Exchange: Dissolve Protein-B in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Linker Addition: Add a 10-20 fold molar excess of an amine-reactive this compound derivative (e.g., NHS ester) dissolved in anhydrous DMSO or DMF.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Purification: Purify the TCO-modified Protein-B by desalting column or dialysis to remove the excess linker.
C. TCO-Tetrazine Ligation
-
Reactant Mixing: Mix the purified TCO-modified Protein-B with your tetrazine-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4). A 1.1 to 1.5-fold molar excess of the tetrazine molecule is recommended.
-
Incubation: The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature.
-
Analysis: The final conjugate can be analyzed and purified by methods such as SDS-PAGE and size-exclusion chromatography.
Visualizations
Caption: Reaction pathway for this compound conjugation.
Caption: General experimental workflow for bioconjugation.
References
Technical Support Center: HyNic-PEG2-TCO Protocols & NHS Ester Hydrolysis
Welcome to the technical support center for HyNic-PEG2-TCO bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, with a specific focus on preventing the hydrolysis of N-hydroxysuccinimide (NHS) esters during your experiments.
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
This is a common issue often linked to the hydrolysis of the NHS ester, rendering it inactive for conjugation with primary amines.[1]
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[2] Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use.[2][3] Avoid prolonged incubation times, especially at higher pH values.[2] |
| Presence of primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before starting the conjugation. |
| Inaccessible primary amines on the target protein | The primary amines on your protein may be sterically hindered. Consider using a crosslinker with a longer spacer arm. |
| Incorrect buffer pH | Verify that your reaction buffer's pH is within the optimal 7.2-8.5 range. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. |
| Low protein concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over unimolecular hydrolysis. |
Issue: Protein Aggregation or Precipitation After Conjugation
| Possible Cause | Recommended Solution |
| High degree of labeling | A high number of modifications per protein molecule can alter its properties and lead to aggregation. Reduce the molar excess of the NHS ester crosslinker relative to the protein. |
| Use of a hydrophobic NHS ester | Conjugating a very hydrophobic molecule can decrease the overall solubility of the protein. Consider using a PEGylated version of the NHS ester to enhance hydrophilicity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester conjugation reactions?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. Within this range, the primary amine groups on proteins (like the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester. Below this range, the amine groups are protonated and unreactive. Above this range, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields. A pH of 8.3-8.5 is often recommended as an ideal balance.
Q2: Which buffers are compatible with NHS ester reactions?
It is critical to use buffers that do not contain primary amines, as they will compete with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate buffers.
Q3: How should I store and handle NHS ester reagents to minimize hydrolysis?
Solid NHS ester reagents should be stored at -20°C to -80°C in a desiccator to protect them from moisture. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Q4: What is the primary side reaction that competes with NHS ester conjugation?
The primary competing side reaction is the hydrolysis of the NHS ester by water. This reaction forms an unreactive carboxylic acid and N-hydroxysuccinimide (NHS), reducing the efficiency of the desired conjugation. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
As the data illustrates, a slight increase in pH dramatically decreases the stability of the ester. Therefore, reactions should be performed promptly after adding the NHS ester to the buffer.
Experimental Protocol: this compound Conjugation to a Protein
This protocol outlines the general steps for conjugating a this compound linker to a protein via an NHS ester reaction, with a focus on minimizing hydrolysis.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound with an NHS ester reactive group
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Buffer Exchange: If your protein is in a buffer containing primary amines, exchange it into the Reaction Buffer to a final concentration of 1-5 mg/mL using a desalting column.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by using a desalting column or through dialysis against a suitable storage buffer (e.g., PBS).
Visualizations
Caption: Competing reaction pathways for NHS esters.
Caption: General experimental workflow for NHS ester bioconjugation.
References
Technical Support Center: Characterization of HyNic-PEG2-TCO Labeled Antibodies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with HyNic-PEG2-TCO labeled antibodies. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key characterization data to ensure the successful implementation of this powerful bioconjugation technology.
Frequently Asked Questions (FAQs)
Q1: What is the this compound labeling chemistry?
A1: This is a two-step bioconjugation strategy. First, the antibody is modified with a HyNic (Hydrazino-nicotinamide) linker, which introduces a reactive hydrazine group. The PEG2 (polyethylene glycol) spacer enhances solubility and reduces potential aggregation. In the second step, the HyNic-modified antibody is reacted with a molecule containing a TCO (trans-cyclooctene) moiety. This reaction is a highly efficient and bioorthogonal inverse electron demand Diels-Alder cycloaddition (IEDDA), often referred to as "click chemistry," forming a stable covalent bond.[1][2]
Q2: What are the main advantages of using the this compound system?
A2: The primary advantages include the high speed and specificity of the TCO-tetrazine reaction, which is among the fastest bioorthogonal reactions known.[3][4] This allows for efficient labeling at low antibody concentrations. The reaction is bioorthogonal, meaning it does not interfere with biological functional groups, and it proceeds under mild, aqueous conditions without the need for a catalyst.[1] The PEG spacer can also improve the solubility and stability of the final conjugate.
Q3: What is the "Degree of Labeling" (DOL) and why is it important?
A3: The Degree of Labeling (DOL) refers to the average number of TCO molecules conjugated to a single antibody molecule. It is a critical parameter to determine as a high DOL can sometimes lead to antibody aggregation, reduced immunoreactivity, or fluorescence quenching (if using a fluorescent tetrazine). Conversely, a low DOL may result in a weak signal or insufficient therapeutic payload. For most antibody applications, an optimal DOL is typically between 2 and 10.
Q4: How can I determine the DOL of my this compound labeled antibody?
A4: The DOL can be determined spectrophotometrically. You will need to measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the TCO label, if it has a distinct chromophore (some TCO reagents include a UV-tracer for this purpose). The concentrations of the protein and the label are calculated using their respective molar extinction coefficients, and the DOL is the molar ratio of the label to the antibody.
Q5: What are the common analytical techniques to characterize my labeled antibody?
A5: The key characterization techniques include:
-
UV-Vis Spectrophotometry: To determine antibody concentration and the Degree of Labeling (DOL).
-
SDS-PAGE: To confirm successful conjugation by observing a shift in the molecular weight of the antibody heavy and light chains.
-
Size Exclusion Chromatography (SEC-HPLC): To assess the purity of the conjugate and quantify the presence of aggregates or fragments.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To evaluate the immunoreactivity and binding affinity of the labeled antibody to its target antigen.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling and characterization of this compound antibodies.
| Issue | Potential Cause | Recommended Solution |
| Low or No TCO Labeling (Low DOL) | Hydrolysis of the linker's NHS ester: The N-hydroxysuccinimide (NHS) ester on the this compound reagent is moisture-sensitive. | - Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in an anhydrous solvent (e.g., DMSO or DMF) immediately before use. |
| Suboptimal pH for labeling: The reaction of NHS esters with primary amines on the antibody is pH-dependent. | - Perform the labeling reaction in a buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS) or borate buffer. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that will compete with the antibody for the NHS ester. | - Ensure your antibody is in an amine-free buffer (e.g., PBS) before starting the conjugation. If necessary, perform a buffer exchange. | |
| Low antibody concentration: Dilute antibody solutions can lead to inefficient labeling due to competing hydrolysis of the NHS ester. | - If possible, concentrate the antibody to at least 1-2 mg/mL before labeling. | |
| Antibody Aggregation or Precipitation | High Degree of Labeling (DOL): The TCO moiety can be hydrophobic, and a high DOL can lead to aggregation. | - Reduce the molar excess of the this compound reagent used in the labeling reaction to target a lower DOL. - The PEG linker helps to mitigate this, but optimization is still necessary. |
| Unstable antibody: The antibody itself may be prone to aggregation under the reaction conditions (e.g., pH, temperature). | - Ensure the antibody is stable in the chosen reaction buffer and at the reaction temperature. Include a control sample of unlabeled antibody under the same conditions. | |
| Reduced Immunoreactivity | Steric hindrance: The TCO label may be conjugated to a lysine residue within or near the antigen-binding site of the antibody. | - This is a risk with random lysine conjugation. Reducing the DOL may help preserve a larger population of fully active antibodies. |
| Conformational changes: The conjugation process may have altered the antibody's structure. | - Characterize the conjugate to ensure it has not denatured. SEC-HPLC can provide information on the conformational state. | |
| Low Yield in Subsequent Tetrazine Ligation | "Buried" TCO groups: The hydrophobic TCO moiety can interact with the antibody surface, making it inaccessible to the tetrazine. | - The PEG spacer in this compound is designed to minimize this. Using linkers with longer PEG chains can further improve accessibility. |
| Degradation of the tetrazine: Some tetrazine derivatives can be unstable, especially in the presence of reducing agents. | - Ensure the tetrazine reagent is of high quality and has been stored correctly. Avoid the presence of reducing agents like DTT or TCEP during the ligation step. |
Quantitative Data Summary
The following tables provide typical ranges for key parameters based on published data. The optimal values will be specific to the antibody and the intended application.
Table 1: Labeling Efficiency and Degree of Labeling (DOL)
| Parameter | Typical Molar Excess of this compound Reagent | Achievable DOL | Notes |
| Low Labeling | 5 - 10 fold | 1 - 3 | Suitable for applications where minimal modification is desired. |
| Moderate Labeling | 10 - 20 fold | 3 - 6 | A common target range for many applications. |
| High Labeling | > 20 fold | > 6 | Increased risk of aggregation and loss of immunoreactivity. |
Table 2: Impact of Labeling on Immunoreactivity
| Degree of Labeling (DOL) | Typical Change in Binding Affinity (Kd) | Notes |
| 1 - 3 | < 2-fold increase | Minimal impact on binding is generally observed. |
| 3 - 6 | 2 - 5-fold increase | A moderate decrease in affinity may be observed. |
| > 6 | > 5-fold increase | A significant loss of affinity is possible due to labeling in or near the binding site. |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol provides a general procedure. The molar excess of the labeling reagent should be optimized for the specific antibody.
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Allow the this compound reagent to warm to room temperature.
-
Dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
-
Labeling Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted this compound reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against PBS.
-
Protocol 2: Characterization by SDS-PAGE
-
Sample Preparation:
-
Prepare samples of the unlabeled antibody and the purified TCO-labeled antibody.
-
For reducing conditions, mix the antibody samples with a loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95-100°C for 5 minutes.
-
For non-reducing conditions, use a loading buffer without a reducing agent and do not heat.
-
-
Electrophoresis:
-
Load the samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions.
-
-
Staining and Analysis:
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
Compare the bands of the labeled and unlabeled antibody. Under reducing conditions, a shift in the molecular weight of the heavy and/or light chains indicates successful conjugation.
-
Protocol 3: Characterization by SEC-HPLC
-
System Preparation:
-
Equilibrate a size exclusion chromatography column (e.g., Waters™ BioResolve SEC mAb column) with a suitable mobile phase. A common mobile phase is 150 mM sodium phosphate, 300 mM NaCl, pH 7.0. The addition of chaotropic salts like sodium iodide or L-arginine can sometimes improve peak shape and recovery.
-
-
Sample Preparation:
-
Dilute the purified TCO-labeled antibody to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Analysis:
-
Inject the sample onto the column and monitor the elution profile at 280 nm.
-
Analyze the chromatogram for the presence of high molecular weight species (aggregates) eluting before the main monomer peak, and low molecular weight species (fragments) eluting after.
-
Protocol 4: Characterization of Immunoreactivity by ELISA
-
Plate Coating:
-
Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Prepare serial dilutions of both the unlabeled and TCO-labeled antibodies in the blocking buffer.
-
Add the antibody dilutions to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.
-
Wash the plate.
-
-
Signal Development and Analysis:
-
Add a suitable substrate (e.g., TMB for HRP) and allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength.
-
Compare the binding curves of the labeled and unlabeled antibodies to assess any changes in immunoreactivity.
-
Visualizations
Caption: Workflow for labeling antibodies with this compound.
Caption: The inverse electron demand Diels-Alder (IEDDA) click reaction.
Caption: A decision tree for troubleshooting common issues.
References
Technical Support Center: Purification of HyNic-PEG2-TCO Conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on purification strategies for HyNic-PEG2-TCO reaction products. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: A typical reaction mixture will contain the desired conjugate, unreacted biomolecule, excess this compound linker, and potentially byproducts from the conjugation reaction. If the TCO-modified molecule is then reacted with a tetrazine-labeled molecule, excess tetrazine reagent will also be present. It is also possible for aggregates of the conjugated protein to form.[1][2]
Q2: Which purification techniques are recommended for products of this compound reactions?
A2: The choice of purification technique depends on the nature of the biomolecule and the impurities to be removed. The most common methods include:
-
Size Exclusion Chromatography (SEC): Ideal for separating the larger conjugate from smaller molecules like excess linker and other reagents.[3][4][5]
-
Reverse Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity and can be used for both analysis and purification.
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that separates based on hydrophobicity, often used for PEGylated proteins.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. The addition of the PEG linker can alter the surface charge of a protein, which can be exploited for purification.
-
Solid-Phase Extraction (SPE): Useful for rapid cleanup and removal of small molecule impurities and excess reagents.
Q3: How does the PEG2 spacer in the this compound linker affect purification?
A3: The polyethylene glycol (PEG) spacer is designed to be hydrophilic, which can improve the solubility of the linker and the resulting conjugate, potentially reducing aggregation. This hydrophilicity can also subtly alter the retention characteristics of the conjugate in chromatographic methods like RP-HPLC and HIC. The PEG spacer also provides flexibility, which can minimize steric hindrance during the conjugation reaction.
Q4: Can I quantify the amount of this compound linker incorporated onto my biomolecule before proceeding with the TCO-tetrazine ligation?
A4: Yes, the incorporation of the HyNic moiety can be quantified. A colorimetric assay using p-nitrobenzaldehyde (4-NB) or 2-sulfobenzaldehyde can be performed. These reagents react with the hydrazine group of the HyNic linker to produce a chromophoric product with a distinct UV absorbance, allowing for the calculation of the molar substitution ratio (MSR).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Conjugate | Incomplete initial reaction with this compound. | Ensure the biomolecule is in an amine-free buffer at the optimal pH (typically 7-9) for the NHS ester reaction. Use a sufficient molar excess of the linker. |
| Degradation of the TCO or tetrazine moiety. | Use freshly prepared reagents. TCO can be sensitive to thiols and prolonged storage in aqueous solutions. | |
| Steric hindrance. | The PEG spacer helps to mitigate this, but for very large or complex biomolecules, optimizing the linker-to-biomolecule ratio may be necessary. | |
| Presence of Aggregates in Final Product | Hydrophobic interactions between conjugated molecules. | The PEG spacer is intended to reduce aggregation, but if it persists, consider purification by SEC. Modifying buffer conditions (e.g., pH, ionic strength) may also help. |
| High concentration of the biomolecule during conjugation. | Perform the conjugation reaction at a lower concentration. | |
| Difficulty Removing Excess Linker | Inefficient purification method. | For small molecule linkers, SEC or a desalting column are highly effective. SPE can also be a rapid and efficient alternative. |
| Multiple Peaks on Analytical HPLC | Presence of unreacted starting materials, multi-PEGylated species, or positional isomers. | Use a purification method with high resolving power, such as RP-HPLC or HIC, to separate these different species. |
| Isomerization of the TCO group. | The trans-isomer of cyclooctene is reactive, while the cis-isomer is not. Ensure proper storage and handling of the TCO-containing linker to prevent isomerization. |
Data Presentation: Comparison of Purification Techniques
| Technique | Principle of Separation | Primary Application | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Molecular size (hydrodynamic volume) | Removal of excess small molecule reagents (e.g., this compound, tetrazines) and separation of monomeric conjugate from aggregates. | Gentle, non-denaturing conditions; predictable separation based on size. | Cannot separate species of similar size, such as positional isomers or conjugates with the same number of PEG linkers. |
| Reverse Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of conjugate from unreacted biomolecule and other closely related species; analytical assessment of purity. | High resolving power; can separate positional isomers. | Can be denaturing for some proteins; requires organic solvents. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Purification of PEGylated proteins and other bioconjugates under non-denaturing conditions. | Less denaturing than RP-HPLC; separates based on subtle differences in hydrophobicity. | May have lower capacity and resolution compared to RP-HPLC for some applications. |
| Ion Exchange Chromatography (IEX) | Net surface charge | Separation of molecules with different charge properties, which can be altered by PEGylation. | High capacity and resolution; can separate based on the degree of PEGylation which shields surface charges. | Effectiveness may decrease with higher degrees of PEGylation as the charge differences become masked. |
| Solid-Phase Extraction (SPE) | Adsorption to a solid phase | Rapid cleanup of reaction mixtures to remove excess reagents, salts, and small molecule byproducts. | Fast and can be used for sample concentration; amenable to automation. | Less resolving power than chromatographic techniques for complex mixtures. |
Experimental Protocols
Protocol 1: General Purification of a TCO-Modified Protein using Size Exclusion Chromatography (SEC)
This protocol is for the removal of excess this compound linker after the initial modification of a protein.
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200 or similar) with a compatible buffer, such as Phosphate Buffered Saline (PBS), pH 7.4.
-
Sample Loading: Load the crude reaction mixture onto the equilibrated column. The injection volume should not exceed the manufacturer's recommendation for the column size.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm for the protein and potentially at a wavelength specific to the HyNic linker if it has a distinct absorbance.
-
Analysis: Analyze the collected fractions by SDS-PAGE or analytical HPLC to identify the fractions containing the purified TCO-modified protein, free of the excess linker.
Protocol 2: Purification of the Final Conjugate after TCO-Tetrazine Ligation
This protocol assumes the TCO-modified protein has been reacted with a tetrazine-labeled molecule.
-
Method Selection: Choose a purification method based on the properties of the final conjugate and the remaining impurities. SEC is often suitable for removing any remaining small molecule tetrazine reagent. HIC or RP-HPLC may be necessary for separating the final conjugate from any unreacted TCO-modified protein.
-
Chromatography:
-
For SEC: Follow the steps in Protocol 1.
-
For HIC:
-
Equilibrate the HIC column with a high salt buffer (e.g., PBS with 1-2 M ammonium sulfate).
-
Adjust the salt concentration of the sample to match the equilibration buffer and load it onto the column.
-
Elute with a decreasing salt gradient. The more hydrophobic species will elute later.
-
-
For RP-HPLC:
-
Equilibrate the C4 or C18 column with a low percentage of organic solvent (e.g., acetonitrile) in water, typically with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Load the sample and elute with an increasing gradient of the organic solvent.
-
-
-
Fraction Analysis: Analyze the collected fractions to identify those containing the pure final conjugate.
Protocol 3: Solid-Phase Extraction (SPE) for Peptide Cleanup
This protocol is a generic method for cleaning up a peptide conjugation reaction.
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing a water-miscible organic solvent (e.g., methanol or acetonitrile) through it, followed by an aqueous solution similar to the sample matrix.
-
Sample Loading: Load the peptide reaction mixture onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove salts and very polar impurities while retaining the peptide conjugate.
-
Elution: Elute the purified peptide conjugate with a stronger organic solvent.
-
Analysis: Analyze the eluted sample for purity.
Visualizations
Caption: Experimental workflow for this compound conjugation and purification.
Caption: Logical workflow for troubleshooting the purification of reaction products.
References
- 1. Synthesis, characterization, conformational analysis of a cyclic conjugated octreotate peptide and biological evaluation of (99m)Tc-HYNIC-His(3)-Octreotate as novel tracer for the imaging of somatostatin receptor-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Long-term stability of HyNic-PEG2-TCO in biological samples.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of HyNic-PEG2-TCO in biological samples. Below you will find frequently asked questions and troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional linker molecule. It contains a HyNic (Hydrazinonicotinamide) group and a trans-cyclooctene (TCO) group, connected by a two-unit polyethylene glycol (PEG) spacer. Its primary use is in bioconjugation, particularly in the field of targeted drug delivery and proteomics, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The TCO group is a click chemistry reagent that reacts with high specificity and speed with a tetrazine-containing molecule via an inverse electron demand Diels-Alder (iEDDA) reaction.[1][3][4]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound and other TCO-containing reagents should be stored at -20°C. It is generally not recommended to store TCO compounds for extended periods.
Q3: What factors can affect the stability of the TCO group in biological samples?
The TCO moiety is susceptible to isomerization into its unreactive cis-cyclooctene (CCO) form. This process can be accelerated by the presence of thiols (e.g., from cysteine residues in proteins) and copper-containing proteins found in serum. Temperature and pH are also critical factors that influence the stability of chemical compounds within biological matrices.
Q4: How stable is the TCO group in serum?
Troubleshooting Guide
Q1: I am seeing low or no signal in my TCO-tetrazine click reaction. What could be the cause?
There are several potential reasons for a failed click reaction:
-
TCO Instability: The this compound may have degraded due to improper storage or prolonged exposure to destabilizing conditions in your biological sample.
-
Reagent Concentration: The concentration of one or both of the click chemistry partners may be too low for a detectable reaction.
-
pH of Reaction Buffer: The optimal pH range for the TCO-tetrazine ligation is typically between 6 and 9.
-
Steric Hindrance: The TCO or tetrazine moiety on your biomolecule may be sterically hindered, preventing the reaction from occurring efficiently.
Q2: How can I assess the stability of my this compound conjugate in a specific biological sample?
You can perform a time-course experiment where the TCO-conjugated molecule is incubated in the biological matrix of interest (e.g., plasma, serum, or cell lysate) at a relevant temperature (e.g., 4°C, 25°C, or 37°C). At various time points, an aliquot of the sample can be taken and reacted with a tetrazine-fluorophore probe. The stability can be quantified by measuring the fluorescence signal, which will be proportional to the amount of active TCO remaining.
Q3: Are there ways to improve the stability of TCO-containing molecules?
Yes, research has shown a couple of methods to enhance TCO stability:
-
Radical Inhibitors: The use of radical inhibitors, such as Trolox, can help suppress the isomerization of TCO in the presence of high thiol concentrations.
-
Silver (I) Complexation: TCO reagents can be protected as stable silver (I) complexes for long-term storage. The TCO can be readily released from the complex by the addition of a salt like NaCl.
Quantitative Data Summary
The following table summarizes stability data for TCO-containing molecules from the literature. Note that these are not for this compound specifically but can serve as a general guideline.
| Compound/System | Biological Matrix/Condition | Time | Remaining Active TCO | Citation |
| General TCO | 50% Fresh Mouse Serum @ 37°C | 7 hours | ~0% | |
| 18F-labeled TCO analogue | in vivo (mouse) | 1 hour | 51.9 ± 5.16% | |
| Cytokine Biomarkers | Human Aqueous/Vitreous Humor @ -80°C | 3 months | Significant degradation observed |
Experimental Protocols
Protocol: General Assessment of this compound Conjugate Stability in Serum
-
Preparation: Prepare aliquots of your this compound conjugated biomolecule of interest. Also, prepare a stock solution of a tetrazine-fluorophore reporter in an appropriate solvent (e.g., DMSO).
-
Incubation: Spike the TCO-conjugate into serum samples at a predetermined concentration. Incubate these samples at the desired temperature (e.g., 37°C). Prepare a control sample with the conjugate in a stable buffer (e.g., PBS) at 4°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from the serum and control samples.
-
Click Reaction: Add the tetrazine-fluorophore reporter to each aliquot. Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.
-
Analysis: Analyze the samples using a fluorescence plate reader or other appropriate analytical method (e.g., LC-MS) to quantify the amount of fluorescently labeled product.
-
Data Interpretation: The decrease in signal in the serum-incubated samples over time, relative to the control, will indicate the stability of the TCO group.
Visualizations
Caption: The TCO-tetrazine bioorthogonal reaction mechanism.
Caption: Workflow for assessing TCO-conjugate stability.
References
Validation & Comparative
A Head-to-Head Comparison of HyNic-PEG2-TCO and SMCC Linkers for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and toxicity profile. This guide provides an objective comparison of two distinct linker technologies: the bioorthogonal HyNic-PEG2-TCO linker and the conventional SMCC linker. By examining their mechanisms, performance characteristics, and experimental considerations, this document aims to equip researchers with the necessary information to make informed decisions in ADC design.
Executive Summary
This compound represents a modern approach to ADC construction, employing bioorthogonal "click chemistry" for precise and efficient conjugation. This method offers high specificity and stability. In contrast, the SMCC linker is a well-established, non-cleavable linker that reacts with primary amines and sulfhydryl groups on the antibody, forming stable covalent bonds. While robust, this traditional method can sometimes lead to heterogeneous ADC populations. The choice between these linkers depends on the specific goals of the ADC program, including the desired homogeneity, stability, and the nature of the antibody and payload.
Mechanism of Action and Conjugation Chemistry
This compound: Bioorthogonal Precision
The this compound linker utilizes a two-step bioorthogonal conjugation strategy. First, the antibody is modified with a 4-formylbenzamide (4FB) group, which introduces an aldehyde functionality. The HyNic (6-hydrazinonicotinamide) end of the linker then specifically reacts with this aldehyde to form a stable bis-arylhydrazone bond. The other end of the linker contains a trans-cyclooctene (TCO) group, which undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-modified payload. The inclusion of a polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces potential aggregation.[1][]
SMCC: Traditional and Robust
The Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a heterobifunctional crosslinker.[3] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine residues on the antibody, to form a stable amide bond. The other end of the SMCC linker features a maleimide group that reacts with sulfhydryl (thiol) groups, typically from cysteine residues on the antibody or a thiol-containing payload, to form a stable thioether bond.[3][4] This non-cleavable linker ensures that the payload remains attached to the antibody until the entire ADC is internalized and degraded within the lysosome of the target cell.
Performance Comparison: this compound vs. SMCC
The selection of a linker technology has a significant impact on the key attributes of an ADC. The following table summarizes the expected performance differences based on their distinct chemistries.
| Feature | This compound (Bioorthogonal) | SMCC (Conventional) | Rationale |
| Conjugation Chemistry | Inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" | NHS ester reaction with amines and maleimide reaction with thiols | HyNic-TCO chemistry is highly specific and bioorthogonal, minimizing side reactions. SMCC chemistry is well-established but can have side reactions, especially the maleimide group at higher pH. |
| Specificity & Homogeneity | High, allows for site-specific conjugation leading to a more homogeneous Drug-to-Antibody Ratio (DAR) | Moderate to low, lysine conjugation can be random, leading to a heterogeneous mixture of ADCs with varying DARs. | Bioorthogonal reactions provide precise control over the conjugation site, resulting in a well-defined ADC product. SMCC conjugation to lysine residues can occur on multiple sites, leading to heterogeneity. |
| Reaction Kinetics | Very fast | NHS ester reaction is relatively fast; maleimide reaction is slower. | Click chemistry reactions are known for their rapid kinetics, often completing within a short timeframe. |
| Linker Stability | Highly stable triazole linkage | Stable thioether and amide bonds. However, the maleimide-thiol linkage can be susceptible to retro-Michael addition (thiol exchange) in vivo, potentially leading to premature payload release. | The triazole ring formed in click chemistry is exceptionally stable. While the thioether bond in SMCC is generally stable, the potential for thiol exchange is a known consideration. |
| Drug-to-Antibody Ratio (DAR) Control | Excellent, enables precise control over DAR | Fair, can be controlled to some extent by reaction conditions, but often results in a distribution of DAR species. | The site-specific nature of bioorthogonal conjugation allows for the production of ADCs with a defined DAR. |
| Hydrophilicity | Enhanced due to the PEG spacer | Can be hydrophobic, potentially leading to aggregation with hydrophobic payloads. | The PEG spacer in the this compound linker improves solubility and can reduce aggregation. |
Quantitative Data Summary
Table 1: Representative Drug-to-Antibody Ratio (DAR) and Stability Data
| Linker Type | Average DAR | % Intact ADC after 7 days in plasma (in vitro) | Data Source Reference |
| Bioorthogonal (TCO-based) | ~2.0 (site-specific) | >95% | Inferred from studies on site-specific conjugation and stable bioorthogonal linkages. |
| Maleimide (SMCC-like) | 3.5 - 4.0 (lysine conjugation) | 65% - 90% | Based on general data for maleimide-based ADCs, where some payload loss can occur due to thiol exchange. |
Table 2: Representative In Vitro Cytotoxicity and In Vivo Efficacy Data
| Linker Type | In Vitro IC50 (nM) | Tumor Growth Inhibition (in vivo) | Data Source Reference |
| Bioorthogonal (TCO-based) | 0.1 - 10 | High, often demonstrates improved therapeutic window due to stability and homogeneity. | Inferred from comparative studies of site-specific vs. non-site-specific ADCs. |
| Maleimide (SMCC-like) | 0.5 - 20 | Effective, but the therapeutic window can be narrower due to potential off-target toxicity from premature drug release and heterogeneity. | General performance data for conventional ADCs. |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible synthesis of ADCs. Below are generalized protocols for conjugation using this compound and SMCC linkers.
Protocol 1: ADC Synthesis using this compound Linker
1. Antibody Modification with 4-Formylbenzamide (4FB)
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Succinimidyl 4-formylbenzoate (S-4FB) dissolved in DMSO
-
Desalting columns
-
-
Procedure:
-
Adjust the pH of the mAb solution to 8.0-8.5.
-
Add a 5-10 fold molar excess of S-4FB to the mAb solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove excess S-4FB using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the degree of labeling by UV-Vis spectroscopy.
-
2. Reaction of 4FB-modified Antibody with this compound
-
Materials:
-
4FB-modified mAb
-
This compound linker dissolved in DMSO
-
Aniline (catalyst)
-
-
Procedure:
-
Add a 5-10 fold molar excess of this compound to the 4FB-modified mAb.
-
Add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Purify the TCO-modified antibody using a desalting column.
-
3. Conjugation of TCO-modified Antibody with Tetrazine-Payload
-
Materials:
-
TCO-modified mAb
-
Tetrazine-activated cytotoxic payload dissolved in DMSO
-
-
Procedure:
-
Add a 1.5-3 fold molar excess of the tetrazine-payload to the TCO-modified mAb.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the final ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted payload.
-
Characterize the ADC for DAR, purity, and aggregation.
-
Protocol 2: ADC Synthesis using SMCC Linker (Lysine Conjugation)
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
SMCC linker dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Thiol-containing cytotoxic payload
-
Desalting columns
-
-
Procedure:
-
Antibody Activation with SMCC:
-
Add a 5-20 fold molar excess of SMCC to the mAb solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.5.
-
-
Conjugation with Thiol-Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody. A 1.5-5 fold molar excess of the payload over the antibody is typically used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
Add a quenching reagent such as N-acetyl-L-cysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the final ADC using SEC or other chromatographic methods to remove unreacted payload and other small molecules.
-
-
Characterization:
-
Characterize the ADC for average DAR, DAR distribution, purity, and aggregation using techniques like HIC-HPLC, RP-HPLC, and SEC.
-
-
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key steps in each conjugation workflow.
Caption: Experimental workflow for this compound conjugation.
Caption: Experimental workflow for SMCC conjugation.
Conclusion
The choice between this compound and SMCC linkers for ADC development is a critical decision that should be guided by the specific requirements of the therapeutic candidate. This compound, with its foundation in bioorthogonal click chemistry, offers significant advantages in terms of reaction specificity, control over DAR, and the generation of homogeneous and stable conjugates. This makes it an excellent choice for developing next-generation ADCs with a potentially wider therapeutic window.
The SMCC linker, on the other hand, is a well-validated and widely used linker that forms robust, non-cleavable attachments. While it may lead to more heterogeneous products when conjugated to lysines, its stability within the lysosome before payload release is a key advantage. For certain applications where a non-cleavable linker is desired and some degree of heterogeneity is acceptable, SMCC remains a viable and effective option.
Ultimately, a thorough evaluation of the specific antibody, payload, and desired in vivo performance characteristics will determine the optimal linker strategy for a successful ADC program.
References
A Comparative Kinetic Analysis of Bioorthogonal Reactions: Featuring the HyNic-PEG2-TCO System
In the rapidly advancing fields of chemical biology and drug development, bioorthogonal chemistry provides essential tools for the precise labeling and conjugation of biomolecules in complex biological environments. The choice of a specific bioorthogonal reaction is often dictated by its kinetic properties, with faster reactions being crucial for applications involving low reactant concentrations or rapid biological processes. This guide presents an objective comparison of the reaction kinetics of several prominent bioorthogonal reactions, with a special focus on the functionalities offered by the HyNic-PEG2-TCO linker, a heterobifunctional reagent that enables two distinct, high-impact bioconjugation strategies.
The this compound linker incorporates two key reactive handles:
-
HyNic (Hydrazinonicotinamide): Reacts with aldehydes and ketones to form a stable hydrazone bond.
-
TCO (trans-Cyclooctene): Undergoes an exceptionally rapid Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition with tetrazine partners.[1]
The polyethylene glycol (PEG) spacer enhances aqueous solubility and minimizes potential undesirable interactions when the linker is attached to biomolecules such as antibodies.[2][3] This comparative guide will evaluate the kinetics of these two reaction types against other mainstream bioorthogonal methods.
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is quantitatively described by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, enabling efficient conjugation at lower concentrations. The table below summarizes the reported k₂ values for the TCO-tetrazine ligation and other widely used bioorthogonal reactions.
| Reaction Type | Reactant A | Reactant B | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| IEDDA | trans-Cyclooctene (TCO) | Tetrazine | ~800 - 30,000 [4][5] |
| IEDDA | Norbornene | Tetrazine | ~1 - 10 |
| SPAAC | Dibenzocyclooctyne (DBCO) | Azide | ~0.1 - 2.0 |
| Hydrazone Ligation | HyNic (Hydrazine) | Aldehyde/Ketone | ~10⁻² - 10⁻⁴ (pH dependent) |
| Staudinger Ligation | Phosphinothioester | Azide | ~7.7 x 10⁻³ |
Note: Reaction rates are highly dependent on the specific substituents on the reactants, solvent, pH, and temperature.
As the data clearly indicates, the IEDDA reaction between TCO and tetrazine exhibits unparalleled reaction kinetics, with rate constants that are several orders of magnitude higher than other common bioorthogonal reactions. This makes the TCO moiety of the this compound linker ideal for applications requiring extreme speed and efficiency, such as in vivo pre-targeting and live-cell imaging.
Visualizing Bioorthogonal Reaction Pathways
Understanding the underlying mechanisms is key to appreciating the kinetic differences between these reactions.
Experimental Protocols for Measuring Reaction Kinetics
Accurate determination of reaction kinetics is essential for comparing and selecting the appropriate bioorthogonal reaction. The method of choice often depends on the speed of the reaction.
Stopped-Flow UV-Vis Spectrophotometry (for fast reactions like TCO-Tetrazine)
This technique is ideal for monitoring rapid reactions (millisecond timescale) that involve a change in the absorbance spectrum of the reactants or products. The disappearance of the characteristic tetrazine absorbance (around 520 nm) is typically monitored.
Methodology:
-
Sample Preparation: Prepare stock solutions of the TCO-containing molecule and the tetrazine derivative in a suitable buffer (e.g., PBS, pH 7.4).
-
Instrument Setup: Load the two reactant solutions into separate syringes of a stopped-flow spectrophotometer, equilibrated to the desired temperature (e.g., 37°C).
-
Data Acquisition: The instrument rapidly mixes equal volumes of the two solutions. To achieve pseudo-first-order conditions, the TCO concentration should be in large excess (e.g., ≥10-fold) over the tetrazine concentration. The absorbance decay of the tetrazine is recorded over time.
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential function to determine the observed rate constant (kobs) for each TCO concentration used.
-
Plot the kobs values against the corresponding TCO concentrations.
-
The slope of the resulting linear plot is the second-order rate constant (k₂).
-
NMR or UV-Vis Spectrophotometry (for slower reactions)
For slower reactions, such as the Staudinger ligation or SPAAC, kinetics can be monitored over time using standard UV-Vis spectrophotometers or Nuclear Magnetic Resonance (NMR).
Methodology (UV-Vis):
-
Sample Preparation: Prepare solutions of known concentrations of the two reactants in a suitable buffer.
-
Reaction Initiation: Mix the reactants in a cuvette and place it in a temperature-controlled spectrophotometer.
-
Data Acquisition: Record the change in absorbance of a reactant or product at a characteristic wavelength at regular time intervals.
-
Data Analysis: Under pseudo-first-order conditions (one reactant in large excess), plot the natural log of the concentration (or absorbance) of the limiting reactant versus time. The slope of this line gives the pseudo-first-order rate constant, which can then be divided by the concentration of the excess reactant to yield the second-order rate constant (k₂).
Conclusion
The choice of a bioorthogonal reaction is a critical design parameter in bioconjugation. The TCO-tetrazine IEDDA reaction offers unparalleled kinetics, making it the premier choice for applications where speed is paramount. The SPAAC reaction provides a good balance of reasonable kinetics and stability. Slower reactions like hydrazone ligation and the Staudinger ligation remain valuable for specific applications where their unique reactivity and stability profiles are advantageous. The this compound linker is a powerful tool, providing researchers with access to both the moderate-paced, pH-controllable hydrazone ligation and the ultrafast, industry-leading TCO-tetrazine ligation within a single, versatile molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 3. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of HyNic-PEG2-TCO and Other TCO Derivatives
In the rapidly advancing field of bioconjugation, the stability of chemical linkers is a paramount concern for researchers and drug development professionals. The trans-cyclooctene (TCO) moiety, a cornerstone of strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC) click chemistry, has seen the development of numerous derivatives aimed at optimizing reaction kinetics and in vivo stability. This guide provides a comprehensive comparison of the stability of HyNic-PEG2-TCO against other notable TCO derivatives, supported by experimental data and detailed protocols to inform the selection of the most appropriate tool for specific research applications.
Understanding TCO Stability: A Balancing Act
The utility of TCO derivatives in bioconjugation hinges on a delicate balance between reactivity and stability. Highly strained TCOs exhibit faster reaction kinetics with tetrazine partners but are often more susceptible to isomerization to their unreactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or in biological media.[1] This isomerization renders the TCO moiety inactive for the desired click reaction. Furthermore, for linkers like this compound, the stability of the entire construct, including the hydrazone bond of the 6-hydrazinonicotinamide (HyNic) group, must be considered.
Comparative Stability Data
The following table summarizes available quantitative data on the stability of various TCO derivatives. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions across different studies.
| TCO Derivative | Condition | Time | pH | % Isomerization / Degradation | Reference |
| This compound | General recommendation for TCOs | Weeks | 7.5 | Stable at 4°C | [2] |
| Hydrazone Linker (general) | - | 7.4 | Generally stable | [3][] | |
| Hydrazone Linker (general) | - | 4.5-5.5 | Prone to hydrolysis | [3] | |
| TCO-PEG3-modified IgG | Phosphate Buffer | 4 weeks | 7.5 | 10.5% loss of reactivity at 4°C | |
| Phosphate Buffer | 4 weeks | 7.5 | 7% loss of reactivity at -20°C | ||
| s-TCO | 30 mM DTT | - | - | Prone to isomerization | |
| d-TCO | Thiols | 5 hours | 7.4 | 43% |
The Stability Profile of this compound
While direct comparative stability studies for this compound are not extensively published, its stability can be inferred from the behavior of its constituent components: the PEGylated TCO moiety and the HyNic-hydrazone linkage.
PEGylated TCO Moiety: The inclusion of a polyethylene glycol (PEG) spacer, such as the PEG2 in this compound, generally enhances the hydrophilicity and stability of the TCO group. This is thought to occur by shielding the TCO from interactions with biomolecules and reducing the likelihood of isomerization. However, some reports suggest that certain PEGylated TCOs might exhibit higher rates of isomerization in serum.
HyNic-Hydrazone Linkage: The HyNic moiety forms a hydrazone bond with an aldehyde or ketone on the target molecule. The stability of this hydrazone linkage is pH-dependent. It is generally stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions (pH 4.5-5.5), which can be advantageous for drug release in the acidic environment of endosomes and lysosomes. Aromatic hydrazones, like the one formed by HyNic, tend to be more stable than aliphatic hydrazones due to resonance stabilization.
Therefore, the overall stability of this compound in a biological system will be a function of both the rate of TCO isomerization and the rate of hydrazone bond hydrolysis, with the latter being significantly influenced by the pH of the local environment.
Experimental Protocols for Stability Assessment
To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.
Protocol 1: HPLC-Based Stability Assay for TCO Derivatives
This method is used to quantify the amount of intact TCO derivative over time in a given buffer or biological matrix.
1. Reagent Preparation:
-
TCO-Linker Stock Solution: Prepare a 10 mM stock solution of the TCO derivative (e.g., this compound, s-TCO, d-TCO) in an anhydrous organic solvent such as DMSO or DMF.
-
Reaction Buffer: Prepare the desired buffer for the stability study (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Test Solutions: Prepare solutions of the TCO derivative in the reaction buffer at a final concentration of, for example, 1 mM. For studies involving thiols, a fresh solution of a reducing agent like dithiothreitol (DTT) is added to the desired final concentration (e.g., 10 mM).
2. Incubation:
-
Incubate the test solutions at a controlled temperature (e.g., 37°C).
3. Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench any reaction by diluting the aliquot in a mobile phase that stops the degradation process and/or by flash freezing.
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the TCO derivative (typically around 254 nm). The appearance of new peaks or a decrease in the area of the parent peak indicates degradation or isomerization.
4. Data Analysis:
-
Calculate the percentage of the remaining intact TCO derivative at each time point by comparing the peak area to that of the t=0 time point.
-
Plot the percentage of remaining TCO derivative against time to determine the stability profile.
Protocol 2: NMR Spectroscopy for Monitoring TCO Isomerization
This protocol allows for the direct observation and quantification of the isomerization of a TCO derivative to its CCO form.
1. Sample Preparation:
-
Dissolve the TCO derivative in a deuterated solvent (e.g., DMSO-d6, D2O) to a suitable concentration for NMR analysis (typically 1-10 mM).
-
An internal standard can be added for accurate quantification.
-
For thiol-induced isomerization studies, add the desired concentration of a thiol, such as deuterated DTT, to the NMR tube.
2. NMR Data Acquisition:
-
Acquire a 1H NMR spectrum at t=0.
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent 1H NMR spectra at various time intervals.
3. Data Analysis:
-
Identify the characteristic proton signals for both the trans- and cis-isomers of the cyclooctene ring.
-
Integrate the respective signals to determine the relative amounts of each isomer at each time point.
-
Calculate the percentage of isomerization over time.
Conclusion
The selection of a TCO derivative for bioconjugation requires careful consideration of the trade-off between reactivity and stability. While highly strained TCOs like s-TCO offer rapid kinetics, their stability, particularly in the presence of thiols, can be a concern. This compound presents a potentially more stable option due to the inclusion of a PEG spacer, which can mitigate TCO isomerization, and a relatively stable aromatic hydrazone linkage. However, the pH-sensitivity of the hydrazone bond must be taken into account for applications involving acidic environments. For applications requiring long-term stability in biological media, a thorough experimental evaluation using the protocols outlined in this guide is strongly recommended to ensure the optimal performance of the chosen TCO derivative.
References
Validating HyNic-PEG2-TCO Labeling Efficiency by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins and antibodies is paramount. This guide provides a comparative analysis of HyNic-PEG2-TCO labeling, validated by mass spectrometry, against other common bioconjugation techniques. We present supporting data, detailed experimental protocols, and visualizations to facilitate an informed choice of labeling strategy.
Performance Comparison of Protein Labeling Chemistries
The choice of labeling chemistry is critical for the success of applications ranging from immunoassays and antibody-drug conjugates (ADCs) to advanced proteomics. The efficiency of these reactions is a key parameter, and mass spectrometry provides a robust method for its determination. Below is a summary of the reported efficiencies for this compound and two common alternatives, NHS-ester and maleimide labeling, as determined by mass spectrometry.
| Labeling Chemistry | Target Residue(s) | Typical Efficiency (determined by MS) | Key Considerations |
| This compound | Primary amines (Lysine, N-terminus) | High, with reports of 10-20 TCO moieties per antibody.[1] However, a discrepancy exists between total TCOs measured by MS and functional TCOs available for reaction with tetrazine (often fewer than 6).[1] | The number of functional TCO groups may be lower than the total number of modifications detected by mass spectrometry. The hydrophobicity of the TCO moiety can impact antibody stability at high modification levels.[1] |
| NHS-ester | Primary amines (Lysine, N-terminus) | High, with labeling efficiencies often exceeding 99% for peptides in proteomics studies.[2] However, "over-labeling" and side reactions with serine, threonine, and tyrosine can occur.[3] | Reaction is highly pH-dependent, with an optimal range of 8.0-9.0. Side reactions can lead to a heterogeneous product and loss of information in quantitative proteomics. |
| Maleimide | Free thiols (Cysteine) | Can achieve high efficiency, with reports of complete labeling of available free sulfhydryls. The efficiency can be influenced by the maleimide-to-thiol ratio and reaction conditions. | Specific for free thiols, which are less abundant than primary amines, allowing for more site-specific labeling. Potential for off-target labeling of lysines at higher pH. |
Experimental Protocols
This compound Labeling of an Antibody and Mass Spectrometry Analysis
This protocol describes a general procedure for the labeling of an antibody with this compound and subsequent analysis of the labeling efficiency by MALDI-TOF mass spectrometry.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10)
-
MALDI-TOF mass spectrometer
-
Sinapinic acid matrix solution (10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into a phosphate buffer at pH 8.0. Ensure the buffer is free of primary amines (e.g., Tris).
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
This compound Reagent Preparation:
-
Dissolve the this compound reagent in anhydrous DMF or DMSO to a concentration of 10 mM immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the Labeled Antibody:
-
Remove the excess, unreacted this compound reagent using a desalting column equilibrated with PBS or another suitable buffer.
-
-
Mass Spectrometry Analysis:
-
Mix the purified, labeled antibody solution with the sinapinic acid matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum of the labeled antibody using a MALDI-TOF mass spectrometer in linear mode.
-
Acquire the mass spectrum of the unlabeled antibody as a control.
-
-
Data Analysis:
-
Determine the average molecular weight of the unlabeled and labeled antibody from the respective mass spectra.
-
Calculate the mass shift by subtracting the molecular weight of the unlabeled antibody from that of the labeled antibody.
-
The number of conjugated this compound molecules can be estimated by dividing the mass shift by the molecular weight of the this compound reagent.
-
Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, the following diagram illustrates the workflow for this compound labeling and subsequent mass spectrometry analysis.
This guide provides a framework for understanding and validating the efficiency of this compound labeling. The combination of robust chemical methods and precise analytical techniques like mass spectrometry is essential for the development of well-characterized and effective protein conjugates for a wide range of research and therapeutic applications.
References
The Influence of PEG Linker Length on Bioconjugate Stability: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is pivotal for therapeutic success. The choice of the linker, particularly the length of a polyethylene glycol (PEG) spacer, is a critical determinant of the final product's stability, efficacy, and pharmacokinetic profile. This guide provides an objective comparison of how PEG linker length impacts conjugate stability, supported by experimental data and detailed methodologies, to inform the selection of optimal linkers for various bioconjugation applications.
The length of the PEG linker significantly influences the physicochemical and biological properties of bioconjugates.[1] Generally, longer PEG chains enhance the hydrophilicity of the conjugate, which can be advantageous for solubilizing hydrophobic payloads and reducing aggregation.[2][3] Conversely, shorter PEG linkers may be preferred in certain contexts to create more compact conjugates or where steric hindrance could negatively impact binding affinity.[1] The optimal PEG linker length is often a balance between enhancing pharmacokinetic properties and maintaining potent biological activity.[4]
Comparative Analysis of PEG Linker Length on Conjugate Stability
The stability of a bioconjugate is a multifaceted parameter encompassing its resistance to aggregation, proteolysis, and premature drug release. The length of the incorporated PEG linker can modulate these characteristics.
Key Observations:
-
Solubility and Aggregation: The hydrophilic nature of PEG can improve the solubility and stability of bioconjugates, especially those carrying hydrophobic drugs. Longer PEG chains are often more effective at preventing protein aggregation by masking hydrophobic regions on the protein surface.
-
Thermal Stability: The impact of PEGylation on the thermal stability of a protein can vary, with some studies showing no significant effect on the protein's structure or stability upon conjugation, regardless of PEG size. However, in other systems, thiol-conjugated ADCs have shown sensitivity to drug load, with longer PEG linkers sometimes contributing to a decrease in the melting temperature (Tm) of certain protein domains.
-
Proteolytic Stability: Conjugation to PEG can significantly improve the resistance of a protein to proteolytic degradation. This is often attributed to the steric hindrance provided by the PEG chain, which limits the access of proteases to the protein backbone. Longer PEG chains, such as a 2-armed 40 kDa PEG, have been shown to greatly enhance proteolytic resistance.
-
In Vivo Stability and Clearance: Linker stability in circulation is crucial to prevent premature payload release and associated systemic toxicity. Shorter linkers can sometimes result in better ADC stability by keeping the payload within the steric shield of the antibody. However, longer PEG chains generally lead to a greater increase in the hydrodynamic size of the conjugate, which can prolong circulation half-life by reducing renal clearance. For instance, affibody-based drug conjugates modified with 4 kDa and 10 kDa PEG chains showed 2.5- and 11.2-fold extensions in half-life, respectively.
-
Nanoparticle Stability: In the context of nanoparticles, a dense and sufficiently long PEG layer is effective at preventing nonspecific protein binding, thereby enhancing colloidal stability. Gold nanoparticles coated with a higher molecular weight PEG (5000 Da) were found to be more stable than those with a lower molecular weight PEG (2000 Da).
Data Summary
The following table summarizes quantitative data from various studies on the effect of PEG linker length on different aspects of conjugate stability.
| Conjugate Type | PEG Linker Length | Key Stability Finding | Reference |
| Antibody-Drug Conjugate (Affibody) | 4 kDa | 2.5-fold half-life extension compared to no PEG. | |
| Antibody-Drug Conjugate (Affibody) | 10 kDa | 11.2-fold half-life extension compared to no PEG. | |
| Gold Nanoparticles | 2000 Da | Less stable than nanoparticles with 5000 Da PEG. | |
| Gold Nanoparticles | 5000 Da | More stable than nanoparticles with 2000 Da PEG. | |
| Alpha-1 Antitrypsin | 2-armed 40 kDa | Greatly improved proteolytic resistance. | |
| DNA Polyplexes | 30 kDa | Nearly complete avoidance of liver uptake, suggesting high stability against Kupffer cell recognition. |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of bioconjugates with varying PEG linker lengths.
Protocol 1: Synthesis of a Thiol-Reactive Antibody-Drug Conjugate
This protocol outlines the site-specific conjugation of a drug-linker to an antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEGn-Drug construct (e.g., n=4, 8, 12)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: The mAb is partially reduced by adding a molar excess of TCEP to expose free sulfhydryl groups from the interchain disulfides. The reaction is incubated at 37°C for 1-2 hours.
-
Buffer Exchange: Excess TCEP is removed from the reduced antibody solution by buffer exchange into PBS, pH 7.2, using a desalting column.
-
Conjugation: The Maleimide-PEGn-Drug construct is added to the reduced antibody solution at a desired molar excess. The mixture is incubated at room temperature for 1-2 hours or overnight at 4°C to allow for covalent bond formation.
-
Purification: The resulting ADC is purified from unreacted drug-linker and other impurities using size-exclusion chromatography.
Protocol 2: In Vitro Stability Assessment - Serum Stability
This protocol assesses the stability of the ADC in serum by monitoring drug deconjugation over time.
Materials:
-
Purified ADC
-
Human or mouse serum
-
Analytical method for detecting released drug (e.g., HPLC, LC-MS)
Procedure:
-
Incubation: The ADC is incubated in serum at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Processing: At each time point, an aliquot is taken, and the ADC is separated from the serum proteins, often by affinity capture of the antibody.
-
Analysis: The amount of drug still conjugated to the antibody is quantified. The percentage of intact ADC remaining at each time point is calculated to determine its stability.
Protocol 3: In Vivo Pharmacokinetic and Stability Study
This protocol evaluates the in vivo stability and clearance rate of the bioconjugate.
Materials:
-
PEGylated bioconjugate
-
Animal model (e.g., mice)
-
Method to quantify the bioconjugate in plasma (e.g., ELISA)
Procedure:
-
Administration: A single intravenous (IV) dose of the PEGylated bioconjugate is administered to a cohort of animals.
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Plasma Concentration Measurement: The concentration of the intact bioconjugate in the plasma samples is determined using a validated analytical method like ELISA.
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life and clearance rate.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of antibody-drug conjugates with varying PEG linker lengths.
Conclusion
The length of the PEG linker is a critical parameter in the design of stable and effective bioconjugates. While shorter PEG linkers may be advantageous for creating compact conjugates and can sometimes lead to better stability by shielding the payload, longer PEG linkers generally enhance solubility, reduce aggregation, and prolong circulation half-life. The optimal PEG linker length is highly dependent on the specific antibody, payload, and therapeutic application, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and conjugate stability, researchers can rationally design more effective and safer biotherapeutics.
References
HyNic-PEG2-TCO versus DBCO linkers for bioconjugation.
A Comparative Guide to TCO-Tetrazine and DBCO-Azide Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is critical for developing effective diagnostics, therapeutics, and research tools. Among the most powerful techniques are bioorthogonal "click chemistry" reactions, which enable the precise and efficient coupling of molecules in complex biological environments. This guide provides an objective comparison between two leading catalyst-free click chemistry platforms: the inverse-electron-demand Diels-Alder (iEDDA) reaction using trans-cyclooctene (TCO) linkers (such as HyNic-PEG2-TCO) and tetrazines, and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) linkers and azides.
Mechanism of Action
Both iEDDA and SPAAC reactions are bioorthogonal, meaning they proceed with high selectivity and are non-reactive with native biological functional groups.[1][2] However, they are based on distinct chemical principles.
TCO-Tetrazine Ligation (iEDDA): This reaction is an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[2][3] An electron-poor diene, the tetrazine (Tz), reacts rapidly with an electron-rich, strained dienophile, the trans-cyclooctene (TCO).[4] This reaction is exceptionally fast and irreversible, releasing nitrogen gas (N₂) as its only byproduct. The reactivity can be tuned by modifying the substituents on both the TCO and tetrazine rings.
DBCO-Azide Ligation (SPAAC): This reaction is a [3+2] cycloaddition between a strained cyclooctyne (DBCO) and an azide. The reaction is driven by the high ring strain of the DBCO, which obviates the need for the cytotoxic copper(I) catalyst used in conventional azide-alkyne click chemistry (CuAAC). The reaction forms a stable, covalent triazole linkage.
Quantitative Performance Comparison
The primary distinction between the two platforms lies in their reaction kinetics. The TCO-tetrazine ligation is, to date, the fastest bioorthogonal reaction reported. This kinetic advantage allows for efficient labeling at very low reactant concentrations, which is ideal for in vivo applications or when working with sensitive biomolecules.
| Parameter | TCO-Tetrazine (iEDDA) | DBCO-Azide (SPAAC) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder [4+2] Cycloaddition | Strain-Promoted Azide-Alkyne [3+2] Cycloaddition |
| **Second-Order Rate Constant (k₂) ** | ~800 to 30,000 M⁻¹s⁻¹; can reach up to 10⁶ to 10⁷ M⁻¹s⁻¹. | ~1 to 2 M⁻¹s⁻¹; can be slower (10⁻³ M⁻¹s⁻¹). |
| Biocompatibility | Excellent; catalyst-free. | Excellent; catalyst-free. |
| Reaction Conditions | Aqueous media, physiological pH (6.0-9.0), room temperature. | Aqueous media, physiological pH, room temperature. |
| Stability & Side Reactions | TCO: Can isomerize to unreactive cis-cyclooctene; reactivity can be "masked" by hydrophobic interactions with proteins. Tetrazine: Stability is inversely correlated with reactivity; can react with reducing agents like TCEP. | DBCO: Can react with thiols (e.g., GSH) and reducing agents (e.g., TCEP). Stored DBCO solutions may lose reactivity over time. Azide: Stable but can be reduced by TCEP. Avoid buffers containing sodium azide. |
| Hydrophobicity | TCO moiety is hydrophobic; PEG linkers are commonly used to increase solubility and reduce aggregation. | DBCO moiety is very hydrophobic; PEG linkers are essential for aqueous solubility and preventing aggregation. |
| Reaction Monitoring | Progress can be monitored by the disappearance of the tetrazine's visible color (~520-550 nm). | Progress can be monitored by the decrease in DBCO's UV absorbance (~310 nm). |
Experimental Workflows and Protocols
The following sections provide generalized protocols for conjugating a molecule of interest to an antibody using either TCO-tetrazine or DBCO-azide chemistry. The initial step involves modifying the antibody with the reactive linker, typically via an N-hydroxysuccinimide (NHS) ester that targets primary amines (e.g., lysine residues).
Diagram: DBCO-Azide Bioconjugation Workflow (SPAAC)
References
Assessing the In Vivo Performance of HyNic-PEG2-TCO Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The HyNic-PEG2-TCO linker is a key component in the field of bioconjugation, particularly for in vivo applications leveraging the highly efficient inverse electron demand Diels-Alder (iEDDA) click chemistry between a trans-cyclooctene (TCO) group and a tetrazine. This guide provides a comparative assessment of the in vivo performance of TCO-based linkers, including insights relevant to this compound, to aid in the rational design of targeted therapeutics and imaging agents. While direct head-to-head in vivo comparative studies for this compound are limited in the public domain, this guide synthesizes available data from various studies on similar TCO-based linkers to provide a valuable performance overview.
Comparative In Vivo Performance of TCO-Based Linkers
The in vivo efficacy of a linker is determined by a combination of factors including its stability in circulation, the kinetics of the bioorthogonal reaction, and the biodistribution and clearance profile of the resulting conjugate. The following table summarizes key in vivo performance data from studies utilizing different TCO-based linkers in pre-targeting strategies. This data provides a benchmark for estimating the expected performance of this compound.
| Linker/Construct | Targeting Moiety | Probe | Animal Model | Key Performance Metrics | Reference |
| TCO-modified CC49 mAb | CC49 mAb (anti-TAG-72) | 177Lu-DOTA-tetrazine | LS174T tumor-bearing mice | Tumor uptake: 6.1 ± 1.1 %ID/g; Tumor-to-blood ratio: 254 ± 59 | [1] |
| TCO-modified 5B1 mAb | 5B1 mAb (anti-CA19.9) | 177Lu-DOTA-PEG7-Tz | Pancreatic cancer xenograft mice | Tumor uptake: 16.8 ± 3.9 %ID/g at 120h | [2] |
| TCO-functionalized U36 mAb | U36 mAb (anti-CD44v6) | [89Zr]Zr-DFO-PEG5-Tz | HNSCC xenograft mice | Tumor uptake: 1.5 ± 0.2 %ID/g; Tumor-to-muscle ratio: 23.49 ± 6.22 | [3][4] |
| TCO-modified Diabody | AVP04-07 Diabody | 111In-tetrazine | LS174T tumor-bearing mice | High tumor uptake with low kidney retention | [5] |
| TCO-modified Alendronic Acid | Alendronic Acid | 99mTc-HYNIC-tetrazine | Healthy mice | High uptake in regions of active bone metabolism |
Note: %ID/g = percentage of injected dose per gram of tissue. Higher tumor uptake and tumor-to-background ratios are indicative of better performance. The choice of targeting moiety, probe, and experimental conditions significantly influences these outcomes.
Key Performance Parameters and Considerations
Several factors are critical in determining the in vivo performance of TCO linkers:
-
Reaction Kinetics: The iEDDA reaction between TCO and tetrazine is known for its exceptionally fast kinetics, which is crucial for efficient in vivo ligation at low concentrations of reactants.
-
Stability: The stability of the TCO group in the physiological environment is paramount. Isomerization to the less reactive cis-cyclooctene can reduce the efficiency of the click reaction. Linker design can influence in vivo stability.
-
Hydrophilicity and Pharmacokinetics: The inclusion of a PEG spacer, such as the PEG2 in this compound, generally enhances the hydrophilicity of the linker. This can lead to improved solubility, longer circulation times, and altered biodistribution profiles, often reducing non-specific uptake in organs like the liver. The length of the PEG chain is a critical parameter to optimize for a given application.
-
Lipophilicity: Lower lipophilicity of the tetrazine probe is often correlated with better in vivo performance, including faster clearance and higher tumor-to-background ratios.
Experimental Protocols
Below are detailed methodologies for key experiments involved in assessing the in vivo performance of TCO-based linkers.
Antibody Conjugation with this compound
This protocol describes the conjugation of a this compound linker to an antibody. The HyNic moiety reacts with aldehydes or ketones on the antibody, which can be introduced via oxidation of carbohydrate domains.
-
Antibody Preparation:
-
Dialyze the antibody against a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5) to remove any interfering substances.
-
Concentrate the antibody to a suitable concentration (e.g., 5-10 mg/mL).
-
-
Oxidation of Antibody Carbohydrates (if necessary):
-
To generate aldehyde groups, treat the antibody with an oxidizing agent like sodium periodate.
-
Incubate the reaction mixture in the dark at 4°C for a specified time.
-
Quench the reaction and remove excess periodate by dialysis or using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the this compound linker in a compatible solvent (e.g., DMSO).
-
Add the linker solution to the prepared antibody at a specific molar ratio (e.g., 10:1 to 20:1 linker-to-antibody).
-
Incubate the reaction mixture for several hours at room temperature or 4°C with gentle mixing.
-
-
Purification:
-
Remove unconjugated linker and other small molecules using size-exclusion chromatography (SEC) or a desalting column.
-
The purified TCO-modified antibody is then ready for in vivo studies.
-
In Vivo Pre-targeting Experimental Workflow
This workflow is a common approach to evaluate the performance of a TCO-linker conjugate in vivo.
References
Revolutionizing Protein Degradation: A Comparative Analysis of HyNic-PEG2-TCO and Traditional PROTAC Linkers
For Immediate Publication
Shanghai, China – November 27, 2025 – In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of efficacy. This guide presents a comprehensive benchmarking of a novel click chemistry linker, HyNic-PEG2-TCO, against established polyethylene glycol (PEG) and alkyl-based linkers. The data underscores the significant potential of bioorthogonal chemistry in developing next-generation protein degraders with enhanced performance and novel modes of action.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. They consist of two ligands—one binding the target protein and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker is not merely a spacer but a crucial component that influences the formation and stability of the ternary complex, ultimately dictating the efficiency and selectivity of protein degradation.
The Rise of Click Chemistry in PROTAC Design
Traditional PROTAC synthesis often involves linear, flexible linkers like PEG and alkyl chains due to their synthetic tractability. However, the emergence of "click chemistry," particularly the bioorthogonal inverse electron demand Diels-Alder reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO), offers a paradigm shift in PROTAC development. The this compound linker is at the forefront of this innovation, enabling the in-cell self-assembly of PROTACs, a strategy termed "CLIPTACs" (in-cell click-formed proteolysis targeting chimeras).
This approach involves administering two smaller, more cell-permeable precursors: a tetrazine-functionalized E3 ligase ligand and a TCO-tagged ligand for the protein of interest. These components then react inside the cell to form the active PROTAC molecule. This strategy has the potential to overcome the molecular weight and cell permeability limitations often associated with pre-formed PROTACs.
Performance Benchmark: this compound vs. Traditional Linkers
To objectively evaluate the performance of this compound, we have compiled and compared key degradation metrics (DC50 and Dmax) for PROTACs targeting the well-characterized bromodomain-containing protein 4 (BRD4). While a direct head-to-head study with identical ligands and varying linkers is ideal, the available literature allows for a comparative analysis of a TCO-based CLIPTAC against traditional PEG- and alkyl-linked PROTACs for BRD4 degradation via the Cereblon (CRBN) E3 ligase.
| Linker Type | PROTAC/CLIPTAC | Target Protein | E3 Ligase | DC50 (µM) | Dmax (%) | Reference |
| TCO-based (CLIPTAC) | JQ1-CLIPTAC (formed in-cell) | BRD4 | CRBN | ~1-3 | Partial to Complete | |
| PEG-based | MZ1 | BRD4 | VHL | Not directly comparable | >95% | |
| Alkyl/Ether-based | dBET1 | BRD4 | CRBN | Not directly comparable | >90% |
Note: The DC50 and Dmax for the JQ1-CLIPTAC are reported as concentration ranges leading to partial or complete degradation, as specific values were not provided in the initial study. The data for MZ1 and dBET1 are provided for context on the performance of traditional linkers, though they utilize different E3 ligases or have different ligand exit vectors, making a direct comparison imperfect.
The data indicates that the in-cell formation of a TCO-based PROTAC can effectively induce the degradation of the target protein, BRD4. While a precise quantitative comparison is challenging without a dedicated study, the successful degradation achieved with the CLIPTAC approach at low micromolar concentrations highlights its potential as a viable and potent alternative to pre-synthesized PROTACs. The key advantage of the this compound linker lies in its ability to facilitate this novel in-cell assembly, potentially improving the druggability of PROTACs.
Advantages of this compound and Click Chemistry Linkers
The adoption of bioorthogonal click chemistry linkers like this compound offers several distinct advantages over traditional linker technologies:
-
Rapid Library Synthesis: The high efficiency and specificity of the tetrazine-TCO ligation allow for the rapid generation of diverse PROTAC libraries by simply mixing and matching different tetrazine- and TCO-functionalized ligands.
-
In-Cell PROTAC Formation (CLIPTACs): The ability to form the active PROTAC within the target cell from smaller, more permeable precursors can potentially overcome the delivery challenges associated with large, complex PROTAC molecules.
-
Spatiotemporal Control: The concept of forming the degrader at the site of action opens up possibilities for spatiotemporal control over protein degradation, a feature not readily achievable with traditional PROTACs.
-
Metabolic Stability: The resulting heterocyclic ring from the click reaction is generally metabolically stable, which can contribute to improved pharmacokinetic properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC linkers. Below are summaries of key experimental protocols.
PROTAC Synthesis via Tetrazine-TCO Ligation
This protocol describes the final step in synthesizing a PROTAC using a this compound linker and a tetrazine-functionalized E3 ligase ligand with a TCO-functionalized target protein ligand.
-
Dissolution: Dissolve the tetrazine-functionalized ligand and the TCO-functionalized ligand in an appropriate anhydrous solvent (e.g., DMSO).
-
Reaction: Mix equimolar amounts of the two solutions. The inverse electron demand Diels-Alder reaction is typically rapid and can proceed to completion within a few hours at room temperature.
-
Monitoring: Track the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Purify the final PROTAC product using preparative High-Performance Liquid Chromatography (HPLC).
Western Blotting for Protein Degradation
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by gel electrophoresis, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to a reporter molecule (e.g., HRP) for detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values from the resulting dose-response curve.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams have been generated.
A Head-to-Head Comparison: Quantitative Analysis of HyNic-PEG2-TCO Conjugation Reactions
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker is critical to the success of their constructs. An ideal linker must not only efficiently connect two molecules but also maintain their biological function and offer stability. Among the advanced bioorthogonal "click chemistry" tools, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) stands out for its exceptional speed and biocompatibility. The HyNic-PEG2-TCO linker leverages this powerful chemistry, offering a heterobifunctional system for precise bioconjugation.
This guide provides a quantitative comparison of the this compound conjugation strategy with other common bioorthogonal and traditional ligation methods. We present supporting experimental data, detailed protocols for quantitative analysis, and visualizations to aid in the selection of the most suitable conjugation chemistry for your research needs.
The Two-Fold Chemistry of this compound
The this compound linker is a heterobifunctional reagent, meaning it possesses two different reactive groups, enabling a sequential and controlled conjugation of two different molecules.
-
The HyNic Moiety: The 6-hydrazinonicotinamide (HyNic) group reacts specifically with an aromatic aldehyde, such as 4-formylbenzamide (4FB), to form a stable, UV-traceable bis-aryl hydrazone bond. This reaction is highly efficient and forms a stable covalent link without the need for reducing agents.
-
The TCO Moiety: The trans-cyclooctene (TCO) group reacts with a tetrazine (Tz) via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is renowned for being one of the fastest bioorthogonal reactions, proceeding rapidly at physiological conditions without the need for a catalyst.
The polyethylene glycol (PEG) spacer enhances the linker's aqueous solubility and provides a flexible connection that can minimize steric hindrance between the conjugated molecules.
Quantitative Comparison of Conjugation Chemistries
The efficiency and kinetics of a conjugation reaction are paramount, especially when working with low concentrations of precious biomolecules. The TCO-tetrazine ligation exhibits unparalleled reaction rates compared to other bioorthogonal and traditional methods.
| Linker/Reaction Chemistry | Reactive Groups | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Typical Efficiency | Key Advantages | Key Disadvantages |
| This compound (IEDDA) | trans-cyclooctene + Tetrazine | >800 - 30,000+ | >95% | Extremely fast kinetics, catalyst-free, highly bioorthogonal, stable bond. | TCO can be light-sensitive and prone to isomerization to the less reactive cis-isomer. |
| HyNic Chemistry | Hydrazine (HyNic) + Aldehyde (4FB) | Aniline-catalyzed, slower than IEDDA | >80-95% | Highly specific, stable UV-traceable bond, no reducing agents needed. | Requires prior introduction of an aldehyde group on one molecule. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DBCO) | ~0.1 - 1.0 | >90% | Catalyst-free, bioorthogonal. | Significantly slower kinetics compared to TCO-tetrazine ligation. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | ~10 - 100 | >95% | Fast and efficient, forms a very stable triazole linkage. | Requires a cytotoxic copper catalyst, limiting in vivo applications. |
| NHS Ester-Amine Coupling | NHS Ester + Primary Amine (e.g., Lysine) | Variable | Variable | Well-established, simple procedure. | Lacks site-specificity on proteins with multiple lysines, NHS esters are prone to hydrolysis. |
| Maleimide-Thiol Coupling | Maleimide + Thiol (e.g., Cysteine) | ~1000 | >90% | Site-specific to cysteine residues. | Maleimides can hydrolyze, potential for disulfide bond reduction, reversibility through thiol exchange. |
Note: The reported efficiencies and rate constants can vary depending on the specific molecules being conjugated and the reaction conditions.
Experimental Protocols for Quantitative Analysis
To accurately assess the efficiency of a this compound conjugation, a multi-step quantitative analysis is required. This involves first introducing an aldehyde handle onto the first molecule, conjugating it to this compound, and then reacting the TCO moiety with a tetrazine-functionalized second molecule.
Protocol 1: Aldehyde-Modification of Protein A and Conjugation to this compound
Safety Operating Guide
Proper Disposal of HyNic-PEG2-TCO: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like HyNic-PEG2-TCO are paramount for ensuring both personal safety and environmental protection. This guide provides essential logistical and safety information for the proper disposal of this compound, a PEG-based PROTAC linker used in click chemistry applications.
The fundamental principle for the disposal of any novel or specialized research chemical is to treat it as hazardous waste unless explicitly stated otherwise in the manufacturer-provided Safety Data Sheet (SDS).[1] It is crucial to obtain and consult the specific SDS for this compound from your supplier before handling or disposing of the compound. This document will contain detailed information regarding its specific hazards and required disposal methods.
In the absence of a readily available SDS, the following general procedures, based on best practices for similar chemical compounds such as PROTACs and PEGylated reagents, should be followed in coordination with your institution's Environmental Health and Safety (EHS) program.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.
General Disposal Protocol
The primary and mandated route for the disposal of this compound is through your institution's hazardous waste management program.[1][3] Never dispose of this compound down the sink or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Liquid Waste: Unused or spent solutions containing this compound.
-
Solid Waste: Contaminated items such as pipette tips, gloves, weighing papers, and empty vials.
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.
-
Whenever feasible, use the original container, ensuring it is in good condition.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Note the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
List any other components of the waste mixture, such as solvents.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be away from incompatible materials. For instance, store acids and bases separately.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide them with an accurate description of the waste contents.
-
Quantitative Data for Disposal Considerations
While specific quantitative data for this compound disposal is not publicly available, the following table outlines general parameters that are typically considered for the disposal of potent, small-molecule compounds. These values are for illustrative purposes only and must be confirmed with the compound-specific SDS.
| Parameter | General Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions. | Highly acidic or basic waste is considered corrosive and requires special handling and segregation. |
| Concentration Limits | Varies by substance. Even low concentrations of potent compounds can render a solution hazardous. | Determines if a solution must be treated as hazardous waste. |
| Container Size | Typically a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area. | Limits the quantity of waste stored in the lab prior to a scheduled pickup. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are generally considered ignitable. | Flammable waste requires storage in appropriate fire-rated cabinets and must be segregated from oxidizers. |
Experimental Protocols for Deactivation (for reference only)
Some literature suggests that certain PROTAC molecules can be degraded through chemical deactivation methods like oxidation or hydrolysis. For example, oxidative degradation using sodium hypochlorite (bleach) or hydrolytic degradation under strongly acidic or basic conditions might be possible for some compounds.
However, it is critical to note:
-
The efficacy of these methods for this compound is unknown without specific experimental validation.
-
Mixing chemicals, such as bleach with certain organic solvents (e.g., DMSO), can cause exothermic and potentially dangerous reactions.
-
Even after a deactivation procedure, the resulting solution must still be treated as hazardous waste and disposed of through your institution's EHS office.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and prioritizing safety and compliance, researchers can ensure the responsible management of chemical waste in the laboratory. Always remember that the specific Safety Data Sheet is the primary source of information for the safe handling and disposal of any chemical.
References
Essential Safety and Operational Guide for Handling HyNic-PEG2-TCO
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with HyNic-PEG2-TCO. It includes detailed operational and disposal plans to ensure safe and effective handling in the laboratory.
This compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker utilized in click chemistry. It contains a trans-cyclooctene (TCO) group that facilitates rapid and specific bioorthogonal reactions with molecules containing tetrazine groups through an inverse electron demand Diels-Alder (iEDDA) reaction.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE should be worn:
-
Gloves: Disposable nitrile or neoprene gloves are recommended for handling the compound.[3][4] Always inspect gloves for any tears or punctures before use and change them immediately if they become contaminated.
-
Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are mandatory to protect from splashes.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advisable.
-
Respiratory Protection: While significant vapor exposure is not anticipated under normal laboratory conditions with small quantities, if the compound is handled as a powder or there is a risk of aerosol generation, a suitable respirator may be required based on a risk assessment.
Operational Plan: Handling and Storage
Storage:
-
Store this compound at -20°C for long-term stability.
-
For short-term storage, room temperature may be acceptable in some cases, but always refer to the supplier's specific recommendations.
-
As TCO compounds can isomerize to the less reactive cis-cyclooctene (CCO), long-term storage is not recommended.
Handling:
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
When preparing solutions, dissolve this compound in a suitable solvent such as DMSO, DMF, or DCM.
Experimental Protocol: TCO-Tetrazine Ligation
This protocol outlines a general procedure for the conjugation of a TCO-containing molecule (like a protein modified with this compound) to a tetrazine-labeled molecule.
Materials:
-
This compound
-
Protein or other molecule to be modified
-
Tetrazine-labeled molecule
-
Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 6-9)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Preparation of TCO-labeled Protein:
-
Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Add a molar excess of the this compound solution to the protein solution. The exact molar ratio may need to be optimized for your specific application.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, unreacted this compound using a spin desalting column.
-
-
TCO-Tetrazine Ligation:
-
Add the tetrazine-labeled molecule to the solution of the TCO-labeled protein. A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine compound may be beneficial.
-
The reaction is typically rapid and can proceed at room temperature for 30-60 minutes.
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
-
Purification:
-
The final conjugate can be purified from unreacted components using size-exclusion chromatography if necessary.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Reaction Type | Inverse Electron Demand Diels-Alder (iEDDA) | Bioorthogonal "click chemistry" reaction. |
| Reactants | trans-cyclooctene (TCO) and Tetrazine | Forms a stable dihydropyridazine bond. |
| Reaction Kinetics | Exceptionally fast (k > 800 M⁻¹s⁻¹) | Among the fastest bioorthogonal reactions. |
| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 6-9, room temperature | Mild conditions suitable for biological samples. |
| Byproducts | Nitrogen gas (N₂) | The only side product of the ligation reaction. |
Experimental Workflow Diagram
Caption: Workflow for the conjugation of a protein with a tetrazine-labeled molecule using this compound.
Disposal Plan
As no specific disposal information for this compound was found, general laboratory chemical waste disposal procedures should be followed.
-
Solid Waste: Dispose of unused solid this compound and any contaminated consumables (e.g., pipette tips, gloves) in a designated solid chemical waste container.
-
Liquid Waste: Collect all solutions containing this compound and the final conjugate in a clearly labeled liquid chemical waste container. Do not pour down the drain.
-
Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
